ChaC8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
bioactivity |
Gram-, Mammalian cells, Cancer cells |
|---|---|
sequence |
AIPCGESCVWIPCISTVIGCSCSNKVCYR |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Function of CHAC1 in Ferroptosis
This document provides a comprehensive technical overview of the role of ChaC glutathione-specific gamma-glutamylcyclotransferase 1 (CHAC1) in the regulation of ferroptosis, an iron-dependent form of regulated cell death. It details the molecular mechanisms, signaling pathways, and experimental evidence supporting CHAC1's function as a critical mediator of this process.
Core Function of CHAC1: A Catalyst for Glutathione Degradation
CHAC1 is a cytosolic enzyme identified as a component of the unfolded protein response (UPR).[1][2] Its primary biochemical function is that of a γ-glutamylcyclotransferase, which specifically catalyzes the degradation of glutathione (GSH), the most abundant intracellular antioxidant.[1][3][4] CHAC1 breaks down GSH into 5-oxoproline and cysteinylglycine (Cys-Gly).[3][5] This enzymatic activity is central to its role in promoting ferroptosis, as the depletion of the cellular GSH pool is a key initiating event in this cell death pathway.[3][6][7]
The loss of GSH cripples the cell's primary defense against oxidative damage, particularly the detoxification of lipid peroxides by Glutathione Peroxidase 4 (GPX4), a selenoenzyme that requires GSH as a cofactor.[2][6]
Molecular Mechanism: How CHAC1 Drives Ferroptosis
The induction of CHAC1 and its subsequent pro-ferroptotic activity is tightly regulated by cellular stress-response pathways. Its function culminates in the inactivation of GPX4 and the lethal accumulation of lipid reactive oxygen species (ROS).
Upstream Regulation and Induction of CHAC1
CHAC1 expression is induced by various stress signals, most notably those that trigger the integrated stress response (ISR) and the UPR.[3]
-
Amino Acid Deprivation: The starvation of amino acids, particularly cystine, activates the GCN2 kinase. GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to the preferential translation of Activating Transcription Factor 4 (ATF4) mRNA.[8]
-
Endoplasmic Reticulum (ER) Stress: Conditions that cause ER stress, such as the accumulation of unfolded proteins, activate the PERK kinase, which also phosphorylates eIF2α, similarly inducing ATF4.[3][6]
-
ATF4-Mediated Transcription: ATF4 is a key transcription factor that directly binds to the promoter of the CHAC1 gene, driving its transcription.[3][4][8] In some contexts, this is part of an ATF4-ATF3-CHOP signaling cascade.[2]
The induction of CHAC1 is therefore a direct cellular response to stress, linking nutrient availability and protein folding homeostasis to the regulation of redox balance and cell death.
Caption: Upstream signaling pathways leading to the transcriptional induction of CHAC1.
Downstream Pro-Ferroptotic Effects
Once expressed, CHAC1 actively degrades GSH, which triggers a cascade of events leading to ferroptosis:
-
GSH Depletion: CHAC1's γ-glutamylcyclotransferase activity rapidly reduces the intracellular concentration of GSH.[7][8]
-
GPX4 Inactivation: GPX4 is a GSH-dependent enzyme that converts toxic lipid hydroperoxides into non-toxic lipid alcohols. The depletion of its obligatory cofactor, GSH, leads to the inactivation of GPX4.[2][6]
-
Lipid Peroxidation: Without functional GPX4, lipid ROS accumulate unchecked, leading to extensive oxidative damage to cellular membranes.[7]
-
Iron-Dependent Cell Death: This accumulation of lipid peroxides, in the presence of intracellular labile iron, results in membrane damage and cell death, the defining characteristics of ferroptosis.[1]
Silencing CHAC1 has been shown to rescue GSH levels, restore GPX4 protein levels, and protect cells from ferroptosis induced by stimuli like cystine starvation or oxidative stress.[2][8]
References
- 1. mdpi.com [mdpi.com]
- 2. all-imm.com [all-imm.com]
- 3. Frontiers | CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 4. CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CHAC1 degradation of glutathione enhances cystine-starvation-induced necroptosis and ferroptosis in human triple negative breast cancer cells via the GCN2-eIF2α-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. oncotarget.com [oncotarget.com]
The Role of the ChaC Protein Family in Oxidative Stress Pathways: An In-depth Technical Guide
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a critical contributor to a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] A key family of proteins implicated in the intricate regulation of cellular redox homeostasis is the ChaC family of γ-glutamylcyclotransferases. While this guide specifies ChaC8, the available scientific literature predominantly focuses on ChaC1 and to a lesser extent, ChaC2. Therefore, this document will provide a comprehensive overview of the ChaC family's role in oxidative stress, with a primary focus on the well-characterized member, ChaC1, as a representative model. It is presumed that the fundamental mechanisms elucidated for ChaC1 likely extend to other, less-studied members of the family.
The ChaC proteins, particularly ChaC1, are emerging as pivotal regulators of glutathione (GSH) metabolism.[2] GSH is a vital intracellular antioxidant, playing a crucial role in detoxifying ROS and maintaining a reduced cellular environment.[3] By catalyzing the degradation of GSH, ChaC1 directly impacts the cell's antioxidant capacity, thereby influencing a spectrum of cellular processes, from signaling to programmed cell death.[1][4] This technical guide will delve into the molecular mechanisms of ChaC action, its regulation by upstream signaling pathways, and its downstream consequences in the context of oxidative stress.
Core Function of ChaC1 in Glutathione Metabolism
ChaC1 functions as a γ-glutamyl cyclotransferase, an enzyme that specifically catalyzes the degradation of glutathione (GSH) into 5-oxoproline and cysteinyl-glycine (Cys-Gly).[1][4] This action directly depletes the intracellular pool of GSH, a cornerstone of the cell's antioxidant defense system. The reduction in GSH levels disrupts the cellular redox balance, leading to an accumulation of ROS and the onset of oxidative stress.[4] This pro-oxidant activity of ChaC1 positions it as a critical modulator of cellular life and death decisions under stress conditions.
Regulation of ChaC1 Expression under Oxidative Stress
The expression of the CHAC1 gene is tightly regulated, primarily through the unfolded protein response (UPR) pathway. The UPR is a cellular stress response that is activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[5][6] Oxidative stress is a known trigger of ER stress. The UPR consists of three main signaling branches initiated by the sensors IRE1, PERK, and ATF6.[5]
The induction of CHAC1 is predominantly controlled by the PERK branch of the UPR. The signaling cascade is as follows:
-
PERK Activation: ER stress leads to the activation of the PERK kinase.
-
eIF2α Phosphorylation: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis but selectively enhances the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4).
-
ATF4 and ATF3 Activation: Increased levels of ATF4, in conjunction with Activating Transcription Factor 3 (ATF3), form a transcriptional complex.
-
CHAC1 Transcription: This ATF4/ATF3 complex binds to the promoter region of the CHAC1 gene, driving its transcription.[1][2]
Another transcription factor, C/EBP homologous protein (CHOP), which is also a downstream target of the PERK-ATF4 axis, is involved in the regulation of CHAC1.
Signaling Pathway Diagram
Caption: UPR-mediated regulation of ChaC1 expression under oxidative stress.
Downstream Effects of ChaC1 Activation
The depletion of intracellular GSH by ChaC1 has profound consequences for cellular function and survival, particularly under conditions of oxidative stress. These effects include the promotion of various forms of programmed cell death.
Ferroptosis
Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[7] The primary defense against ferroptosis is the glutathione-dependent lipid peroxide repair enzyme, glutathione peroxidase 4 (GPX4). GPX4 utilizes GSH as a cofactor to neutralize toxic lipid hydroperoxides.[7] By degrading GSH, ChaC1 effectively inhibits the activity of GPX4, leading to an accumulation of lipid ROS and subsequent execution of ferroptosis.[1][2] This makes ChaC1 a key pro-ferroptotic protein.
Apoptosis
Apoptosis, or programmed cell death, can also be triggered by ChaC1-mediated oxidative stress. The increase in ROS can lead to mitochondrial dysfunction, a central event in the intrinsic apoptotic pathway.[1][4] ROS can damage mitochondrial components, leading to the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade.
Signaling Pathway of ChaC1-Mediated Cell Death
References
- 1. Frontiers | CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 2. CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Functional Analyses of Human ChaC2 in Glutathione Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Unfolded Protein Response: Detecting and Responding to Fluctuations in the Protein-Folding Capacity of the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferroptosis: a cell death connecting oxidative stress, inflammation and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of Caspase-8 Inhibitors in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Caspase-8 and Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] This process is primarily orchestrated by a family of cysteine-aspartic proteases known as caspases.[2][3] Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[4][5] This cascade can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[6][7]
Caspase-8 is the principal initiator caspase of the extrinsic apoptosis pathway.[4][8] It is activated in response to extracellular death signals, such as the binding of ligands like FasL, TNF-α, or TRAIL to their cognate death receptors on the cell surface.[9][10] Once activated, Caspase-8 triggers a downstream cascade of executioner caspases, leading to the systematic dismantling of the cell.[11][12] Given its pivotal role in initiating apoptosis, Caspase-8 has become a significant target for therapeutic intervention in various diseases, including cancer and inflammatory disorders.[13][14] This guide provides an in-depth exploration of the mechanism of action of Caspase-8 inhibitors, their impact on cellular signaling, and the experimental methodologies used to study their effects.
The Extrinsic Apoptosis Pathway and Caspase-8 Activation
The extrinsic pathway is initiated by the ligation of death receptors, a subset of the tumor necrosis factor (TNF) receptor superfamily.[6][15] This ligand binding induces receptor trimerization and the formation of a multiprotein complex on the intracellular side of the membrane known as the Death-Inducing Signaling Complex (DISC).[6][14][16]
Key steps in Caspase-8 activation include:
-
DISC Formation: Upon ligand binding, death receptors recruit the adaptor protein FADD (Fas-Associated Death Domain).[11][14] FADD, in turn, recruits procaspase-8 molecules via interactions between their respective death effector domains (DEDs).[4][17]
-
Induced Proximity Activation: The high local concentration of procaspase-8 at the DISC facilitates their dimerization and subsequent auto-proteolytic activation.[15][17] This process does not require an upstream protease but is driven by induced proximity.
-
Initiation of the Execution Phase: Activated Caspase-8 is released from the DISC into the cytosol.[6][17] It then initiates the execution phase of apoptosis through two primary mechanisms:
-
Direct Cleavage of Executioner Caspases: Caspase-8 directly cleaves and activates downstream executioner caspases, such as Caspase-3 and Caspase-7.[9][12]
-
Engagement of the Intrinsic Pathway: Caspase-8 cleaves the BH3-only protein Bid into its truncated form, tBid.[11][12] tBid translocates to the mitochondria, where it promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of Caspase-9, thereby amplifying the apoptotic signal.[6][11]
-
References
- 1. Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-apoptotic functions of caspase-8 [pubmed.ncbi.nlm.nih.gov]
- 3. sanbio.nl [sanbio.nl]
- 4. mdpi.com [mdpi.com]
- 5. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-8: A Novel Target to Overcome Resistance to Chemotherapy in Glioblastoma [mdpi.com]
- 9. scbt.com [scbt.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. What are caspase 8 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Caspase-8 in inflammatory diseases: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. It cuts both ways: reconciling the dual roles of caspase-8 in cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CHAC1 in Cellular Stress and Programmed Cell Death: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ChaC glutathione specific gamma-glutamylcyclotransferase 1 (CHAC1) is a highly conserved protein that has emerged as a critical regulator of cellular stress responses, particularly the unfolded protein response (UPR), and a key player in programmed cell death pathways such as apoptosis and ferroptosis.[1][2][3] Initially identified as a novel component of the mammalian UPR, CHAC1's primary function is the degradation of glutathione (GSH), the most abundant intracellular antioxidant.[4][5][6] This activity directly links the UPR to the oxidative state of the cell, making CHAC1 a pivotal protein in the balance between cell survival and death under stress conditions. This technical guide provides an in-depth overview of the discovery, characterization, and key experimental methodologies used to study CHAC1.
Discovery and Gene Regulation
CHAC1 was first characterized as a UPR-inducible gene, specifically regulated by the ATF4 arm of this pathway.[2] Its expression is robustly induced by endoplasmic reticulum (ER) stress-inducing agents but not by general cell stressors.[2] The transcriptional regulation of CHAC1 is primarily driven by the transcription factor ATF4, which binds to specific elements in the CHAC1 promoter.[1][4] The PERK-eIF2α-ATF4 signaling cascade is the principal pathway leading to CHAC1 upregulation under ER stress.[1][7]
Signaling Pathway for CHAC1 Induction
Cellular stresses such as the accumulation of unfolded proteins in the ER, amino acid deprivation, or viral infection trigger the activation of the PERK kinase.[1][7] PERK then phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a global reduction in protein synthesis but selectively enhances the translation of ATF4 mRNA.[1] Subsequently, ATF4, often in concert with ATF3, translocates to the nucleus and binds to the promoter of target genes, including CHAC1, to initiate their transcription.[1][4]
Biochemical Function and Cellular Role
CHAC1 functions as a γ-glutamyl cyclotransferase, specifically catalyzing the degradation of glutathione into 5-oxoproline and a Cys-Gly dipeptide.[1][5] This enzymatic activity is central to its pro-apoptotic and pro-ferroptotic roles. By depleting the intracellular pool of GSH, CHAC1 disrupts the cellular redox balance, leading to increased levels of reactive oxygen species (ROS) and enhanced oxidative stress.[1][3] This state of oxidative stress can then trigger downstream cell death pathways.
The pro-apoptotic function of CHAC1 is mediated, in part, through the AIF-PARP pathway.[2] Overexpression of CHAC1 has been shown to enhance apoptosis, while its knockdown can suppress it.[2] Furthermore, CHAC1-mediated GSH depletion is a key step in the induction of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[3]
Quantitative Data on CHAC1
The following tables summarize key quantitative data related to CHAC1 expression and function.
| Condition | Cell Line | Fold Change in CHAC1 mRNA | Reference |
| Tunicamycin (10 µg/ml, 4h) | HAEC, HEK, HeLa | Robustly Induced | [2] |
| Thapsigargin (5 µM, 4h) | HAEC, HEK, HeLa | Robustly Induced | [2] |
| Tunicamycin Treatment | HEK293 | ~4.5-fold induction of promoter activity | [8] |
| Thapsigargin Treatment | HEK293 | ~7-10-fold induction of promoter activity | [8] |
| L-Serine Depletion (6h) | Hepa1-6 | Significantly elevated | [9] |
| Cystine Starvation (9h) | MDA-MB-231, Hs 578T, HCC 1937 | Significantly Induced | [10] |
| Cell Line | Condition | Effect on Glutathione (GSH) Levels | Reference |
| HEK293 | CHAC1 Overexpression | Robust depletion | [4][8] |
| Prostate Cancer (DU145, 22RV1) | CHAC1 Overexpression | Significantly inhibited | [2] |
| Triple Negative Breast Cancer | CHAC1 Knockdown (during cystine starvation) | Rescued reduction in GSH levels | [9] |
| Parameter | Value | Compound | Reference |
| IC50 | 8.7 µM | Juglone | [3][7] |
| Tissue/Cell Line | Comparison | Relative CHAC1 Expression | Reference |
| Prostate Cancer (DU145, 22RV1) | vs. Normal Prostate Epithelial (RWPE-1) | Significantly decreased | [2] |
| Breast Cancer | vs. Adjacent Normal Tissue | Significant up-regulation | [11] |
| Kidney Renal Clear Cell Carcinoma | vs. Normal Kidney Tissue | Down-regulated in KIRC samples | [12] |
| Lung Adenocarcinoma | vs. Non-tumor Tissue | Markedly higher | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of CHAC1. The following section provides step-by-step protocols for key experiments.
siRNA-Mediated Knockdown of CHAC1
This protocol describes the transient knockdown of CHAC1 expression in mammalian cells using small interfering RNA (siRNA).
Materials:
-
Mammalian cells of interest (e.g., HEK293, DU145)
-
Complete culture medium
-
Opti-MEM I Reduced Serum Medium
-
CHAC1-specific siRNA and non-targeting control siRNA (e.g., 20 µM stock)
-
Lipofectamine RNAiMAX transfection reagent
-
6-well plates
-
Nuclease-free water and tubes
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation (per well): a. Dilute 5 µl of siRNA (20 µM stock) in 250 µl of Opti-MEM I Medium and mix gently. b. In a separate tube, dilute 5 µl of Lipofectamine RNAiMAX in 250 µl of Opti-MEM I Medium and mix gently. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 5 minutes at room temperature.
-
Transfection: a. Add the 500 µl of siRNA-Lipofectamine RNAiMAX complexes to each well containing cells and medium. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After incubation, harvest the cells for downstream analysis, such as RT-qPCR to assess CHAC1 mRNA levels or Western blotting for protein levels.
CHAC1 Overexpression and Western Blot Analysis
This protocol outlines the overexpression of CHAC1 in mammalian cells and subsequent protein detection by Western blot.
Materials:
-
Mammalian cells of interest
-
CHAC1 expression plasmid and empty vector control
-
Lipofectamine 3000 transfection reagent
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CHAC1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Plasmid Transfection: Transfect cells with the CHAC1 expression plasmid or empty vector using Lipofectamine 3000 according to the manufacturer's instructions. Incubate for 24-48 hours.
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Add RIPA buffer to the plate and scrape the cells. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-CHAC1 antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Measurement of Intracellular Glutathione (Tietze Assay)
This enzymatic recycling assay measures the total glutathione (GSH and GSSG) levels in cell lysates.
Materials:
-
Cell or tissue lysates
-
5% Sulfosalicylic acid (SSA)
-
Assay Buffer: 125 mM sodium phosphate buffer with 6.3 mM EDTA, pH 7.5
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution
-
Glutathione reductase solution
-
NADPH solution
-
GSH standard solution
-
96-well plate
Protocol:
-
Sample Preparation: a. Homogenize cells or tissues in 5% SSA. b. Centrifuge at 10,000 x g for 10 minutes at 4°C. c. Collect the supernatant for the assay.
-
Assay Reaction: a. Prepare a reaction mixture containing assay buffer, DTNB, and glutathione reductase. b. Add 150 µl of the reaction mixture to each well of a 96-well plate. c. Add 10 µl of sample or GSH standard to the wells. d. Initiate the reaction by adding 50 µl of NADPH solution.
-
Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a plate reader.
-
Calculation: Determine the rate of change in absorbance for each sample and calculate the glutathione concentration based on the standard curve.
Chromatin Immunoprecipitation (ChIP) for ATF4 Binding
This protocol details the procedure to determine the in vivo binding of the ATF4 transcription factor to the CHAC1 promoter.
Materials:
-
Cells treated with an ER stress inducer (e.g., thapsigargin) and control cells
-
Formaldehyde (for crosslinking)
-
Glycine (to quench crosslinking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
Anti-ATF4 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting the CHAC1 promoter
Protocol:
-
Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: a. Lyse the cells to release the nuclei. b. Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: a. Pre-clear the chromatin with protein A/G beads. b. Incubate the chromatin with the anti-ATF4 antibody or IgG control overnight at 4°C. c. Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: a. Elute the chromatin from the beads. b. Reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Use qPCR with primers specific to the ATF4 binding sites on the CHAC1 promoter to quantify the amount of immunoprecipitated DNA.
Conclusion and Future Directions
CHAC1 is a multifaceted protein that plays a crucial role in the cellular response to stress by linking the UPR to glutathione metabolism and programmed cell death. Its dysregulation has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[3][14] The development of specific inhibitors for CHAC1, such as juglone, opens up new avenues for therapeutic intervention.[3][7] Future research should focus on further elucidating the complex regulatory networks governing CHAC1 expression and function in different pathological contexts, as well as on the development and preclinical testing of novel CHAC1-targeting therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of this important protein.
References
- 1. researchgate.net [researchgate.net]
- 2. ChaC glutathione specific γ-glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of inhibitors of human ChaC1, a cytoplasmic glutathione degrading enzyme through high throughput screens in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 6. usbio.net [usbio.net]
- 7. researchgate.net [researchgate.net]
- 8. Human CHAC1 Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. oncotarget.com [oncotarget.com]
- 11. High levels of unfolded protein response component CHAC1 associates with cancer progression signatures in malignant breast cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ferroptosis‐related gene CHAC1 is a valid indicator for the poor prognosis of kidney renal clear cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
Navigating the Crossroads of Cellular Stress: A Technical Guide to ChaC/CASC8 Downstream Signaling in Cancer
I have completed the targeted searches for quantitative data and experimental protocols related to ChaC1, ChaC2, and CASC8.
From the search results, I have gathered:
-
Quantitative Data:
-
For ChaC1: Data on the reduction of glutathione (GSH) levels upon overexpression, and the subsequent increase in lipid reactive oxygen species (ROS) and induction of apoptosis and ferroptosis. I also found information on the upregulation of ER stress markers like BIP and CHOP.
-
For ChaC2: Information on the upregulation of phosphorylated ERK in the MAPK pathway upon ChaC2 overexpression.
-
For CASC8: Data showing the downregulation of FOXM1 protein levels upon CASC8 knockdown, and the associated decrease in cell proliferation, migration, and invasion, as well as increased sensitivity to osimertinib. I also found data on the correlation between CASC8 and FOXM1 expression in patient samples.
-
-
Experimental Protocols:
-
I have found descriptions of several key experimental procedures, including:
-
Western Blotting: General protocols and specific antibodies used for detecting proteins in the UPR (BIP, CHOP, ATF4), MAPK (p-ERK, ERK), and apoptosis pathways, as well as for ChaC1, ChaC2, and FOXM1.
-
Cell Viability and Proliferation Assays: Details on MTT and colony formation assays.
-
Cell Migration and Invasion Assays: Descriptions of wound healing and Transwell assays.
-
Glutathione (GSH) Measurement: Mention of commercially available kits and the Tietze recycling assay.
-
Lipid ROS Measurement: Use of the fluorescent probe C11-BODIPY581/591.
-
Gene Expression Analysis: Protocols for RT-qPCR for measuring mRNA levels of ChaC1, ChaC2, and CASC8.
-
Gene Knockdown/Overexpression: Use of siRNA and plasmid transfection.
-
ceRNA Interaction Validation: Mention of luciferase reporter assays.
-
-
I now have sufficient information to proceed with generating the in-depth technical guide as requested. I will now structure this information, create the tables and DOT script diagrams, and then write the final response. I do not need to perform additional searches.
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
The cellular stress response is a critical determinant of cancer cell fate, dictating survival, proliferation, and resistance to therapy. Emerging evidence has highlighted the pivotal roles of the ChaC family of proteins and the long non-coding RNA CASC8 as key modulators of these stress pathways. This technical guide provides a comprehensive overview of the downstream signaling cascades initiated by these molecules, offering insights into their mechanisms of action and their potential as therapeutic targets in oncology.
Executive Summary
This document elucidates the downstream signaling pathways of the glutathione-degrading enzymes ChaC1 and ChaC2, and the long non-coding RNA CASC8, in the context of cancer. The initial query for "ChaC8" has been interpreted to encompass both the ChaC protein family and the similarly named lncRNA CASC8, given the ambiguity and the relevance of both to cancer signaling.
-
ChaC1 and ChaC2 are γ-glutamyl cyclotransferases that catabolize glutathione (GSH), a key cellular antioxidant. Their activity directly induces oxidative stress and triggers the Unfolded Protein Response (UPR), leading to apoptosis and ferroptosis.
-
CASC8 (Cancer Susceptibility Candidate 8) is a long non-coding RNA that functions as a competitive endogenous RNA (ceRNA), influencing gene expression by sponging microRNAs. It has been shown to regulate key oncogenic pathways, including those involving the transcription factor FOXM1.
This guide presents quantitative data from key studies in structured tables, details relevant experimental protocols, and provides visual representations of the signaling pathways using Graphviz (DOT language) to facilitate a deeper understanding of these complex cellular processes.
Section 1: The ChaC Family - Gatekeepers of Glutathione Metabolism and Cell Death
The ChaC family, comprising ChaC1 and ChaC2 in humans, plays a fundamental role in cellular redox homeostasis. By degrading glutathione, they act as crucial effectors in stress-induced cell death pathways.
ChaC1 Downstream Signaling: A Nexus of UPR, Apoptosis, and Ferroptosis
ChaC1 is a pro-apoptotic component of the Unfolded Protein Response (UPR), a signaling network activated by endoplasmic reticulum (ER) stress. Its expression is primarily induced by the ATF4-ATF3-CHOP signaling axis of the UPR[1][2].
The central mechanism of ChaC1 action is the depletion of intracellular glutathione[3]. This has two major downstream consequences:
-
Induction of Apoptosis: GSH depletion leads to increased reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway. ChaC1 overexpression has been shown to enhance apoptosis, as evidenced by increased TUNEL staining and PARP cleavage[1].
-
Sensitization to Ferroptosis: Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Glutathione is an essential cofactor for the enzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides. By degrading GSH, ChaC1 inactivates GPX4, leading to an accumulation of lipid ROS and subsequent ferroptotic cell death[2][4].
The signaling cascade can be summarized as follows:
-
ER Stress → PERK → eIF2α → ATF4 → ATF3/CHOP → CHAC1 transcription [1][2]
-
ChaC1 → Glutathione Degradation [3]
-
↓GSH → ↑ROS → Apoptosis [1]
-
↓GSH → GPX4 inactivation → ↑Lipid Peroxides → Ferroptosis [2][4]
ChaC2 Downstream Signaling: Crosstalk with the MAPK Pathway
Similar to ChaC1, ChaC2 also functions as a γ-glutamyl cyclotransferase to degrade glutathione. Its role in cancer is context-dependent, acting as a tumor suppressor in some cancers like gastric and colorectal cancer, while being associated with a poor prognosis in breast cancer.
A key downstream signaling pathway influenced by ChaC2 is the Mitogen-Activated Protein Kinase (MAPK) pathway. In lung adenocarcinoma, overexpression of ChaC2 leads to decreased GSH levels and a subsequent increase in intracellular ROS. This elevated ROS, in turn, activates the MAPK pathway, as evidenced by increased phosphorylation of ERK[5].
The signaling cascade is as follows:
-
ChaC2 → Glutathione Degradation
-
↓GSH → ↑ROS
-
↑ROS → MAPK Pathway Activation (↑p-ERK)
-
MAPK Pathway → Cell Proliferation [5]
Section 2: CASC8 - A Long Non-coding RNA Regulating Oncogenic Pathways
CASC8 is a long non-coding RNA (lncRNA) located at the 8q24 cancer susceptibility locus. Unlike the ChaC proteins, CASC8 does not have enzymatic activity. Instead, it functions as a molecular sponge for microRNAs (miRNAs), thereby regulating the expression of target genes.
CASC8 Downstream Signaling: The ceRNA Network and FOXM1 Regulation
In non-small cell lung cancer (NSCLC), CASC8 has been shown to act as a competitive endogenous RNA (ceRNA) to regulate the expression of the transcription factor Forkhead Box M1 (FOXM1)[6][7]. FOXM1 is a well-known oncogene that promotes cell proliferation, migration, and invasion.
The proposed mechanism involves CASC8 binding to and "sponging" specific miRNAs that would otherwise target FOXM1 for degradation. By sequestering these miRNAs, CASC8 leads to an increase in FOXM1 protein levels. This, in turn, promotes the expression of FOXM1 target genes involved in cell cycle progression and epithelial-to-mesenchymal transition (EMT), such as Cyclin B1 and Snail, while decreasing the expression of E-cadherin[6].
The signaling axis is as follows:
-
↑CASC8 → miRNA sequestration
-
miRNA sequestration → ↑FOXM1
-
↑FOXM1 → ↑Cyclin B1, ↑Snail, ↓E-cadherin
-
Altered Gene Expression → ↑Proliferation, ↑Migration, ↑Invasion [6][7]
Section 3: Quantitative Data Summary
The following tables summarize key quantitative findings from the literature regarding the downstream effects of ChaC1, ChaC2, and CASC8.
Table 1: Quantitative Effects of ChaC1 Modulation
| Parameter Measured | Cell Line | Experimental Condition | Result | Reference |
| Total Glutathione | HEK293 | ChaC1 Overexpression | ~50% decrease | [3] |
| Intracellular Lipid Peroxides | DU145 | ChaC1 Overexpression | Significant increase (P<0.05) | [4] |
| GPX4 Protein Levels | DU145 | ChaC1 Overexpression | Significant decrease (P<0.01) | [4] |
| BIP Protein Levels | DU145 | ChaC1 Overexpression | Significant upregulation (P<0.01) | [4] |
| CHOP Protein Levels | DU145 | ChaC1 Overexpression | Significant upregulation (P<0.01) | [4] |
| Cell Death | ARPE-19 | H₂O₂ + ChaC1 siRNA | Significant rescue of cell death | [8] |
Table 2: Quantitative Effects of ChaC2 Modulation
| Parameter Measured | Cell Line | Experimental Condition | Result | Reference |
| Phosphorylated ERK | PC9 | ChaC2 Overexpression | Significant increase | [5] |
| Phosphorylated ERK | PC9 | ChaC2 Knockout | Marked reduction | [5] |
Table 3: Quantitative Effects of CASC8 Modulation
| Parameter Measured | Cell Line | Experimental Condition | Result | Reference |
| FOXM1 Protein Levels | A549, H460, H1975 | CASC8 Knockdown | Decreased protein levels | [6] |
| Cell Proliferation | A549, H460, H1975 | CASC8 Knockdown | Significant inhibition (P<0.05) | |
| Cell Invasion | A549, H460, H1975 | CASC8 Knockdown | Significant impairment (P<0.05) | |
| Osimertinib IC50 | A549, H460, H1975 | CASC8 Knockdown | Significantly lower IC50s (P<0.05) | [6] |
| CASC8 and FOXM1 correlation | Lung Adenocarcinoma | TCGA database analysis | Positive correlation (R=0.25, P=0) | [6] |
Section 4: Detailed Experimental Protocols
This section provides an overview of key experimental methodologies for studying ChaC/CASC8 signaling pathways.
Western Blot Analysis for UPR and MAPK Pathway Activation
Objective: To detect the expression and phosphorylation status of key proteins in the UPR and MAPK signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CHAC1, anti-CHAC2, anti-BIP, anti-CHOP, anti-ATF4, anti-p-ERK, anti-ERK, anti-FOXM1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Culture and treat cells as required.
-
Lyse cells in ice-cold lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software, normalizing to a loading control like β-actin.
Measurement of Intracellular Glutathione (GSH)
Objective: To quantify the levels of intracellular GSH.
Materials:
-
Commercially available Glutathione Assay Kit (e.g., from Sigma-Aldrich)
-
Metaphosphoric acid for protein precipitation
-
Microplate reader
Protocol:
-
Harvest cells and count them.
-
Lyse the cells and deproteinate the samples according to the kit manufacturer's instructions, often involving metaphosphoric acid.
-
Perform the colorimetric or fluorometric assay as described in the kit protocol. This typically involves a reaction where GSH recycling leads to the production of a chromophore or fluorophore.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the GSH concentration based on a standard curve.
-
Normalize the GSH levels to the initial cell number or protein concentration.
Assessment of Lipid Peroxidation (Ferroptosis)
Objective: To measure the accumulation of lipid reactive oxygen species (ROS) as an indicator of ferroptosis.
Materials:
-
C11-BODIPY 581/591 fluorescent probe (Invitrogen)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Culture and treat cells in a suitable plate.
-
Incubate the cells with C11-BODIPY 581/591 (typically at 1-10 µM) for 30-60 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.
-
Quantify the green fluorescence intensity as a measure of lipid peroxidation.
lncRNA Knockdown and Cell Function Assays
Objective: To investigate the functional consequences of CASC8 silencing on cancer cell phenotype.
Materials:
-
siRNA or shRNA targeting CASC8
-
Transfection reagent (e.g., Lipofectamine)
-
96-well plates for proliferation assays (e.g., MTT or CCK-8)
-
6-well plates for colony formation and wound healing assays
-
Transwell inserts for migration and invasion assays
Protocol:
-
Transfection: Transfect cancer cells with CASC8-targeting siRNA/shRNA or a non-targeting control.
-
Proliferation Assay (MTT/CCK-8): Seed transfected cells in a 96-well plate. At various time points, add the MTT or CCK-8 reagent and measure the absorbance to determine cell viability.
-
Colony Formation Assay: Seed a low density of transfected cells in 6-well plates and culture for 1-2 weeks. Fix and stain the colonies with crystal violet and count the number of colonies.
-
Wound Healing Assay: Grow transfected cells to confluence in a 6-well plate. Create a scratch in the cell monolayer with a pipette tip. Monitor and image the closure of the scratch over time.
-
Transwell Migration/Invasion Assay: Seed transfected cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion). Add a chemoattractant (e.g., serum) to the lower chamber. After incubation, stain and count the cells that have migrated/invaded to the lower surface of the insert.
Luciferase Reporter Assay for ceRNA Validation
Objective: To validate the direct interaction between CASC8 and a target miRNA.
Materials:
-
Luciferase reporter vector containing the CASC8 sequence (wild-type and mutant binding site)
-
miRNA mimics or inhibitors
-
Co-transfection reagent
-
Dual-luciferase reporter assay system
Protocol:
-
Co-transfect cells with the luciferase reporter vector (wild-type or mutant CASC8), a Renilla luciferase control vector, and the miRNA mimic or a negative control.
-
After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
A significant decrease in luciferase activity in the presence of the miRNA mimic with the wild-type CASC8 construct, but not the mutant, indicates a direct interaction.
Conclusion and Future Directions
The downstream signaling pathways of the ChaC family and the lncRNA CASC8 represent critical nodes in the regulation of cancer cell pathophysiology. The induction of cell death through GSH depletion by ChaC1 and ChaC2, and the modulation of oncogenic transcription factors by CASC8, offer promising avenues for therapeutic intervention.
For drug development professionals, targeting these pathways could lead to novel strategies to overcome therapeutic resistance and induce cancer cell death. Future research should focus on:
-
The development of small molecule modulators of ChaC enzyme activity.
-
The design of antisense oligonucleotides or other RNA-based therapies to target CASC8.
-
A deeper understanding of the context-dependent roles of these molecules in different cancer types to enable precision medicine approaches.
This technical guide provides a foundational understanding of these important signaling networks, equipping researchers and clinicians with the knowledge to further explore and exploit these pathways for the development of next-generation cancer therapies.
References
- 1. CHAC1/MGC4504 Is a Novel Proapoptotic Component of the Unfolded Protein Response, Downstream of the ATF4-ATF3-CHOP Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 3. Human CHAC1 Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ChaC glutathione specific γ-glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHAC2 promotes lung adenocarcinoma by regulating ROS-mediated MAPK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silencing of CASC8 inhibits non-small cell lung cancer cells function and promotes sensitivity to osimertinib via FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silencing of CASC8 inhibits non-small cell lung cancer cells function and promotes sensitivity to osimertinib via FOXM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHAC1 as a Novel Contributor of Ferroptosis in Retinal Pigment Epithelial Cells with Oxidative Damage [mdpi.com]
Cellular localization of CHAC1 under stress conditions.
An In-depth Technical Guide on the Cellular Localization of CHAC1 under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cation transport regulator-like protein 1 (CHAC1) is a pro-apoptotic enzyme that plays a pivotal role in cellular stress responses. As a γ-glutamyl cyclotransferase, its primary function is the specific degradation of glutathione (GSH), the most abundant intracellular antioxidant.[1][2][3][4] This activity links cellular stress signaling directly to the oxidative state of the cell, making CHAC1 a critical mediator of programmed cell death, including apoptosis and ferroptosis.[1][5] Under various stress conditions, particularly endoplasmic reticulum (ER) stress and oxidative stress, CHAC1 expression is significantly upregulated. This guide provides a comprehensive overview of the cellular localization of CHAC1, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated molecular pathways. The predominant finding is that CHAC1 is a cytosolic protein, and its stress-induced effects are primarily mediated by an increase in its expression levels rather than a significant change in its subcellular localization.[2][3][6]
Introduction: CHAC1 Function and Role in Stress
CHAC1 is a key component of the unfolded protein response (UPR), a cellular signaling network activated by ER stress.[1][6] Its expression is induced by the ATF4-ATF3-CHOP signaling cascade, a major branch of the UPR.[1][4][6] The enzymatic function of CHAC1 is to catalyze the breakdown of GSH into 5-oxo-L-proline and a Cys-Gly dipeptide.[4][7] The resulting depletion of the cellular GSH pool has profound consequences:
-
Increased Oxidative Stress : With reduced GSH levels, the cell's capacity to neutralize reactive oxygen species (ROS) is compromised, leading to an increase in oxidative stress and damage to lipids, proteins, and DNA.[1][5]
-
Induction of Apoptosis : CHAC1-mediated GSH depletion promotes apoptosis. Overexpression of CHAC1 enhances apoptotic markers such as PARP cleavage and AIF nuclear translocation.[6]
-
Sensitization to Ferroptosis : Ferroptosis is an iron-dependent form of programmed cell death characterized by lipid peroxidation. As GSH is required for the function of glutathione peroxidase 4 (GPX4), a key inhibitor of ferroptosis, CHAC1-induced GSH degradation is a potent trigger for this cell death pathway.[1][8]
Given its central role in linking stress to cell death, CHAC1 is an area of intense investigation for therapeutic intervention in diseases ranging from cancer to neurodegenerative disorders.[1][5]
Cellular Localization of CHAC1
Extensive research has established that CHAC1 is primarily a cytosolic protein .[2][3][8] Studies utilizing green fluorescent protein (GFP) tags and V5 immunostaining have shown a diffuse cytosolic distribution of the CHAC1 protein.[6] Crucially, upon induction of the UPR with agents like tunicamycin, DTT, or thapsigargin, the cytosolic localization of CHAC1 remains unchanged.[6] This indicates that stress signals regulate CHAC1's function by dramatically increasing its protein levels in the cytosol, rather than by triggering its translocation to other organelles like the ER, Golgi, or mitochondria.[6]
While the consensus points to a cytosolic localization, some database entries and interaction studies suggest a more complex picture. The UniProt database notes a potential localization to the trans-Golgi network for the rat homolog, and the Human Protein Atlas has suggested mitochondrial localization.[7][9] Furthermore, CHAC1 has been shown to physically interact with MIA3 (also known as TANGO1), a membrane protein localized at the ER, which could imply a transient or context-dependent association with the ER.[1][5] However, the bulk of direct experimental evidence confirms that the functional pool of CHAC1 resides within the cytosol.
Quantitative Data on CHAC1 Expression and Function
The following tables summarize quantitative data from various studies, highlighting the changes in CHAC1 expression and the functional consequences under specific stress conditions.
Table 1: Stress-Induced Upregulation of CHAC1
| Cell Type | Stress Condition/Inducer | Fold Change (mRNA) | Fold Change (Protein) | Reference |
|---|---|---|---|---|
| ARPE-19 | Hydrogen Peroxide (400 µM, 24h) | ~3.5-fold | ~2-fold | [10] |
| HEK293 | Tunicamycin | ~4.5-fold (promoter activity) | Not specified | [4] |
| HEK293 | Thapsigargin | ~7 to 10-fold (promoter activity) | Not specified | [4] |
| Prostate Cancer Cells (DU145, 22RV1) | Compared to non-tumor RWPE-1 cells | Significantly decreased | Significantly decreased |[11] |
Table 2: Functional Consequences of CHAC1 Modulation
| Cell Type | Modulation | Experimental Readout | Quantitative Change | Reference |
|---|---|---|---|---|
| HEK293 | CHAC1 Overexpression | Cellular Glutathione (GSH) Level | Robust depletion | [4] |
| ARPE-19 | CHAC1 siRNA + H₂O₂ | Cellular Glutathione (GSH) Level | Significant increase vs. control siRNA | [10] |
| HK-2 | LPS + CHAC1 Overexpression | Apoptosis Rate | Significant increase vs. LPS alone | [8] |
| HK-2 | LPS + CHAC1 Knockdown | Apoptosis Rate | Notable attenuation vs. LPS alone | [8] |
| Yeast | CHAC1 Overexpression | Apoptosis (Annexin V) | Significant increase vs. mutant CHAC1 |[3] |
Signaling and Logic Diagrams
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to CHAC1.
Figure 1. Simplified signaling pathway for ER stress-induced CHAC1 expression.
References
- 1. CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian proapoptotic factor ChaC1 and its homologues function as γ-glutamyl cyclotransferases acting specifically on glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Human CHAC1 Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 6. CHAC1/MGC4504 Is a Novel Proapoptotic Component of the Unfolded Protein Response, Downstream of the ATF4-ATF3-CHOP Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. all-imm.com [all-imm.com]
- 9. CHAC1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. mdpi.com [mdpi.com]
- 11. spandidos-publications.com [spandidos-publications.com]
The Sentinel of Cellular Demise: An In-depth Technical Guide to Caspase-8 in the Extrinsic Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the pivotal role of Caspase-8 in the extrinsic apoptosis pathway. From the initial signaling cascade to the intricate regulatory networks and its implications in disease, this document serves as an in-depth resource. Detailed experimental protocols, quantitative data, and pathway visualizations are included to facilitate a deeper understanding and empower further research and therapeutic development.
Introduction: The Extrinsic Pathway and the Initiator Role of Caspase-8
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells.[1][2] The extrinsic apoptosis pathway is a primary route for inducing this cellular self-destruction, initiated by extracellular signals.[3] This pathway is mediated by death receptors, members of the tumor necrosis factor (TNF) receptor superfamily, which, upon ligand binding, trigger a signaling cascade culminating in cellular disassembly.[3][4]
At the heart of this pathway lies Caspase-8, a cysteine-aspartic protease that functions as the apical initiator caspase.[2][4] Synthesized as an inactive zymogen, procaspase-8 is recruited to the death-inducing signaling complex (DISC), a multiprotein platform assembled at the intracellular domain of activated death receptors.[4] It is within this complex that procaspase-8 undergoes dimerization and auto-proteolytic activation, a critical event that unleashes its enzymatic activity and commits the cell to apoptosis.[5]
The Molecular Machinery: Activation of Caspase-8 at the DISC
The activation of Caspase-8 is a tightly regulated process centered around the formation of the Death-Inducing Signaling Complex (DISC). This multi-protein complex serves as the primary platform for the proximity-induced dimerization and subsequent activation of procaspase-8.
Components of the DISC
The core components of the DISC include:
-
Death Receptors: Transmembrane proteins such as Fas (also known as CD95 or APO-1) and TNF-related apoptosis-inducing ligand (TRAIL) receptors (TRAIL-R1/DR4 and TRAIL-R2/DR5) initiate the signaling cascade upon binding to their respective ligands (FasL and TRAIL).[4]
-
Fas-Associated Death Domain (FADD): An adaptor protein that is recruited to the intracellular death domain (DD) of the activated death receptor.[4] FADD itself possesses a death effector domain (DED), which is crucial for the subsequent recruitment of procaspase-8.[4]
-
Procaspase-8: The inactive zymogen of Caspase-8, containing two tandem DEDs at its N-terminus and a C-terminal protease domain. The DEDs of procaspase-8 interact with the DED of FADD, leading to its recruitment to the DISC.[4]
-
Cellular FLICE-like Inhibitory Protein (cFLIP): A key regulator of Caspase-8 activation, cFLIP proteins are structurally similar to procaspase-8 but lack full enzymatic activity.[6] They are also recruited to the DISC via their DEDs and can either inhibit or, under certain conditions, promote Caspase-8 activation.[6]
The Activation Cascade
The binding of a death ligand to its receptor triggers receptor trimerization and the recruitment of FADD.[4] FADD, in turn, recruits procaspase-8 molecules via homotypic DED-DED interactions.[4] This induced proximity facilitates the dimerization of two procaspase-8 molecules, leading to a conformational change that exposes their active sites.[5] This allows for the autoproteolytic cleavage of procaspase-8 at specific aspartate residues, first between the large (p18) and small (p10) subunits, and subsequently between the prodomain and the large subunit.[5] The resulting active Caspase-8 is a heterotetramer composed of two p18 and two p10 subunits, which is then released from the DISC into the cytosol to propagate the apoptotic signal.[5]
Downstream Targets and Signal Amplification
Once activated, Caspase-8 orchestrates the execution phase of apoptosis through the cleavage and activation of downstream effector caspases and other key substrates.
Activation of Effector Caspases
The primary downstream targets of active Caspase-8 are the effector caspases, primarily Caspase-3 and Caspase-7. Caspase-8 directly cleaves the inactive pro-forms of these caspases, leading to their activation.[7] Activated effector caspases are responsible for the cleavage of a broad range of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, nuclear condensation, and plasma membrane blebbing.
The Mitochondrial Link: Cleavage of Bid
In certain cell types, known as Type II cells, the signal initiated by Caspase-8 requires amplification through the intrinsic (mitochondrial) pathway of apoptosis.[8] This link is established through the cleavage of the BH3-only protein Bid by Caspase-8.[9][10] Cleavage of Bid generates a truncated fragment, tBid, which translocates to the mitochondria and promotes the oligomerization of the pro-apoptotic Bcl-2 family members Bak and Bax.[9] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of Caspase-9 and the apoptosome, thereby amplifying the apoptotic signal.[9]
Regulation of Caspase-8 Activity
The potent pro-apoptotic function of Caspase-8 necessitates stringent regulation to prevent inappropriate cell death. This is achieved through a variety of mechanisms, with the cFLIP proteins playing a central role.
The cFLIP Family of Proteins
The cellular FLICE-like inhibitory protein (cFLIP) family consists of several splice variants, with cFLIP-long (cFLIPL) and cFLIP-short (cFLIPS) being the most studied.[6] These proteins share structural homology with procaspase-8, containing tandem DEDs, but they lack or have diminished catalytic activity.[6]
-
cFLIPL: The long isoform of cFLIP can form heterodimers with procaspase-8 at the DISC. At high concentrations, cFLIPL is generally considered anti-apoptotic, as the cFLIPL/procaspase-8 heterodimer has significantly lower proteolytic activity than a procaspase-8 homodimer.[11] However, under certain conditions, such as low expression levels, cFLIPL can promote Caspase-8 activation.[11]
-
cFLIPS: The short isoform lacks the caspase-like domain and acts as a potent inhibitor of Caspase-8 activation by competing with procaspase-8 for binding to FADD at the DISC.[6]
The ratio of procaspase-8 to cFLIP isoforms at the DISC is a critical determinant of the cell's fate, acting as a molecular switch between survival and apoptosis.[6]
Quantitative Data
A quantitative understanding of the components and kinetics of the extrinsic apoptosis pathway is crucial for accurate modeling and the development of targeted therapeutics.
Cellular Concentrations of DISC Components
The cellular abundance of the core DISC proteins can vary significantly between different cell types, influencing their sensitivity to death receptor-mediated apoptosis.
| Protein | Cell Line | Concentration (nM) | Reference |
| Procaspase-8 | HeLa | 200 - 400 | [1] |
| FADD | HeLa | 50 - 100 | [1] |
| cFLIPL | Various | Low, often substoichiometric to procaspase-8 | [6] |
Kinetic Parameters of Caspase-8
The enzymatic efficiency of Caspase-8 for its various substrates is a key factor in the propagation of the apoptotic signal.
| Substrate | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) | Reference |
| Ac-IETD-pNA | 0.4 | 12 | 3.3 x 104 | [12] |
| Procaspase-3 | - | - | 8.7 x 105 | [7] |
| Bid | - | - | - | [9][10] |
Note: Kinetic data for Bid cleavage by Caspase-8 is complex and often reported in terms of cleavage efficiency rather than classical Michaelis-Menten parameters.
IC50 Values of Caspase-8 Inhibitors
A variety of small molecule inhibitors have been developed to target Caspase-8, providing valuable tools for research and potential therapeutic applications.
| Inhibitor | IC50 (nM) | Reference |
| z-IETD-fmk | 350 | [13] |
| Q-VD-OPh | 25-400 | [13] |
| Ac-LESD-CMK | 50 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of Caspase-8 in the extrinsic apoptosis pathway.
Co-Immunoprecipitation (Co-IP) of the DISC
This protocol describes the isolation of the DISC to study the interaction of its components.
Materials:
-
Cells of interest
-
Death ligand (e.g., FasL, TRAIL)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitor cocktails)
-
Antibody against a DISC component (e.g., anti-Fas, anti-FADD)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed and grow cells to the desired confluency.
-
Stimulate cells with the death ligand for the desired time to induce DISC formation.
-
Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for an additional 1-2 hours.
-
Wash the beads several times with Wash Buffer.
-
Elute the protein complexes from the beads by boiling in Elution Buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against other DISC components.
In Vitro Caspase-8 Activity Assay
This protocol measures the enzymatic activity of Caspase-8 using a fluorogenic substrate.[14][15]
Materials:
-
Recombinant active Caspase-8 or cell lysate containing active Caspase-8
-
Caspase-8 Assay Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol)
-
Fluorogenic Caspase-8 substrate (e.g., Ac-IETD-AFC)
-
Fluorometer
Procedure:
-
Prepare a reaction mix containing the Caspase-8 Assay Buffer.
-
Add the recombinant Caspase-8 or cell lysate to the reaction mix.
-
Add the fluorogenic Caspase-8 substrate to initiate the reaction.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) at regular time intervals.
-
Calculate the rate of substrate cleavage, which is proportional to the Caspase-8 activity.
Caspase-8-Mediated Bid Cleavage Assay
This protocol assesses the ability of Caspase-8 to cleave its substrate Bid.[16][17]
Materials:
-
Recombinant active Caspase-8
-
Recombinant full-length Bid protein
-
Cleavage Buffer (similar to Caspase-8 Assay Buffer)
-
SDS-PAGE and Western blotting reagents
-
Anti-Bid antibody
Procedure:
-
Set up a reaction containing recombinant Bid and Cleavage Buffer.
-
Add recombinant active Caspase-8 to initiate the cleavage reaction.
-
Incubate the reaction at 37°C for various time points.
-
Stop the reaction at each time point by adding 2x Laemmli sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-Bid antibody to detect the full-length Bid and the cleaved tBid fragment.
Caspase-8 in Disease and as a Therapeutic Target
Given its central role in apoptosis, dysregulation of Caspase-8 is implicated in a variety of diseases, making it an attractive target for therapeutic intervention.[18][19]
Cancer
In many cancers, the extrinsic apoptosis pathway is suppressed, allowing tumor cells to evade cell death.[4] This can occur through the downregulation or mutation of death receptors, FADD, or Caspase-8 itself.[4] Conversely, some tumors exhibit high levels of cFLIP, which inhibits Caspase-8 activation.[11] Therapeutic strategies aimed at restoring Caspase-8 activity, such as agents that upregulate death receptors or inhibit cFLIP, are being actively investigated.[4]
Inflammatory and Autoimmune Diseases
Beyond its role in apoptosis, Caspase-8 has been shown to have non-apoptotic functions in regulating inflammation and immunity.[19][20] In some contexts, Caspase-8 can promote the activation of NF-κB, a key transcription factor in the inflammatory response.[2] Dysregulation of Caspase-8 activity has been linked to inflammatory conditions and autoimmune diseases.[18] Modulating Caspase-8 activity could therefore represent a therapeutic approach for these disorders.
Conclusion
Caspase-8 stands as a critical initiator of the extrinsic apoptosis pathway, a fundamental process for maintaining cellular and tissue homeostasis. Its activation at the DISC is a tightly controlled event that unleashes a cascade of proteolytic activity, ultimately leading to the orderly dismantling of the cell. The intricate regulation of Caspase-8, particularly by the cFLIP proteins, highlights the delicate balance between cell survival and death. A thorough understanding of the molecular mechanisms, quantitative parameters, and experimental methodologies related to Caspase-8 is paramount for researchers and drug development professionals seeking to unravel the complexities of apoptosis and leverage this knowledge for the treatment of a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Caspase-8: A Novel Target to Overcome Resistance to Chemotherapy in Glioblastoma [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-8 as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interdimer processing mechanism of procaspase-8 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pro-caspase-3 is a major physiologic target of caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cleavage by Caspase 8 and Mitochondrial Membrane Association Activate the BH3-only Protein Bid during TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleavage by Caspase 8 and Mitochondrial Membrane Association Activate the BH3-only Protein Bid during TRAIL-induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 14. content.abcam.com [content.abcam.com]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Caspase-8 in inflammatory diseases: a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caspase-8 triggers inflammatory signaling in multiple ways - St. Jude Children’s Research Hospital [stjude.org]
- 20. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
The ChaC-Glutathione Axis: An In-Depth Technical Guide to a Critical Cellular Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cellular redox environment, primarily maintained by the tripeptide glutathione (GSH), is fundamental to cell survival, signaling, and apoptosis. Aberrations in glutathione homeostasis are implicated in a multitude of pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases. The ChaC family of proteins, specifically ChaC1 and ChaC2, have emerged as critical regulators of intracellular glutathione levels. Functioning as γ-glutamylcyclotransferases, these enzymes catalyze the degradation of glutathione, thereby influencing cellular redox status and downstream signaling pathways. This technical guide provides a comprehensive overview of the intricate relationship between the ChaC proteins and glutathione degradation, offering insights into the underlying biochemical mechanisms, quantitative data, and detailed experimental protocols for researchers in the field.
Core Mechanism: Glutathione Degradation by ChaC Enzymes
ChaC1 and ChaC2 are cytosolic enzymes that specifically catalyze the breakdown of reduced glutathione (GSH) into 5-oxoproline and cysteinyl-glycine (Cys-Gly).[1][2] This action directly depletes the intracellular pool of GSH, a key antioxidant, leading to an increase in cellular oxidative stress.[3] The two isoforms, while sharing significant sequence homology, exhibit distinct regulatory patterns and catalytic efficiencies. ChaC1 is an inducible enzyme, often upregulated in response to cellular stress, such as the unfolded protein response (UPR) and amino acid deprivation.[4] In contrast, ChaC2 is constitutively expressed and is thought to be involved in the basal or "housekeeping" turnover of glutathione.[2]
The degradation of glutathione by ChaC proteins has profound implications for cellular fate. By reducing the cell's primary defense against reactive oxygen species (ROS), ChaC1 and ChaC2 can sensitize cells to oxidative damage and promote programmed cell death pathways, including apoptosis and a specialized form of iron-dependent cell death known as ferroptosis.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the enzymatic activity of ChaC1 and ChaC2 and the impact of their expression on cellular glutathione levels.
| Enzyme | Species | Km (mM) for Glutathione | kcat (min-1) | Catalytic Efficiency (kcat/Km) (mM-1min-1) | Reference |
| ChaC1 | Human | 2.2 ± 0.4 | 225.2 ± 15 | 102.4 | [6][7] |
| Mouse | 3.13 ± 0.40 | 391 ± 3.1 | 124.9 | [6] | |
| ChaC2 | Human | 3.7 ± 0.4 | 15.9 ± 1.0 | 4.3 | [6][7] |
| Mouse | 3.0 ± 0.40 | 7.6 ± 0.5 | 2.5 | [6] | |
| E. coli ChaC | 3.1 ± 0.91 | 13 ± 0.27 | 4.2 | [6] |
Table 1: Michaelis-Menten Kinetic Parameters of ChaC Family Enzymes for Glutathione. This table highlights the significantly higher catalytic efficiency of ChaC1 compared to ChaC2.
| Condition | Cell Line | Change in Total Glutathione Level | Reference |
| Overexpression of ChaC1 | HEK293 | ~80% reduction | [8] |
| Overexpression of ChaC1 (E115Q mutant) | HEK293 | No significant change | [8] |
Table 2: Effect of ChaC1 Expression on Cellular Glutathione Levels. This table demonstrates the potent glutathione-depleting activity of wild-type ChaC1 in a human cell line.
| Inhibitor | Target | IC50 (µM) | Inhibition Type | Reference |
| Juglone | ChaC1 | 8.7 | Not competitive | [9] |
Table 3: Inhibitors of ChaC1. This table provides information on a known inhibitor of ChaC1, which can be a valuable tool for studying its function.
Signaling Pathways and Logical Relationships
The expression and activity of ChaC proteins are embedded in complex cellular signaling networks. The following diagrams, generated using the DOT language, illustrate these relationships.
Figure 1: Upregulation of ChaC1 via the Unfolded Protein Response pathway.
Figure 2: The core enzymatic reaction of glutathione degradation by ChaC proteins.
Figure 3: A typical experimental workflow to study the ChaC-glutathione link.
Detailed Experimental Protocols
γ-Glutamylcyclotransferase Activity Assay
This assay measures the enzymatic activity of purified ChaC proteins.
Principle: The assay indirectly quantifies the production of 5-oxoproline, a product of glutathione degradation, by coupling it to the activity of 5-oxoprolinase, which converts 5-oxoproline to glutamate. The resulting glutamate can then be detected using a colorimetric or fluorometric method.[5]
Materials:
-
Purified ChaC1 or ChaC2 protein
-
Glutathione (GSH)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0)
-
5-oxoprolinase
-
5-oxoprolinase reaction mix: 5 mM ATP, 10 mM MgCl₂, 150 mM KCl
-
Glutamate detection kit (e.g., Amplex Red-based)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing 10 mM glutathione and 2.5 µg of purified ChaC protein in the reaction buffer. The final volume is typically 50 µl.[5]
-
Incubate the reaction mixture at 37°C for 60 minutes.[5]
-
Inactivate the ChaC enzyme by heating the mixture at 95°C for 5 minutes.[5]
-
Add 10 µl of the 5-oxoprolinase reaction mix containing 5 µg of yeast 5-oxoprolinase to the inactivated reaction.[5]
-
Incubate to allow the conversion of 5-oxoproline to glutamate.
-
Detect the amount of glutamate produced using a commercial glutamate detection kit according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the enzyme activity based on a standard curve generated with known concentrations of glutamate.
Cellular Glutathione Quantification (Tietze Assay)
This assay is a widely used method to measure total glutathione (GSH + GSSG) levels in cell lysates.
Principle: The Tietze assay is an enzymatic recycling method. GSH is oxidized by 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce GSSG and the chromophore 5-thio-2-nitrobenzoic acid (TNB), which absorbs at 412 nm. The GSSG is then reduced back to GSH by glutathione reductase in the presence of NADPH. The rate of TNB formation is proportional to the total glutathione concentration.[10][11]
Materials:
-
Cell culture and lysis reagents
-
DTNB solution
-
Glutathione reductase
-
NADPH solution
-
Assay Buffer: 0.1 M potassium phosphate buffer with 5 mM EDTA, pH 7.5[11]
-
Sulfosalicylic acid (for deproteination)[11]
-
Microplate reader
Procedure:
-
Harvest cells and lyse them in an appropriate buffer. For deproteination, which is often necessary, add sulfosalicylic acid to the cell extract.[11]
-
Centrifuge the lysate to pellet the precipitated proteins and collect the supernatant.
-
Prepare a reaction mixture in a 96-well plate containing the cell supernatant, DTNB, and glutathione reductase in the assay buffer.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the absorbance at 412 nm in a microplate reader kinetically, taking readings every 30 seconds for 2-3 minutes.[11][12]
-
Calculate the rate of change in absorbance (ΔA/min).
-
Determine the glutathione concentration in the samples by comparing the rates to a standard curve generated with known concentrations of GSH.
Western Blot Analysis for ChaC1 and ChaC2 Expression
This technique is used to detect and quantify the protein levels of ChaC1 and ChaC2 in cell or tissue lysates.
Principle: Proteins from a sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific antibodies against the target proteins (ChaC1 or ChaC2).
Materials:
-
Cell or tissue lysate
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for ChaC1 and ChaC2
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates using a suitable lysis buffer.[13][14]
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Incubate the membrane with the primary antibody against ChaC1 or ChaC2 overnight at 4°C.[15]
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR) for CHAC1 and CHAC2 mRNA Expression
qPCR is used to measure the relative abundance of CHAC1 and CHAC2 mRNA transcripts.
Principle: mRNA from cells or tissues is reverse-transcribed into complementary DNA (cDNA), which is then used as a template for PCR amplification with gene-specific primers. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.
Materials:
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR instrument
-
SYBR Green qPCR master mix
-
Primers specific for CHAC1, CHAC2, and a reference gene (e.g., ACTB or GAPDH)
Procedure:
-
Extract total RNA from cells or tissues using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and reference genes, and SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR cycler using appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[15][16]
-
Monitor the fluorescence signal during the reaction.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression of the target genes, normalized to the reference gene.[15][17]
Assessment of Ferroptosis via Lipid Peroxidation Measurement (C11-BODIPY Staining)
This method is used to detect lipid peroxidation, a key hallmark of ferroptosis.
Principle: The fluorescent probe C11-BODIPY™ 581/591 is a lipophilic dye that incorporates into cellular membranes. Upon oxidation of its polyunsaturated butadienyl portion by lipid peroxides, its fluorescence emission shifts from red to green. The ratio of green to red fluorescence provides a ratiometric readout of lipid peroxidation.[3][18]
Materials:
-
C11-BODIPY™ 581/591 dye
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells under the desired experimental conditions to induce or inhibit ferroptosis.
-
Treat the cells with the C11-BODIPY™ 581/591 probe (typically at a final concentration of 1-10 µM) in cell culture medium.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the cells using a flow cytometer or a fluorescence microscope.
-
Flow Cytometry: Excite the cells with a 488 nm laser and detect the green fluorescence (e.g., in the FITC channel) and red fluorescence (e.g., in the PE or PerCP channel). The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
-
Fluorescence Microscopy: Capture images using filters for both green and red fluorescence. The overlay of the images or the ratio of intensities in the two channels can be used to visualize and quantify lipid peroxidation.
-
Conclusion
The intricate interplay between ChaC family proteins and glutathione degradation represents a pivotal axis in the regulation of cellular redox homeostasis and cell fate decisions. The distinct roles of the inducible ChaC1 and the constitutively expressed ChaC2 provide a nuanced mechanism for controlling glutathione levels under both physiological and stress conditions. For researchers and drug development professionals, a thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is essential for dissecting its role in various diseases and for the rational design of therapeutic interventions that target this critical cellular process. The methodologies and data presented in this guide offer a solid foundation for further exploration of the ChaC-glutathione axis and its potential as a therapeutic target.
References
- 1. Detection of Ferroptosis by BODIPY™ 581/591 C11 | Springer Nature Experiments [experiments.springernature.com]
- 2. Structural and Functional Analyses of Human ChaC2 in Glutathione Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 5. Mammalian proapoptotic factor ChaC1 and its homologues function as γ-glutamyl cyclotransferases acting specifically on glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ChaC2, an Enzyme for Slow Turnover of Cytosolic Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChaC2, an Enzyme for Slow Turnover of Cytosolic Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human CHAC1 Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of inhibitors of human ChaC1, a cytoplasmic glutathione degrading enzyme through high throughput screens in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phenxtoolkit.org [phenxtoolkit.org]
- 11. researchgate.net [researchgate.net]
- 12. wpiinc.com [wpiinc.com]
- 13. oncotarget.com [oncotarget.com]
- 14. CHAC1 degradation of glutathione enhances cystine-starvation-induced necroptosis and ferroptosis in human triple negative breast cancer cells via the GCN2-eIF2α-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ChaC glutathione specific γ-glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oss.signavitae.com [oss.signavitae.com]
- 17. CHAC1 as a Novel Contributor of Ferroptosis in Retinal Pigment Epithelial Cells with Oxidative Damage [mdpi.com]
- 18. Detection of Ferroptosis by BODIPY™ 581/591 C11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Studies on ChaC8 in Neurodegenerative Diseases: A Technical Guide
A Note on Terminology: Initial database searches for "ChaC8" did not yield specific results for a protein with this designation in the context of neurodegenerative diseases. It is plausible that "this compound" is a typographical error. This guide will focus on two proteins with similar nomenclature and relevance to neurology: CACNG8 (Calcium Voltage-Gated Channel Auxiliary Subunit Gamma 8) and CA8 (Carbonic Anhydrase-Related Protein 8). This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, summarizing the current understanding of these two proteins and their potential roles in neurodegenerative disorders.
CACNG8: A Modulator of Neuronal Excitability
CACNG8, also known as TARP gamma-8, is a type I transmembrane protein that plays a crucial role in regulating the function of both AMPA-type glutamate receptors and L-type voltage-gated calcium channels.[1][2] Given that excitotoxicity and dysregulated calcium homeostasis are central to the pathophysiology of many neurodegenerative diseases, CACNG8 presents a potential, albeit underexplored, therapeutic target.
Core Functions of CACNG8
-
AMPA Receptor Regulation: CACNG8 is integral to the trafficking of AMPA receptors to the neuronal surface and their stabilization at the postsynaptic density.[1] It also modulates the gating properties of these receptors, slowing their activation, deactivation, and desensitization rates.[3]
-
Calcium Channel Modulation: CACNG8 interacts with the pore-forming subunit of L-type voltage-gated calcium channels (containing CACNA1C), regulating their activity.[1][3] This function is critical for controlling calcium influx in response to neuronal depolarization.
Association with Neurological Disorders
While direct links to Alzheimer's disease, Parkinson's disease, or Amyotrophic Lateral Sclerosis (ALS) are still emerging, research has associated CACNG8 with other neurological and psychiatric conditions. For instance, studies in mice have shown that a deficiency in TARP γ-8 can lead to behaviors resembling attention-deficit hyperactivity disorder (ADHD).[4] Furthermore, genetic variations in CACNG8 have been explored for their potential association with conditions like epilepsy and neuropathic pain due to the protein's role in modulating neuronal excitability.[5]
Signaling Pathways Involving CACNG8
CACNG8 is a key component of the postsynaptic density and is involved in critical signaling pathways that govern synaptic plasticity and neuronal survival. Its modulation of AMPA receptors directly impacts long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms underlying learning and memory. Dysregulation of these pathways is a well-established feature of Alzheimer's disease.
Experimental Protocols for Studying CACNG8
Protocol 1: Co-Immunoprecipitation to Verify CACNG8 and AMPA Receptor Interaction
-
Cell Culture and Lysis: Culture primary neurons or HEK293T cells co-expressing tagged CACNG8 and an AMPA receptor subunit (e.g., GluA1). Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Antibody Incubation: Incubate the cell lysate with an antibody specific to the CACNG8 tag (e.g., anti-FLAG) overnight at 4°C with gentle rotation.
-
Immunoprecipitation: Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using an antibody against the AMPA receptor subunit (e.g., anti-GluA1) to confirm the interaction.
Protocol 2: Electrophysiology to Assess CACNG8's Effect on AMPA Receptor Currents
-
Cell Preparation: Use whole-cell patch-clamp recordings from cultured hippocampal neurons or transfected HEK293T cells expressing AMPA receptors with or without CACNG8.
-
Recording: Clamp the cell at a holding potential of -60 mV.
-
Agonist Application: Rapidly apply glutamate (1 mM) to the cell for a short duration (e.g., 1-2 ms) to evoke an AMPA receptor-mediated current.
-
Data Analysis: Measure the amplitude, activation rate, and deactivation rate of the evoked currents. Compare these parameters between cells with and without CACNG8 expression to determine its modulatory effects.
CA8 (CARP VIII): Atypical Carbonic Anhydrase in Neuroprotection
Carbonic Anhydrase-Related Protein 8 (CARP VIII), encoded by the CA8 gene, is a member of the carbonic anhydrase family that lacks the canonical enzymatic activity of CO2 hydration due to the absence of key histidine residues in its active site.[6][7] It is predominantly expressed in the cerebellum, particularly in Purkinje cells, and has been implicated in motor control and neuronal survival.[6][8]
Core Functions of CA8
-
Calcium Signaling Regulation: CA8 is known to interact with the inositol 1,4,5-trisphosphate receptor type 1 (IP3R1), a key channel for releasing calcium from the endoplasmic reticulum.[9] This interaction suggests a role for CA8 in modulating intracellular calcium signaling.
-
Neuroprotection: Overexpression of CA8 in neuronal cell lines has been shown to reduce cell death induced by apoptotic stimuli like staurosporine.[10][11] Conversely, downregulation of CA8 can lead to abnormal calcium release and impaired neuronal mobility.[10]
Association with Neurological Disorders
Mutations in the CA8 gene are directly linked to autosomal recessive cerebellar ataxia, mental retardation, and dysequilibrium syndrome (CAMRQ).[12][13] Studies in mouse models with CA8 mutations have demonstrated motor dysfunction and altered calcium dynamics in cerebellar granule cells.[14] While a direct causal link to Alzheimer's, Parkinson's, or ALS has not been established, the fundamental role of CA8 in calcium signaling and neuronal survival makes it a protein of interest in the broader context of neurodegeneration.[15] Interestingly, a different carbonic anhydrase, CA1, has been found to be upregulated in the motor neurons of ALS patients, suggesting that this protein family may have a wider role in this disease.[14][16]
Quantitative Data on CA8 Expression and Function
| Study Type | Model System | Finding | Reference |
| Expression Analysis | Zebrafish | Highest CA8 mRNA expression in the brain. | [17] |
| Functional Study | Neuro-2a & SK-N-SH cells | Overexpression of wild-type CA8 significantly decreased staurosporine-induced cell death. | [10] |
| Mutation Analysis | Neuro-2a & SK-N-SH cells | Disease-associated mutants (S100P, G162R) showed significantly shorter protein half-lives compared to wild-type. | [18][19] |
| Behavioral Study | Zebrafish | Knockdown of the ca8 gene resulted in abnormal movement patterns. | [10] |
Signaling Pathways Involving CA8
CA8's primary known signaling interaction is with IP3R1 at the endoplasmic reticulum. By modulating IP3R1, CA8 can influence the release of calcium into the cytoplasm, which in turn affects a multitude of downstream pathways, including those involved in apoptosis, such as the caspase cascade.
Experimental Protocols for Studying CA8
Protocol 1: In Vitro Calcium Release Assay
-
Cell Culture and Permeabilization: Culture a neuronal cell line (e.g., SK-N-SH) and permeabilize the plasma membrane with a mild detergent like saponin, leaving intracellular stores intact.
-
Calcium Loading: Load the endoplasmic reticulum with a fluorescent calcium indicator (e.g., Fluo-4) in a buffer mimicking intracellular ionic conditions.
-
Stimulation: Add a known concentration of IP3 to the buffer to stimulate calcium release through IP3R1.
-
Measurement: Use a fluorescence plate reader or microscope to measure the change in fluorescence over time, which corresponds to the amount of calcium released into the buffer.
-
Analysis: Compare the rate and amplitude of calcium release in cells overexpressing wild-type CA8 versus mutant CA8 or a control vector to determine CA8's effect on IP3R1 function.
Protocol 2: Zebrafish Larvae Motility Assay
-
Morpholino Injection: Inject one- to two-cell stage zebrafish embryos with a previously validated morpholino targeting the ca8 gene to achieve knockdown.
-
Larval Rearing: Raise the injected embryos to 3-5 days post-fertilization (dpf).
-
Behavioral Recording: Place individual larvae in a multi-well plate and record their swimming behavior using a high-speed camera.
-
Data Analysis: Use behavioral analysis software to quantify parameters such as total distance moved, velocity, and turning frequency. Compare these parameters between ca8 morphants and control-injected larvae to assess the impact of CA8 knockdown on motor function.
Future Directions and Therapeutic Implications
The exploratory studies on CACNG8 and CA8 highlight their involvement in fundamental neuronal processes that are known to be disrupted in neurodegenerative diseases.
-
For CACNG8 , future research should focus on directly investigating its expression and function in post-mortem brain tissue from patients with Alzheimer's, Parkinson's, and ALS. Developing specific inhibitors or modulators of CACNG8 could offer a therapeutic strategy to mitigate excitotoxicity and abnormal calcium influx in these conditions.[5]
-
For CA8 , elucidating the precise molecular mechanism by which it protects against apoptosis is a key next step. If its protective effects are confirmed in animal models of neurodegeneration, strategies to enhance CA8 expression or function could represent a novel neuroprotective approach.[15]
References
- 1. uniprot.org [uniprot.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. uniprot.org [uniprot.org]
- 4. Deficiency of transmembrane AMPA receptor regulatory protein γ-8 leads to attention-deficit hyperactivity disorder-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CACNG8 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Carbonic anhydrase related protein VIII and its role in neurodegeneration and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Brain tissue expression of CA8 - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. Gene - CA8 [maayanlab.cloud]
- 10. Roles of carbonic anhydrase 8 in neuronal cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CA8 carbonic anhydrase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. CA8 - Wikipedia [en.wikipedia.org]
- 13. scienceopen.com [scienceopen.com]
- 14. Expression of Carbonic Anhydrase I in Motor Neurons and Alterations in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are CA8 modulators and how do they work? [synapse.patsnap.com]
- 16. [PDF] Expression of Carbonic Anhydrase I in Motor Neurons and Alterations in ALS | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Expression and Functional Study of Single Mutations of Carbonic Anhydrase 8 in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Measurement of CHAC1 Activity in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
CHAC1 (Glutathione-Specific Gamma-Glutamylcyclotransferase 1) is a cytosolic enzyme that plays a critical role in cellular stress responses.[1][2][3] It is a pro-apoptotic component of the Unfolded Protein Response (UPR) pathway, induced by Endoplasmic Reticulum (ER) stress via the PERK-eIF2α-ATF4 signaling cascade.[2][3][4] The primary function of CHAC1 is the specific degradation of reduced glutathione (GSH), the most abundant intracellular antioxidant.[4][5][6] CHAC1 catalyzes the breakdown of GSH into 5-oxoproline and cysteinyl-glycine (Cys-Gly).[2][5] This depletion of the cellular GSH pool disrupts redox homeostasis, leading to increased oxidative stress and promoting programmed cell death pathways such as apoptosis and ferroptosis.[2][3][7]
Given its role in regulating cell fate under stress, CHAC1 is a significant target of interest in various diseases, including cancer and neurodegenerative disorders.[1][8] Therefore, the accurate measurement of its enzymatic activity is crucial for understanding its physiological function and for the development of potential therapeutic inhibitors. These application notes provide detailed protocols for quantifying CHAC1 activity in cell lysates.
CHAC1 Signaling and Function
CHAC1 expression is tightly regulated by the integrated stress response. During ER stress, the transcription factor ATF4 is activated, which in turn binds to the CHAC1 promoter to induce its transcription.[2][4] The resulting CHAC1 protein then degrades cytosolic glutathione, linking the UPR pathway to cellular redox balance and cell death.
Methodologies for Measuring CHAC1 Activity
The enzymatic activity of CHAC1 can be measured by quantifying the depletion of its substrate (GSH) or the formation of its products (5-oxoproline and Cys-Gly). Below are three distinct methods, followed by an alternative approach measuring protein levels.
Core Principle: The fundamental reaction is: Glutathione --(CHAC1)--> 5-oxoproline + Cysteinyl-glycine [9]
The general workflow involves preparing a cell lysate, quantifying total protein, performing the enzymatic assay, and analyzing the data.
Detailed Experimental Protocols
Protocol 1: Preparation of Cell Lysates
This protocol is designed to preserve enzymatic activity. All steps should be performed at 4°C or on ice.
-
Cell Harvesting: Culture cells to the desired confluency and apply experimental treatments. Harvest cells by scraping or trypsinization. Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Washing: Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS). Centrifuge again and discard the supernatant.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, with freshly added protease inhibitors).
-
Homogenization: Lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF) or by passing them through a fine-gauge needle. Avoid frothing.
-
Clarification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Carefully transfer the clear supernatant (cell lysate) to a pre-chilled tube.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the BCA assay. This is crucial for normalizing enzyme activity.
-
Storage: Use the lysate immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: CHAC1 Activity Assay via GSH Depletion (Endpoint)
This method measures the decrease in GSH concentration after incubation with the cell lysate.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the following reaction mixture:
-
Controls:
-
No-Enzyme Control: Replace cell lysate with Lysis Buffer.
-
Time-Zero Control: Prepare a complete reaction mix but stop it immediately (see step 4) without incubation.
-
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.[5] The optimal time may need to be determined empirically.
-
Reaction Termination: Stop the reaction by adding 10 µL of 50% Trichloroacetic Acid (TCA) or by heat inactivation at 95°C for 5 minutes.[5] Centrifuge to pellet precipitated protein.
-
GSH Quantification: Measure the concentration of remaining GSH in the supernatant using a commercial GSH detection kit (e.g., following the Tietze method) or other established protocols.[4][7]
-
Calculation:
-
Calculate the amount of GSH consumed: GSH_consumed = [GSH]_control - [GSH]_sample.
-
Normalize the activity to the amount of protein and incubation time. Activity is typically expressed as nmol of GSH consumed per minute per mg of total protein (nmol/min/mg).
-
Protocol 3: Coupled Fluorometric Assay for Product Formation
This highly sensitive method measures the production of 5-oxoproline through a coupled enzymatic reaction.[5]
-
Principle:
-
Reaction 1 (CHAC1): GSH → 5-oxoproline + Cys-Gly
-
Reaction 2 (5-oxoprolinase): 5-oxoproline + ATP + 2H₂O → Glutamate + ADP + Pi
-
Reaction 3 (Glutamate Oxidase): Glutamate + O₂ → α-ketoglutarate + NH₃ + H₂O₂
-
Reaction 4 (HRP): H₂O₂ + Amplex Red → Resorufin (fluorescent)
-
-
Reaction Setup: In a black 96-well microplate, add the following:
-
50 µL of a mix containing cell lysate (20-50 µg protein) and 10 mM GSH in 50 mM Tris-HCl (pH 8.0).
-
-
Incubation: Incubate at 37°C for 60 minutes to allow for 5-oxoproline formation.[5]
-
Termination: Stop the CHAC1 reaction by heating the plate at 95°C for 5 minutes.[5] Cool to room temperature.
-
Detection: Add 50 µL of a detection reagent cocktail containing 5-oxoprolinase, glutamate oxidase, horseradish peroxidase (HRP), and a fluorogenic probe like Amplex Red, prepared according to the manufacturer's instructions (e.g., Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit).
-
Measurement: Incubate the plate at 37°C for 30 minutes, protected from light. Measure the fluorescence using a microplate reader with excitation at ~540 nm and emission at ~590 nm.[5]
-
Calculation: Create a standard curve using known concentrations of 5-oxoproline or glutamate. Calculate the amount of 5-oxoproline produced and normalize the activity to protein concentration and time (nmol/min/mg).
Alternative Method: Quantifying CHAC1 Protein by ELISA
While not a measure of enzymatic activity, an ELISA can quantify the amount of CHAC1 protein in a sample, which can be correlated with activity measurements. Several commercial ELISA kits are available for this purpose.[1][11][12][13] This method is useful for studying changes in CHAC1 expression under different conditions. The procedure typically involves capturing CHAC1 from the lysate with a specific antibody, followed by detection with a second, enzyme-conjugated antibody.[12][13]
Data Presentation
Quantitative data should be presented clearly for comparison.
Table 1: Published Kinetic Parameters for CHAC1
This table summarizes known kinetic values for CHAC1, providing a useful reference for expected enzyme performance.
| Parameter | Human CHAC1 | Mouse CHAC1 | Human CHAC2 | Source |
| Substrate | Glutathione | Glutathione | Glutathione | [5][6] |
| Km (mM) | ~2.2 ± 0.4 | ~3.13 ± 0.40 | ~3.7 ± 0.4 | [5][6] |
| kcat (min⁻¹) | ~225.2 ± 15 | - | ~15.9 ± 1.0 | [6] |
| Vmax (µmol/h/mg) | - | 980 ± 50 | - | [5] |
Table 2: Template for Reporting Experimental CHAC1 Activity
Use this template to structure your experimental results.
| Sample ID | Treatment Condition | Total Protein (mg/mL) | CHAC1 Activity (nmol/min/mg) | Std. Deviation |
| 1 | Control (Untreated) | 2.1 | 5.2 | 0.4 |
| 2 | Tunicamycin (2 µg/mL) | 2.0 | 25.8 | 1.9 |
| 3 | CHAC1 Inhibitor X | 2.2 | 6.1 | 0.5 |
| 4 | Scrambled siRNA | 1.9 | 5.5 | 0.6 |
| 5 | CHAC1 siRNA | 2.0 | 0.8 | 0.2 |
References
- 1. assaygenie.com [assaygenie.com]
- 2. Frontiers | CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 3. CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human CHAC1 Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian proapoptotic factor ChaC1 and its homologues function as γ-glutamyl cyclotransferases acting specifically on glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The ChaC1 active site: Defining the residues and determining the role of ChaC1-exclusive residues in the structural and functional stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
- 11. abbexa.com [abbexa.com]
- 12. Rat ChaC1 (Glutathione-Specific Gamma-Glutamylcyclotransferase 1) ELISA Kit - 48 Tests | Extronex [extronex.com]
- 13. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Caspase-8 Inhibitor Z-IETD-FMK in Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu(OMe)-Thr-Asp(OMe)-fluoromethyl ketone) is a highly specific, cell-permeable, and irreversible inhibitor of caspase-8.[1][2] Caspase-8 is an initiator caspase that plays a critical role in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and elimination of damaged or infected cells.[3][4] Upon activation by death receptors such as Fas, TNFR1, and TRAIL receptors, caspase-8 initiates a signaling cascade leading to the activation of executioner caspases (e.g., caspase-3) and subsequent cellular dismantling.[3][5][6][7][8] Z-IETD-FMK's tetrapeptide sequence (IETD) is preferentially recognized by caspase-8, and the fluoromethyl ketone (FMK) moiety allows it to covalently bind to the active site of the enzyme, effectively blocking its proteolytic activity.[1][9] This inhibitor is a valuable tool for studying the mechanisms of apoptosis, dissecting the role of caspase-8 in various signaling pathways, and investigating its therapeutic potential. Furthermore, by inhibiting caspase-8, Z-IETD-FMK can divert the cellular response from apoptosis to necroptosis, another form of programmed cell death, making it a key reagent for studying this pathway as well.[9]
Product Information
| Property | Value |
| Full Name | Z-Ile-Glu(OMe)-Thr-Asp(OMe)-fluoromethyl ketone |
| Synonyms | Z-IETD-FMK |
| Molecular Formula | C₃₀H₄₃FN₄O₁₁ |
| Molecular Weight | 654.68 g/mol |
| CAS Number | 210344-98-2 |
| Appearance | Translucent film or lyophilized powder |
| Purity | ≥95% |
| Solubility | Soluble in DMSO (e.g., 5 mM or up to 100 mg/mL); insoluble in water and ethanol.[1][5][6] |
| Storage | Store lyophilized at -20°C for up to 1 year. Reconstituted in DMSO, store in aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.[5] |
| Mechanism of Action | Irreversible inhibitor of caspase-8. The IETD sequence mimics the caspase-8 recognition site, and the FMK group covalently binds to the active site cysteine.[1][9] |
Data Presentation: Efficacy of Z-IETD-FMK in Cell Culture
Inhibition of Apoptosis
| Cell Line | Apoptosis Inducer | Z-IETD-FMK Concentration | Treatment Time | Effect | Reference |
| Jurkat (Human T-cell leukemia) | Anti-Fas antibody (100 ng/mL) | 40 µM | 5.5 hours | Reduced apoptosis from 94% to 19% as measured by Annexin V-PE staining and flow cytometry. | [10] |
| Jurkat (Human T-cell leukemia) | Camptothecin (4 µM) | 20 µM | 3 hours | Reduced apoptosis from ~42% to control levels as measured by PE Annexin V staining and flow cytometry. | [11] |
| HCT116 (Human colon cancer) | TRAIL (20 ng/ml) | 20 µM | 4 hours | Protected cells from TRAIL-induced apoptosis as measured by Annexin V-EGFP assay. | [11] |
| SW480 (Human colon cancer) | TRAIL (20 ng/ml) | 20 µM | 4 hours | Protected cells from TRAIL-induced apoptosis as measured by Annexin V-EGFP assay. | [11] |
| Rat neonatal cardiomyocytes | Ceramide | 50 µM | 24 hours | Reduced ceramide-induced cell death and significantly inhibited caspase-3 activation. | [4] |
Induction of Necroptosis
| Cell Line | Co-treatment | Z-IETD-FMK Concentration | Treatment Time | Effect | Reference |
| MC3T3-E1 (Mouse osteoblastic) | TNF-α (20 ng/mL) | 40 µM | 24 hours | Significantly increased RIPK3 and MLKL phosphorylation, indicative of necroptosis. | [4] |
| L929 (Mouse fibrosarcoma) | - | Induces marginal necrosis on its own. | Not specified | Can induce necroptosis, particularly in combination with other stimuli. | [12] |
Experimental Protocols
Protocol 1: Inhibition of Apoptosis using Z-IETD-FMK and Analysis by Flow Cytometry
This protocol describes the use of Z-IETD-FMK to inhibit apoptosis induced by an external stimulus, followed by quantitative analysis using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Z-IETD-FMK
-
DMSO
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., anti-Fas antibody, TRAIL, staurosporine)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Reconstitution of Z-IETD-FMK: Prepare a stock solution of Z-IETD-FMK in sterile DMSO. For example, to make a 20 mM stock solution from 1 mg of the inhibitor (MW: 654.68), add 76.5 µL of DMSO.[2] Mix thoroughly until dissolved. Store aliquots at -20°C.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Pre-treatment with Z-IETD-FMK:
-
Dilute the Z-IETD-FMK stock solution in complete culture medium to the desired final working concentration (typically 10-100 µM).
-
Add the Z-IETD-FMK-containing medium to the cells.
-
Include a vehicle control (DMSO at the same final concentration as the inhibitor-treated wells).
-
Incubate for 30 minutes to 2 hours at 37°C in a CO₂ incubator.
-
-
Induction of Apoptosis:
-
Add the apoptosis-inducing agent to the wells (except for the negative control wells).
-
Incubate for the time required for the specific inducer to trigger apoptosis (e.g., 3-6 hours for camptothecin in Jurkat cells).[11]
-
-
Staining for Flow Cytometry:
-
Harvest the cells (including any floating cells) and transfer to flow cytometry tubes.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Quantify the percentage of cells in each quadrant to determine the inhibitory effect of Z-IETD-FMK.
-
Protocol 2: Analysis of Caspase-8 and Downstream Substrate Cleavage by Western Blot
This protocol details the use of Western blotting to visualize the inhibition of caspase-8 activation and the cleavage of its downstream targets, such as PARP and caspase-3.
Materials:
-
Z-IETD-FMK
-
Cell line and apoptosis inducer
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-8, anti-cleaved caspase-8, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the apoptosis inducer in the presence or absence of Z-IETD-FMK as described in Protocol 1.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to assess the levels of pro-caspases, their cleaved (active) forms, and cleaved substrates. A reduction in the cleaved forms in the Z-IETD-FMK treated samples indicates inhibition.
-
Protocol 3: Induction of Necroptosis with Z-IETD-FMK
This protocol outlines a general method for inducing necroptosis by inhibiting caspase-8 in the presence of an appropriate stimulus, such as TNF-α.
Materials:
-
Z-IETD-FMK
-
Cell line susceptible to necroptosis (e.g., L929, HT-29, or specific cell types where this pathway is relevant)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Optional: Smac mimetic (e.g., BV6) to inhibit cIAPs
-
Optional: Necrostatin-1 (RIPK1 inhibitor) as a negative control for necroptosis
-
Cell viability assay (e.g., LDH release assay, CellTiter-Glo)
Procedure:
-
Reconstitution: Prepare a stock solution of Z-IETD-FMK in DMSO as previously described.
-
Cell Seeding: Plate cells and allow them to adhere and grow.
-
Pre-treatment:
-
Pre-treat the cells with Z-IETD-FMK (e.g., 20-40 µM) for 30-60 minutes.
-
For a more robust induction of necroptosis, co-treat with a Smac mimetic.
-
To confirm that the observed cell death is necroptosis, include a condition where cells are pre-treated with Necrostatin-1 before the addition of Z-IETD-FMK and TNF-α.
-
-
Induction: Add TNF-α (e.g., 10-100 ng/mL) to the cell cultures.
-
Incubation: Incubate for a period sufficient to induce necroptosis, which can range from a few hours to over 24 hours depending on the cell type.
-
Assessment of Cell Death:
-
Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is a marker of plasma membrane rupture characteristic of necroptosis.
-
Alternatively, use a viability assay that measures ATP content (e.g., CellTiter-Glo). A decrease in ATP indicates cell death.
-
Microscopic examination for morphological changes associated with necroptosis (e.g., cell swelling, membrane rupture) can also be performed.
-
Visualizations
Caspase-8 Signaling Pathway in Apoptosis
Caption: Extrinsic and intrinsic apoptosis pathways mediated by Caspase-8.
Experimental Workflow for Apoptosis Inhibition Assay
Caption: Workflow for assessing apoptosis inhibition by Z-IETD-FMK.
Logical Relationship in Necroptosis Induction
Caption: Role of Z-IETD-FMK in switching from apoptosis to necroptosis.
References
- 1. igg-light-chain-variable-region.com [igg-light-chain-variable-region.com]
- 2. bay61-3606.com [bay61-3606.com]
- 3. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 4. Necroptosis occurs in osteoblasts during tumor necrosis factor-α stimulation and caspase-8 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. invivogen.com [invivogen.com]
- 10. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Lentiviral Overexpression of CHAC1 in Thyroid Carcinoma Cells
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to CHAC1
CHAC1 (ChaC Glutathione-Specific Gamma-Glutamylcyclotransferase 1) is a key enzyme involved in the cellular stress response.[1][2] As a γ-glutamyl cyclotransferase, its primary function is to degrade glutathione (GSH), the most abundant intracellular antioxidant.[1][3][4] This degradation leads to a depletion of GSH, which in turn increases cellular levels of reactive oxygen species (ROS), promoting oxidative stress and influencing cell death pathways.[5]
CHAC1 Signaling and Regulation
CHAC1 expression is tightly regulated and is significantly induced under conditions of cellular stress, particularly Endoplasmic Reticulum (ER) stress. It is a downstream component of the Unfolded Protein Response (UPR), a signaling network activated by the accumulation of unfolded or misfolded proteins in the ER.[1][6] Specifically, CHAC1 is upregulated via the PERK-eIF2α-ATF4 signaling axis of the UPR.[1][2][6] The transcription factor ATF4 directly binds to the CHAC1 promoter to initiate its transcription.[1][3] This pathway positions CHAC1 as a critical effector of stress-induced cellular responses.
Role of CHAC1 in Thyroid Carcinoma
Recent studies have elucidated the role of CHAC1 in thyroid carcinoma, where its expression is often decreased compared to normal tissue.[7] Lentiviral-mediated overexpression of CHAC1 in thyroid carcinoma cell lines has been shown to suppress cell viability and promote a form of programmed cell death called ferroptosis.[7][8] Ferroptosis is an iron-dependent process characterized by the accumulation of lipid peroxides.[1][7] By degrading GSH, CHAC1 compromises the function of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides, thereby sensitizing cancer cells to ferroptosis.[4][7] Furthermore, CHAC1 overexpression enhances the sensitivity of thyroid carcinoma cells to radiation therapy, suggesting it as a potential therapeutic target to overcome treatment resistance.[7][8]
CHAC1 Signaling Pathway in Cellular Stress
Caption: CHAC1 activation downstream of the UPR leads to GSH degradation and ferroptosis.
Experimental Data Summary
The following tables summarize quantitative data from studies overexpressing CHAC1 in human thyroid carcinoma cell lines.
Table 1: Effect of CHAC1 Overexpression on Thyroid Carcinoma Cell Viability
| Cell Line | Manipulation | Outcome | Method | Reference |
| BCPAP | Lentiviral Overexpression of CHAC1 | Suppressed cell viability | CCK-8 Assay | [7] |
| K1 | Lentiviral Knockdown of CHAC1 | Induced cell viability | CCK-8 Assay | [7] |
Table 2: Effect of CHAC1 Modulation on Ferroptosis Markers in Thyroid Carcinoma Cells
| Cell Line | Manipulation | Marker | Outcome | Method | Reference |
| BCPAP | Lentiviral Overexpression of CHAC1 | Lipid ROS | Increased | Flow Cytometry | [7] |
| BCPAP | Lentiviral Overexpression of CHAC1 | PTGS2 Expression | Increased | Western Blot | [7] |
| K1 | Lentiviral Knockdown of CHAC1 | Lipid ROS | Reduced | Flow Cytometry | [7] |
| K1 | Lentiviral Knockdown of CHAC1 | GPX4 Expression | Enhanced | Western Blot | [7] |
Experimental Protocols
Overall Experimental Workflow
Caption: Workflow for lentiviral overexpression of CHAC1 and subsequent functional analysis.
Protocol 1: Lentiviral Vector Production
This protocol describes the production of lentiviral particles in HEK293T cells using a 2nd generation packaging system.[9][10]
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM with 10% FBS (antibiotic-free for transfection)
-
Lentiviral transfer plasmid encoding human CHAC1
-
2nd generation packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opti-MEM or serum-free medium
-
10 cm tissue culture plates
-
0.45 µm PES filters
Procedure:
-
Day 0: Seed HEK293T Cells: Plate 3.8–4.0 x 10⁶ HEK293T cells per 10 cm plate in 10 mL of DMEM + 10% FBS without antibiotics.[9][11] Ensure cells are evenly distributed and incubate overnight (37°C, 5% CO₂). Cells should be 70-80% confluent at the time of transfection.
-
Day 1: Transfection:
-
In a sterile tube, prepare the plasmid DNA mixture. For a 10 cm plate, a common ratio is 4 µg of CHAC1 transfer plasmid, 3 µg of psPAX2, and 1 µg of pMD2.G.
-
Dilute the DNA mixture in 500 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 500 µL of Opti-MEM.
-
Combine the DNA and transfection reagent solutions, mix gently, and incubate at room temperature for 20-30 minutes.
-
Add the 1 mL transfection complex dropwise to the HEK293T cells. Swirl the plate gently to distribute.
-
Incubate at 37°C, 5% CO₂.
-
-
Day 2: Change Medium: Approximately 16-24 hours post-transfection, carefully aspirate the medium and replace it with 10 mL of fresh, complete DMEM (with 10% FBS and antibiotics).
-
Day 3 & 4: Harvest Virus:
-
48h Harvest: At 48 hours post-transfection, collect the supernatant containing viral particles into a sterile polypropylene tube.[12]
-
Add 10 mL of fresh complete medium to the cells.
-
72h Harvest: At 72 hours post-transfection, collect the supernatant again. This can be pooled with the 48h harvest.
-
-
Process and Store Virus:
-
Centrifuge the collected supernatant at 2,000 x g for 5-10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PES filter to remove any remaining cells.[9]
-
Aliquot the viral supernatant into cryovials. Store at 4°C for short-term use (up to 1 week) or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[12]
-
Protocol 2: Transduction of Thyroid Carcinoma Cells
Materials:
-
Thyroid carcinoma cells (e.g., BCPAP, K1)
-
Complete growth medium
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene (hexadimethrine bromide)
-
6-well or 12-well plates
Procedure:
-
Day 1: Seed Cells: Plate thyroid carcinoma cells in a 6-well plate such that they will be 30-50% confluent on the day of transduction.[13]
-
Day 2: Transduction:
-
Thaw the lentiviral aliquot.
-
Prepare dilutions of the virus in complete medium if titering is required.
-
Remove the culture medium from the cells.
-
Add the desired volume of viral supernatant to the cells. Add fresh medium to ensure cells are covered.
-
Add Polybrene to a final concentration of 4-8 µg/mL. This enhances transduction efficiency. Swirl to mix.
-
Incubate overnight (37°C, 5% CO₂).
-
-
Day 3: Change Medium: Remove the virus-containing medium and replace it with 2 mL of fresh complete medium.
-
Day 4 onwards: Analysis and Selection:
-
Allow cells to grow for 48-72 hours post-transduction before analysis.
-
Successful transduction can be verified by assessing CHAC1 mRNA and protein levels (Protocol 3).
-
If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium to select for stably transduced cells.
-
Protocol 3: Verification of CHAC1 Overexpression
A. Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: 72 hours post-transduction, harvest control and CHAC1-overexpressing cells and extract total RNA using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for human CHAC1 and a housekeeping gene (e.g., GAPDH, ACTB). The relative expression of CHAC1 is calculated using the 2-ΔΔCt method.
B. Western Blot
-
Protein Lysis: 72 hours post-transduction, lyse control and CHAC1-overexpressing cells in RIPA buffer containing protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with a primary antibody against CHAC1 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate. Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
Protocol 4: Downstream Functional Assays
4.1 Cell Viability Assay (MTT/CCK-8) This assay measures the metabolic activity of cells, which correlates with cell viability.[14]
-
Seed control and CHAC1-overexpressing cells (5,000-10,000 cells/well) in a 96-well plate and incubate for the desired time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well and shake for 15 minutes to dissolve the formazan crystals.[14]
-
Read the absorbance on a microplate reader (e.g., at 570 nm for MTT or 450 nm for CCK-8).
4.2 Apoptosis Assay (Annexin V Staining) This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[15]
-
Harvest 1-5 x 10⁵ control and CHAC1-overexpressing cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry. (Annexin V+/PI- cells are early apoptotic; Annexin V+/PI+ cells are late apoptotic/necrotic).
4.3 Cell Migration Assay (Wound Healing/Scratch Assay) This assay measures the rate of collective cell migration into a created gap.
-
Seed control and CHAC1-overexpressing cells in a 6-well plate and grow them to >90% confluency.
-
Create a linear scratch (a "wound") in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace with fresh serum-free or low-serum medium.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.
-
Measure the width or area of the gap at each time point using software like ImageJ to quantify the rate of wound closure.
References
- 1. Frontiers | CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 2. CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CHAC1/MGC4504 Is a Novel Proapoptotic Component of the Unfolded Protein Response, Downstream of the ATF4-ATF3-CHOP Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHAC1 promotes cell ferroptosis and enhances radiation sensitivity in thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. addgene.org [addgene.org]
- 10. Lentivirus Production | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 11. manuals.cellecta.com [manuals.cellecta.com]
- 12. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 13. rgbiotech.com [rgbiotech.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application of CXCL8 Inhibitors in Cancer Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of CXCL8 (Interleukin-8) inhibitors in cancer research. The C-X-C Motif Chemokine Ligand 8 (CXCL8) and its receptors, CXCR1 and CXCR2, are pivotal in cancer progression, influencing tumor growth, angiogenesis, metastasis, and the tumor microenvironment.[1][2][3][4][5] Inhibition of this signaling axis presents a promising therapeutic strategy in oncology.
Application Notes
The CXCL8 signaling pathway is a key driver of malignancy in numerous cancers, including breast, prostate, lung, colorectal carcinoma, and melanoma.[1] Elevated levels of CXCL8 are often associated with poor prognosis.[1] CXCL8, secreted by tumor cells, stromal cells, and infiltrating immune cells, exerts its pro-tumorigenic effects through autocrine and paracrine signaling.[2][5]
Key Roles of CXCL8 Signaling in Cancer:
-
Tumor Growth and Proliferation: CXCL8 stimulates cancer cell proliferation and survival by activating downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[1][2][6][7]
-
Angiogenesis: As a potent pro-angiogenic factor, CXCL8 promotes the formation of new blood vessels, which are essential for tumor growth and metastasis.[1][8]
-
Metastasis and Invasion: CXCL8 enhances the migration and invasion of cancer cells by activating matrix metalloproteinases (MMPs) and inducing epithelial-to-mesenchymal transition (EMT).[1][2][7]
-
Tumor Microenvironment Modulation: CXCL8 recruits myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs) to the tumor microenvironment, contributing to an immunosuppressive milieu.[1][5][9]
-
Chemoresistance: The CXCL8-CXCR1/2 axis has been implicated in the development of resistance to chemotherapy.[1][10]
Inhibitors targeting the CXCL8 pathway, primarily small molecule antagonists of CXCR1 and CXCR2, have shown significant anti-tumor activity in preclinical models. These inhibitors can block CXCL8-mediated signaling, thereby reducing tumor cell proliferation, survival, invasion, and angiogenesis.[10][11]
Quantitative Data for Selected CXCL8 Pathway Inhibitors
The following table summarizes the inhibitory activities of several small molecule antagonists targeting the CXCL8 receptors, CXCR1 and CXCR2.
| Inhibitor | Target(s) | Ki (nmol/L) | IC50 (nM) | Cancer Models | Key Findings |
| Reparixin | CXCR1/2 (non-competitive allosteric) | CXCR1: ~1, CXCR2: ~100 | - | Breast Cancer, Hepatocellular Carcinoma | Inhibits tumor growth and metastasis; reduces cancer stem cell features.[1][2][5] |
| SCH-527123 (Navarixin) | CXCR1/2 (Allosteric) | CXCR1: 36, CXCR2: 2.6 | - | Melanoma, Colorectal Cancer | Inhibits tumor growth, cell proliferation, survival, and angiogenesis.[3][11][12] |
| SCH-479833 | CXCR1/2 | - | - | Melanoma, Colon Cancer | Demonstrates anti-cancer properties.[11][12] |
| AZD5069 | CXCR2 (selective) | - | - | Triple-Negative Breast Cancer | Combats chemoresistance and enhances immunotherapy.[13] |
| Ladarixin (DF2156A) | CXCR1/2 (non-competitive dual allosteric) | 0.7 | - | Melanoma, Pancreatic Ductal Adenocarcinoma | Shows anti-tumor properties.[12][14] |
Signaling Pathway and Experimental Workflow Visualizations
CXCL8 Signaling Pathway in Cancer
Caption: CXCL8 signaling cascade in cancer cells.
Experimental Workflow for Evaluating a CXCL8 Inhibitor
Caption: Workflow for preclinical evaluation of CXCL8 inhibitors.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of a CXCL8 inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
Recombinant human CXCL8
-
CXCL8 inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
The next day, gently remove the medium and replace it with 100 µL of serum-free medium. Incubate for 24 hours to synchronize the cells.
-
Prepare serial dilutions of the CXCL8 inhibitor in serum-free medium.
-
Treat the cells with different concentrations of the inhibitor for 1 hour.
-
Add recombinant human CXCL8 to a final concentration of 50 ng/mL to all wells except the negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the inhibitor.
Transwell Cell Migration Assay
This protocol assesses the ability of a CXCL8 inhibitor to block cancer cell migration towards a CXCL8 gradient.[15][16][17][18]
Materials:
-
Cancer cell line
-
Serum-free medium
-
Complete medium (with 10% FBS as a chemoattractant)
-
Recombinant human CXCL8
-
CXCL8 inhibitor
-
24-well Transwell inserts (8 µm pore size)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Microscope
Procedure:
-
Culture cancer cells to 70-80% confluency. The day before the assay, replace the medium with serum-free medium and incubate overnight.[18]
-
On the day of the assay, add 600 µL of complete medium containing 100 ng/mL of recombinant human CXCL8 to the lower chamber of the 24-well plate.[15]
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of the CXCL8 inhibitor for 30 minutes.
-
Add 200 µL of the treated cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[16]
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the different treatment groups.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a CXCL8 inhibitor in a mouse xenograft model.[19]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line (e.g., A375SM for melanoma)[11]
-
Matrigel
-
CXCL8 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the CXCL8 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
References
- 1. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CXCL8 in Tumor Biology and Its Implications for Clinical Translation [frontiersin.org]
- 3. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CXCL8 in Tumor Biology and Its Implications for Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel CXCL8 analog is effective in inhibiting the growth via cell cycle arrest and attenuating invasion of Lewis lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting CXCR1/CXCR2 receptor antagonism in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-Molecule Antagonists for CXCR2 and CXCR1 Inhibit Human Melanoma Growth by Decreasing Tumor Cell Proliferation, Survival, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer [frontiersin.org]
- 14. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Designing a CXCL8-hsa chimera as potential immunmodulator of the tumor micro-environment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Inducing Ferroptosis via CHAC1 Overexpression
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. A key pathway governing cellular susceptibility to ferroptosis involves the metabolism of glutathione (GSH), a critical intracellular antioxidant.[1] ChaC glutathione-specific γ-glutamylcyclotransferase 1 (CHAC1) is an enzyme that degrades GSH into 5-oxoproline and cysteinylglycine.[2][3] The depletion of the cellular GSH pool by CHAC1 compromises the function of Glutathione Peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid peroxides.[4][5] This leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[4][5]
CHAC1 expression is a downstream target of the integrated stress response (ISR) pathway, often activated by endoplasmic reticulum (ER) stress or amino acid starvation.[5][6] Specifically, the transcription factor ATF4 binds to the CHAC1 promoter to induce its expression.[2][7] Consequently, CHAC1 is considered a reliable biomarker for ferroptosis induced by agents that inhibit the cystine-glutamate antiporter (system Xc-), such as erastin.[1]
For researchers and drug development professionals, inducing the overexpression of CHAC1 provides a targeted method to trigger ferroptosis. This approach can be used to study the fundamental mechanisms of ferroptosis, identify downstream effectors, and screen for therapeutic agents that modulate this cell death pathway, particularly in cancer cells that may be resistant to other forms of cell death like apoptosis.[6][8] Overexpression of CHAC1 has been shown to inhibit cell viability, promote ferroptosis, and enhance the sensitivity of cancer cells to chemotherapy and radiation.[9][10]
Signaling Pathway: CHAC1-Mediated Ferroptosis
The induction of CHAC1 and its subsequent role in promoting ferroptosis is primarily regulated by the cellular stress response. Under conditions like amino acid (cystine) starvation or ER stress, the PERK-eIF2α-ATF4 signaling axis is activated.[4][5] ATF4, a key transcription factor, upregulates CHAC1 expression.[7] CHAC1 then executes its function as a γ-glutamyl cyclotransferase, leading to the degradation of the cellular glutathione (GSH) pool.[2][4] This depletion of GSH impairs the antioxidant capacity of the cell, specifically by reducing the activity of GPX4, which requires GSH as a cofactor to neutralize lipid peroxides.[5] The resulting accumulation of lipid ROS leads to membrane damage and cell death by ferroptosis.[5]
Caption: CHAC1-mediated ferroptosis signaling pathway.
Experimental Workflow
The general workflow for inducing and assessing ferroptosis via CHAC1 overexpression involves genetic modification of the target cells, followed by a series of biochemical and cell-based assays to confirm the induction and characteristics of ferroptotic cell death.
Caption: General workflow for CHAC1-induced ferroptosis studies.
Quantitative Data Summary
Overexpression of CHAC1 has been demonstrated to induce ferroptosis across various cancer cell lines. The following table summarizes key quantitative findings from the literature.
| Cell Line | Method of Overexpression | Key Findings | Reference |
| DU145, 22RV1 (Prostate Cancer) | Plasmid Transfection | - Significantly reduced cell viability. - Significantly increased intracellular lipid peroxides. - Significantly decreased GPX4 protein levels. - Enhanced sensitivity to docetaxel, which was reversed by ferrostatin-1. | [10] |
| BCPAP (Thyroid Carcinoma) | Lentivirus Transfection | - Suppressed cell viability. - Increased lipid ROS production and PTGS2 expression. - Inhibitory effects on viability were attenuated by ferrostatin-1. - Enhanced radiation sensitivity. | [8][9] |
| HK-2 (Renal Tubular Epithelial) | Plasmid Transfection | - Exacerbated LPS-induced reduction in GPX4 protein. - Increased ACSL4 protein levels and intracellular iron. - Increased MDA concentration and decreased GSH concentration. | [11][12] |
Experimental Protocols
Protocol 1: CHAC1 Overexpression via Lentiviral Transduction
This protocol describes the generation of a stable cell line overexpressing CHAC1 using a lentiviral system.
Materials:
-
Lentiviral expression vector with CHAC1 insert (and a control vector).
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells (for virus packaging).
-
Target cancer cell line (e.g., BCPAP, K1).[9]
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS).
-
Polybrene.
-
Puromycin or other selection antibiotic.
-
Reagents for Western Blot and qPCR.
Methodology:
-
Lentivirus Production (in HEK293T cells):
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the CHAC1 expression vector (or control vector) along with packaging plasmids into HEK293T cells using a suitable transfection reagent according to the manufacturer's protocol.
-
Change the medium 12-16 hours post-transfection.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris. The viral supernatant can be used directly or concentrated and stored at -80°C.
-
-
Transduction of Target Cells:
-
Seed the target cells (e.g., BCPAP) in a 6-well plate.
-
When cells reach 50-60% confluency, replace the medium with fresh medium containing the viral supernatant and Polybrene (final concentration 8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24 hours.
-
-
Selection of Stable Cells:
-
After 24 hours, replace the virus-containing medium with fresh complete medium.
-
After another 24-48 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin, concentration to be determined by a kill curve) to the medium.
-
Replace the selection medium every 2-3 days until non-transduced control cells are completely eliminated.
-
Expand the surviving colonies to establish a stable CHAC1-overexpressing cell line and a control cell line.
-
-
Verification of Overexpression:
-
Confirm the successful overexpression of CHAC1 at both the mRNA and protein levels using qPCR and Western Blot analysis, respectively.
-
Protocol 2: Assessment of Ferroptosis Markers
This protocol outlines key assays to confirm that cell death induced by CHAC1 overexpression is indeed ferroptosis.
A. Measurement of Lipid ROS
Materials:
-
CHAC1-overexpressing and control cells.
-
Lipid peroxidation fluorescent probe (e.g., C11-BODIPY 581/591 or LiperFluo).[10]
-
Flow cytometer or fluorescence microscope.
-
PBS and appropriate culture medium.
Methodology (using Flow Cytometry):
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend cells in serum-free medium containing the lipid ROS probe (e.g., 10 µM LiperFluo) and incubate at 37°C for 30 minutes in the dark.[10]
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in PBS for analysis.
-
Analyze the fluorescence intensity using a flow cytometer. An increase in fluorescence indicates higher levels of lipid ROS.
B. Measurement of Intracellular Glutathione (GSH)
Materials:
-
CHAC1-overexpressing and control cells.
-
GSH/GSSG-Glo™ Assay kit or similar colorimetric/fluorometric assay kit.
-
Plate reader.
Methodology (using a commercial kit):
-
Plate an equal number of CHAC1-overexpressing and control cells.
-
Prepare cell lysates according to the manufacturer's protocol.
-
Perform the assay to measure the levels of total glutathione (GSH + GSSG) and oxidized glutathione (GSSG).
-
Calculate the concentration of reduced GSH. A significant decrease in GSH levels in CHAC1-overexpressing cells is expected.[2][10]
C. Western Blot Analysis
Materials:
-
Cell lysates from CHAC1-overexpressing and control cells.
-
Primary antibodies: anti-CHAC1, anti-GPX4, anti-PTGS2, anti-ACSL4.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Secondary antibodies.
-
SDS-PAGE and Western Blot equipment.
Methodology:
-
Prepare total protein lysates from cells.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an ECL detection system.
-
Expect to see decreased GPX4 and increased PTGS2/ACSL4 levels in CHAC1-overexpressing cells undergoing ferroptosis.[9][11]
D. Cell Viability Assay
Materials:
-
CHAC1-overexpressing and control cells.
-
Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay.
-
96-well plates.
-
Ferrostatin-1 (ferroptosis inhibitor).[9]
Methodology:
-
Seed equal numbers of CHAC1-overexpressing and control cells into 96-well plates.
-
For rescue experiments, treat a parallel set of wells with a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1 µM).[10]
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add CCK-8 reagent to each well and incubate for 1-2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
A decrease in viability is expected in CHAC1-overexpressing cells, and this effect should be attenuated by Ferrostatin-1.[8][9]
References
- 1. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
- 2. Frontiers | CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sevoflurane Induces Ferroptosis of Glioma Cells Through Activating the ATF4-CHAC1 Pathway [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. CHAC1 promotes cell ferroptosis and enhances radiation sensitivity in thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. all-imm.com [all-imm.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the CHAC1 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction to CHAC1
The ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 1 (CHAC1) gene encodes a key enzyme in glutathione (GSH) metabolism.[1] As a γ-glutamyl cyclotransferase, CHAC1's primary function is to degrade GSH, a critical cellular antioxidant, into 5-oxo-proline and a Cys-Gly dipeptide.[2][3] This activity positions CHAC1 as a crucial regulator of cellular redox balance, oxidative stress, and programmed cell death pathways, including apoptosis and ferroptosis.[2][4][5]
CHAC1 expression is induced by various cellular stressors, most notably through the unfolded protein response (UPR) pathway activated during endoplasmic reticulum (ER) stress.[6][7][8] Dysregulation of CHAC1 has been implicated in numerous human diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions, making it a significant target for therapeutic research.[2][3][4]
Signaling Pathways Involving CHAC1
CHAC1 is a downstream effector in several critical cellular stress response pathways. Its induction leads to GSH depletion, which has significant consequences for cell fate.
Unfolded Protein Response (UPR) Pathway
Under conditions of ER stress, the accumulation of unfolded proteins triggers the UPR. One of the key branches of the UPR, the PERK-eIF2α-ATF4 pathway, is a primary regulator of CHAC1 expression.[2] The transcription factor ATF4, along with ATF3, directly binds to the CHAC1 promoter to activate its transcription.[2][9][10][11] This response aims to manage the protein folding load but can pivot to inducing cell death if the stress is prolonged or severe.
Caption: The Unfolded Protein Response (UPR) pathway leading to CHAC1 expression.
Role in Apoptosis and Ferroptosis
By degrading GSH, CHAC1 sensitizes cells to oxidative stress, a key trigger for programmed cell death.[5]
-
Apoptosis: CHAC1-mediated GSH depletion leads to an accumulation of reactive oxygen species (ROS), which can damage cellular components and initiate apoptosis.[5][12] Studies have shown that CHAC1 can modulate the AIF-PARP apoptotic pathway.[9]
-
Ferroptosis: This iron-dependent form of cell death is characterized by the accumulation of lipid peroxides. The enzyme GPX4, which detoxifies these lipid peroxides, requires GSH as a cofactor. By depleting GSH, CHAC1 compromises GPX4 activity, thereby promoting lipid peroxidation and inducing ferroptosis.[2][3][5]
Caption: CHAC1's role in promoting apoptosis and ferroptosis via GSH degradation.
CRISPR-Cas9 Experimental Workflow for CHAC1 Knockout
The CRISPR-Cas9 system provides a precise and efficient tool for generating a CHAC1 gene knockout. The general workflow involves designing guide RNAs (gRNAs) specific to the CHAC1 gene, delivering the Cas9 nuclease and gRNA into the target cells, isolating single-cell clones, and validating the knockout at the genomic, transcript, and protein levels.
Caption: Experimental workflow for generating a CHAC1 knockout cell line.
Detailed Experimental Protocols
Protocol 1: Guide RNA (gRNA) Design and Vector Construction
Objective: To design and clone gRNAs that specifically target the human CHAC1 gene for knockout.
Principle: Effective gRNAs should target an early constitutive exon to maximize the chance of generating a loss-of-function mutation. Two gRNAs are often used to improve efficiency.[13] Design tools are used to identify unique 20-nucleotide sequences followed by a Protospacer Adjacent Motif (PAM) and to minimize off-target effects.
Materials:
-
Computer with internet access
-
gRNA design software (e.g., Benchling, CHOPCHOP)
-
CRISPR/Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459))
-
Oligonucleotides for gRNAs
-
T4 DNA Ligase and buffer
-
Stellar™ Competent Cells or equivalent
-
LB agar plates with appropriate antibiotic
Procedure:
-
gRNA Design: a. Obtain the genomic sequence of the human CHAC1 gene (NCBI Gene ID: 79094). b. Using a gRNA design tool, input the sequence of an early exon (e.g., Exon 1 or 2). c. Select two gRNA sequences with high on-target scores and low off-target scores. Ensure the sequence is immediately upstream of a PAM sequence (5'-NGG-3').
-
Oligonucleotide Preparation: a. For each gRNA, order two complementary DNA oligos. Add appropriate overhangs for cloning into the selected vector (e.g., BbsI overhangs for PX459).
-
Vector Linearization and Ligation: a. Digest the CRISPR/Cas9 vector with the appropriate restriction enzyme (e.g., BbsI). b. Anneal the complementary oligos for each gRNA to form a duplex. c. Ligate the gRNA duplex into the linearized vector using T4 DNA Ligase.
-
Transformation and Plasmid Preparation: a. Transform the ligation product into competent E. coli. b. Plate on selective LB agar plates and incubate overnight. c. Pick single colonies, grow in liquid culture, and purify the plasmid DNA using a miniprep kit. d. Verify the correct insertion of the gRNA sequence via Sanger sequencing.
Table 1: Recommended gRNA Sequences for Human CHAC1 Knockout Note: These are example sequences. Researchers should always perform their own design and validation.
| gRNA ID | Target Sequence (5' to 3') | Exon | PAM | Source |
| CHAC1-g1 | GCTCATCAAGAACTACGTGG | 2 | AGG | GeCKO (v2) library derived[14] |
| CHAC1-g2 | CACCGGCTCATCAAGAACTA | 2 | CGT | GeCKO (v2) library derived[14] |
Protocol 2: Transfection and Selection of Edited Cells
Objective: To deliver the CHAC1-targeting CRISPR/Cas9 plasmid into human cells (e.g., HEK293T) and select for successfully transfected cells.
Principle: Lipid-based transfection reagents are used to introduce the plasmid DNA into the cells. If the plasmid contains a selection marker (e.g., puromycin resistance), the antibiotic is used to eliminate non-transfected cells.
Materials:
-
HEK293T cells (or other target cell line)
-
DMEM with 10% FBS
-
CHAC1-gRNA-Cas9 plasmid
-
Lipofectamine™ 3000 Transfection Reagent or similar
-
Opti-MEM™ I Reduced Serum Medium
-
Puromycin
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^5 cells per well in a 6-well plate. Cells should be ~70-90% confluent at the time of transfection.
-
Transfection: a. Dilute 2.5 µg of the CHAC1-gRNA-Cas9 plasmid in 125 µL of Opti-MEM™. b. In a separate tube, dilute 5 µL of Lipofectamine™ 3000 in 125 µL of Opti-MEM™. c. Combine the diluted DNA and Lipofectamine™, mix gently, and incubate for 15 minutes at room temperature. d. Add the 250 µL DNA-lipid complex to the cells in a drop-wise manner.
-
Selection: a. 24 hours post-transfection, replace the medium with fresh medium containing a predetermined concentration of puromycin (e.g., 1-2 µg/mL for HEK293T). b. Continue selection for 48-72 hours, replacing the medium as needed, until non-transfected control cells are eliminated.
-
Recovery: After selection, culture the surviving cells in puromycin-free medium until they are ready for single-cell cloning.
Protocol 3: Validation of CHAC1 Knockout
Objective: To confirm the successful knockout of the CHAC1 gene at the genomic, transcript, and protein levels.[15]
A. Genomic Validation (Sanger Sequencing)
-
Genomic DNA Extraction: Isolate genomic DNA from the expanded clonal cell populations.
-
PCR Amplification: Design primers flanking the gRNA target site in the CHAC1 gene. Use PCR to amplify a ~500 bp region.
-
Sequencing: Purify the PCR product and send for Sanger sequencing. Analyze the sequencing chromatogram for evidence of insertions or deletions (indels) by comparing it to the wild-type sequence.
B. Transcript Validation (RT-qPCR)
-
RNA Extraction and cDNA Synthesis: Extract total RNA from wild-type and knockout cells using TRIzol™ reagent. Synthesize cDNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix with primers specific for CHAC1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative expression of CHAC1 mRNA in knockout cells compared to wild-type cells using the 2^-ΔΔCt method.[7] A successful knockout should show a significant reduction or complete absence of the CHAC1 transcript.
Table 2: Example RT-qPCR Data for CHAC1 Knockout Clones (Hypothetical data for illustration)
| Cell Line | Gene | Avg. Ct | ΔCt (Ct_CHAC1 - Ct_GAPDH) | ΔΔCt (ΔCt_KO - ΔCt_WT) | Fold Change (2^-ΔΔCt) |
| Wild-Type | CHAC1 | 24.5 | 6.5 | 0.0 | 1.00 |
| GAPDH | 18.0 | ||||
| KO Clone #1 | CHAC1 | 33.2 | 15.1 | 8.6 | 0.002 |
| GAPDH | 18.1 | ||||
| KO Clone #2 | CHAC1 | Not Detected | N/A | N/A | ~0 |
| GAPDH | 18.2 |
C. Protein Validation (Western Blot)
-
Protein Lysate Preparation: Prepare whole-cell lysates from wild-type and knockout cells using RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA. b. Incubate with a primary antibody against CHAC1 overnight at 4°C. c. Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH). d. Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL detection reagent. The absence of a band at the correct molecular weight for CHAC1 in the knockout lanes confirms successful knockout.[16]
Table 3: Example Western Blot Quantification (Hypothetical data for illustration)
| Cell Line | CHAC1 Band Intensity | Loading Control Intensity | Normalized CHAC1 Level | % of Wild-Type |
| Wild-Type | 1.25 | 1.30 | 0.96 | 100% |
| KO Clone #1 | 0.05 | 1.28 | 0.04 | 4.1% |
| KO Clone #2 | 0.00 | 1.32 | 0.00 | 0% |
Functional Validation Assays
After confirming the knockout, functional assays are crucial to demonstrate the expected phenotypic consequences.
A. Glutathione (GSH) Level Measurement
-
Principle: CHAC1 knockout is expected to prevent GSH degradation, potentially leading to higher basal GSH levels or resistance to GSH depletion upon stress.
-
Method: Use a commercially available colorimetric or fluorometric GSH assay kit to measure intracellular GSH levels in wild-type vs. knockout cells, both at baseline and after treatment with an ER stress inducer (e.g., tunicamycin).
B. Oxidative Stress Resistance Assay
-
Principle: Due to their inability to degrade GSH, CHAC1 knockout cells may be more resistant to oxidative stress-induced cell death.
-
Method: Treat wild-type and knockout cells with an oxidizing agent (e.g., H₂O₂, tert-butyl hydroperoxide). Measure cell viability after 24 hours using an MTS or MTT assay.
Table 4: Example Functional Assay Data (Hypothetical data for illustration)
| Cell Line | Basal GSH Level (nmol/mg protein) | Cell Viability after H₂O₂ (%) |
| Wild-Type | 45.2 ± 3.1 | 38.5% ± 4.2% |
| CHAC1 KO | 58.9 ± 4.5 | 75.1% ± 5.5% |
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Frontiers | CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. frontiersin.org [frontiersin.org]
- 9. CHAC1/MGC4504 Is a Novel Proapoptotic Component of the Unfolded Protein Response, Downstream of the ATF4-ATF3-CHOP Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CHAC1/MGC4504 is a novel proapoptotic component of the unfolded protein response, downstream of the ATF4-ATF3-CHOP cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactome | Expression of CHAC1 [reactome.org]
- 12. all-imm.com [all-imm.com]
- 13. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 16. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
Application Note: Assessment of Lipid ROS Production Following CHAC1 Induction
Audience: Researchers, scientists, and drug development professionals.
Introduction
ChaC glutathione-specific gamma-glutamylcyclotransferase 1 (CHAC1) is a key enzyme involved in the cellular stress response.[1][2][3] As a γ-glutamyl cyclotransferase, CHAC1's primary function is the degradation of glutathione (GSH), a critical intracellular antioxidant.[1][2] The depletion of GSH by CHAC1 disrupts the cellular redox balance, leading to increased oxidative stress and promoting cell death pathways such as ferroptosis.[1][3][4] Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[5]
The mechanism linking CHAC1 to lipid ROS involves the inactivation of glutathione peroxidase 4 (GPX4), a selenoenzyme that utilizes GSH to detoxify lipid hydroperoxides.[6] By degrading GSH, CHAC1 compromises GPX4 activity, resulting in the unchecked accumulation of lipid peroxides and subsequent cell death.[6] The induction of CHAC1 is often mediated by the activating transcription factor 4 (ATF4) pathway, which is activated under conditions of endoplasmic reticulum (ER) stress or amino acid deprivation.[1][7][8]
Given its central role in promoting lipid peroxidation, the assessment of lipid ROS levels following CHAC1 induction is crucial for studying ferroptosis and related cellular stress phenomena. This application note provides detailed protocols for inducing CHAC1 expression and subsequently measuring lipid ROS production using fluorescent probes.
Signaling Pathway and Experimental Overview
The induction of CHAC1, either through cellular stress or genetic overexpression, initiates a cascade that culminates in lipid peroxidation. The workflow for assessing this process involves inducing CHAC1, staining with a lipid ROS-sensitive fluorescent probe, and analyzing the signal via flow cytometry or fluorescence microscopy.
Materials and Reagents
| Reagent/Equipment | Supplier | Cat. No. (Example) |
| Cell Lines | ||
| HT-1080 (human fibrosarcoma) | ATCC | CCL-121 |
| DU145 (human prostate carcinoma) | ATCC | HTB-81 |
| CHAC1 Induction | ||
| Tunicamycin | Sigma-Aldrich | T7765 |
| Erastin | Sigma-Aldrich | E7781 |
| CHAC1 Human Tagged ORF Clone | OriGene | RG229135 |
| Transfection Reagent (e.g., Lipofectamine 3000) | Thermo Fisher Scientific | L3000001 |
| Lipid ROS Probes | ||
| BODIPY™ 581/591 C11 | Thermo Fisher Scientific | D3861 |
| Liperfluo | Dojindo Molecular Technologies | L248 |
| General Reagents | ||
| DMEM | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 |
| Equipment | ||
| Flow Cytometer (e.g., BD Accuri™ C6) | BD Biosciences | - |
| Fluorescence Microscope | (e.g., Zeiss Axio Observer) | - |
| CO2 Incubator | - | - |
| Centrifuge | - | - |
| 96-well black, clear-bottom plates | Corning | 3603 |
Experimental Protocols
Protocol 1: Induction of CHAC1 Expression
Method A: Chemical Induction of CHAC1
This method uses chemical stressors to induce the endogenous expression of CHAC1.
-
Cell Seeding: Seed cells (e.g., HT-1080) in the appropriate culture vessel (e.g., 6-well plate for flow cytometry, 96-well black plate for microscopy) at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubation: Incubate cells overnight at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Tunicamycin (ER Stress Inducer): Prepare a stock solution of Tunicamycin in DMSO. Treat cells with 1-10 µg/mL of Tunicamycin for 24-72 hours.[9] The optimal concentration and time should be determined empirically for each cell line.
-
Erastin (System xc- Inhibitor): Prepare a stock solution of Erastin in DMSO. Treat cells with 5-50 µM of Erastin for 24 hours.[1][10]
-
-
Controls: Include a vehicle control (DMSO) at the same final concentration used for the drug treatment.
-
Proceed to Protocol 2 for lipid ROS assessment.
Method B: Genetic Induction of CHAC1 (Overexpression)
This method involves transfecting cells with a plasmid to exogenously express CHAC1.
-
Cell Seeding: Seed cells to be 60-80% confluent on the day of transfection.
-
Transfection: Transfect cells with a CHAC1-overexpressing plasmid (or an empty vector control) using a suitable transfection reagent according to the manufacturer's protocol.[6][11]
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for CHAC1 expression.
-
Proceed to Protocol 2 for lipid ROS assessment.
Protocol 2: Assessment of Lipid ROS Production
Method A: Flow Cytometry using BODIPY™ 581/591 C11
This ratiometric probe shifts its fluorescence emission from red to green upon oxidation by lipid peroxides.[8]
-
Probe Preparation: Prepare a 10 mM stock solution of BODIPY™ 581/591 C11 in anhydrous DMSO.
-
Cell Harvesting: Following CHAC1 induction (Protocol 1), harvest the cells by trypsinization and centrifuge at 500 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in pre-warmed PBS containing 1-2 µM BODIPY™ 581/591 C11. Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of ice-cold PBS for flow cytometry analysis.
-
Data Acquisition:
-
Analyze the cells on a flow cytometer equipped with blue (488 nm) and yellow/green (e.g., 561 nm) lasers.
-
The unoxidized probe (red fluorescence) is typically detected in the PE channel (~581/591 nm).
-
The oxidized probe (green fluorescence) is detected in the FITC channel (~488/510 nm).[12]
-
Collect data for at least 10,000 events per sample.[13]
-
-
Gating Strategy & Analysis:
-
Gate on the main cell population using FSC-A vs. SSC-A to exclude debris.
-
Gate on single cells using FSC-A vs. FSC-H.
-
Analyze the FITC channel fluorescence of the single-cell population. An increase in FITC signal intensity indicates lipid ROS production.[12] The results can be presented as the percentage of FITC-positive cells or the median fluorescence intensity (MFI) of the FITC signal.
-
Method B: Fluorescence Microscopy using Liperfluo
Liperfluo is a probe that becomes fluorescent upon specific oxidation by lipid peroxides.[4][14]
-
Probe Preparation: Prepare a 1 mM stock solution of Liperfluo in DMSO.[1][7]
-
Staining: After CHAC1 induction in a multi-well plate, remove the culture medium and wash the cells once with serum-free medium or PBS.
-
Add serum-free medium containing 1-10 µM Liperfluo to the cells.[3] Incubate for 30 minutes at 37°C.[1][7]
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Imaging: Add fresh PBS or live-cell imaging solution to the wells. Image the cells using a fluorescence microscope with appropriate filter sets (Excitation/Emission: ~488/535 nm).[14]
-
Image Analysis: Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji). Correct for background fluorescence and calculate the average fluorescence intensity for each condition.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison between control and treated groups.
Table 1: Example Data from Flow Cytometry Analysis of Lipid ROS
| Treatment | CHAC1 Induction Method | % FITC-Positive Cells (Lipid ROS High) | Median Fluorescence Intensity (FITC) |
| Vehicle Control (DMSO) | - | 5.2 ± 1.1 | 150 ± 25 |
| Tunicamycin (5 µg/mL, 48h) | Chemical | 45.8 ± 5.3 | 850 ± 98 |
| Empty Vector | Genetic | 6.1 ± 1.5 | 165 ± 30 |
| CHAC1 Overexpression | Genetic | 62.5 ± 7.9 | 1250 ± 150 |
Table 2: Example Data from Fluorescence Microscopy Analysis of Lipid ROS
| Treatment | CHAC1 Induction Method | Mean Fluorescence Intensity (Arbitrary Units) |
| Vehicle Control (DMSO) | - | 100 ± 15 |
| Erastin (10 µM, 24h) | Chemical | 450 ± 55 |
| Empty Vector | Genetic | 110 ± 20 |
| CHAC1 Overexpression | Genetic | 620 ± 80 |
An increase in the percentage of FITC-positive cells, MFI, or mean fluorescence intensity in CHAC1-induced cells compared to controls indicates that CHAC1 expression leads to the production of lipid ROS.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low/No increase in lipid ROS signal | Inefficient CHAC1 induction. | Confirm CHAC1 upregulation by Western blot or qPCR. Optimize inducer concentration and/or incubation time. For transfection, check transfection efficiency. |
| Cell line is resistant to ferroptosis. | Use a positive control for lipid ROS induction (e.g., RSL3) to confirm the assay is working. | |
| Probe degradation. | Prepare fresh stock solutions of the fluorescent probes. Protect from light and avoid repeated freeze-thaw cycles. | |
| High background fluorescence | Autofluorescence of cells or medium. | Wash cells thoroughly with PBS before and after staining. Use serum-free medium for staining. Include an unstained control to set baseline fluorescence. |
| Probe concentration is too high. | Perform a titration to determine the optimal probe concentration for your cell line.[12] | |
| Inconsistent results | Variation in cell density or health. | Ensure consistent cell seeding density and that cells are in a logarithmic growth phase. |
| Photobleaching of the probe. | Minimize exposure of stained cells to light. Use an anti-fade mounting medium for microscopy if necessary. | |
| For BODIPY C11, both red and green signals increase. | This may indicate an increase in cell size or membrane content. Analyze the ratio of green to red fluorescence to normalize for these changes. |
References
- 1. folibio.com.tw [folibio.com.tw]
- 2. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 3. glpbio.com [glpbio.com]
- 4. Lipid Peroxide Detection Liperfluo | CAS 1448846-35-2 Dojindo [dojindo.com]
- 5. ChaC glutathione specific γ-glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ChaC glutathione specific γ-glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liperfluo L248 manual | DOJINDO [dojindo.com]
- 8. abpbio.com [abpbio.com]
- 9. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. reddit.com [reddit.com]
- 13. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
Application Notes and Protocols for Cell-Based Screening of Caspase-8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway, a programmed cell death mechanism essential for tissue homeostasis and elimination of damaged or infected cells. Dysregulation of Caspase-8 activity is implicated in various diseases, including cancer and autoimmune disorders, making it an attractive therapeutic target. This document provides detailed application notes and protocols for cell-based assays designed to screen for and characterize inhibitors of Caspase-8.
Scientific Background: The Role of Caspase-8 in Apoptosis
The extrinsic apoptosis pathway is initiated by the binding of death ligands, such as Tumor Necrosis Factor (TNF-α) or TNF-related apoptosis-inducing ligand (TRAIL), to their corresponding death receptors on the cell surface.[1][2] This ligand-receptor interaction triggers the formation of the Death-Inducing Signaling Complex (DISC), which recruits pro-caspase-8.[2][3] Within the DISC, pro-caspase-8 molecules undergo dimerization and auto-proteolytic activation.[4] Activated Caspase-8 then initiates a downstream caspase cascade by directly cleaving and activating executioner caspases, such as Caspase-3 and -7, leading to the systematic dismantling of the cell.[2][5] Alternatively, Caspase-8 can amplify the apoptotic signal by cleaving the Bid protein, which then translocates to the mitochondria to trigger the intrinsic apoptosis pathway.[3][5]
Assay Principles
Several cell-based assay formats can be employed to screen for Caspase-8 inhibitors. These assays typically involve inducing apoptosis in a chosen cell line and then measuring the activity of Caspase-8 or a downstream marker of apoptosis in the presence and absence of test compounds.
-
Colorimetric Assays: These assays utilize a specific peptide substrate for Caspase-8 (e.g., Ac-IETD-pNA) that is conjugated to a chromophore, p-nitroaniline (pNA).[6] Cleavage of the substrate by active Caspase-8 releases pNA, which can be quantified by measuring the absorbance at 405 nm. The intensity of the color is directly proportional to Caspase-8 activity.
-
Fluorometric Assays: Similar to colorimetric assays, these methods use a Caspase-8-specific peptide substrate (e.g., Ac-IETD-AFC) linked to a fluorophore, 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethyl coumarin (AFC). The release of the fluorophore upon cleavage by Caspase-8 results in a fluorescent signal that can be measured with a fluorometer. These assays are generally more sensitive than colorimetric assays.
-
Luminogenic Assays: These assays employ a pro-luminescent substrate that is cleaved by Caspase-8 to release a substrate for luciferase, generating a "glow-type" luminescent signal. This method offers high sensitivity and a broad dynamic range.
-
Fluorescent Labeled Inhibitors of Caspases (FLICA): This method uses a cell-permeable, non-cytotoxic fluorescently labeled inhibitor that covalently binds to the active site of Caspase-8 (e.g., FAM-LETD-FMK).[7][8] The fluorescent signal from the bound inhibitor is a direct measure of the amount of active Caspase-8 in the cell and can be quantified by fluorescence microscopy or flow cytometry.[7][8]
Data Presentation: Efficacy of Known Caspase-8 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known caspase inhibitors against Caspase-8. This data can serve as a reference for validating assay performance and comparing the potency of novel inhibitors.
| Inhibitor | Target Caspases | IC50 (nM) against Caspase-8 | Assay Type | Reference |
| z-IETD-FMK | Caspase-8 | 350 | Enzyme Assay | [1] |
| Ac-LESD-CMK | Caspase-8 | 50 | Enzyme Assay | [1] |
| z-LEHD-FMK | Caspase-8, Caspase-9 | 0.70 | Enzyme Assay | [1] |
| VRT-043198 | Caspase-1, -8, -9 | 3.3 | Enzyme Assay | [9] |
| Ac-LEHD-CHO | Caspase-8, Caspase-9 | 3.82 | Enzyme Assay | [9] |
Note: IC50 values can vary depending on the assay conditions, substrate concentration, and cell type used.
Experimental Protocols
General Experimental Workflow
Protocol 1: Colorimetric Caspase-8 Activity Assay
This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening.
Materials:
-
Cell line (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Apoptosis inducer (e.g., TRAIL, TNF-α + Cycloheximide)
-
Test compounds and a known Caspase-8 inhibitor (e.g., Z-IETD-FMK) as a positive control[10]
-
Caspase-8 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and IETD-pNA substrate)
-
96-well clear bottom plates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding:
-
For suspension cells (e.g., Jurkat), seed cells at a density of 2 x 10^6 cells/mL in a 96-well plate.
-
For adherent cells (e.g., HeLa), seed cells at a density that will reach 70-80% confluency on the day of the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and the positive control inhibitor in culture medium.
-
Add the compounds to the designated wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Induction of Apoptosis:
-
Prepare the apoptosis inducer at the desired concentration. Examples:
-
Add the apoptosis inducer to all wells except the untreated control wells.
-
-
Cell Lysis:
-
After the incubation period, centrifuge the plate (for suspension cells) and remove the supernatant. For adherent cells, aspirate the medium.
-
Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
-
-
Caspase-8 Activity Measurement:
-
Centrifuge the plate at 10,000 x g for 1 minute.
-
Transfer the supernatant (cytosolic extract) to a new 96-well plate.
-
Prepare the reaction buffer containing DTT according to the kit manufacturer's instructions.
-
Add 50 µL of the 2X Reaction Buffer to each well containing the cell lysate.
-
Add 5 µL of the IETD-pNA substrate (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Protocol 2: Flow Cytometry-Based FLICA Assay
This protocol provides a method for quantifying active Caspase-8 in individual cells.
Materials:
-
Cell line (e.g., Jurkat)
-
Complete cell culture medium
-
Apoptosis inducer
-
Test compounds and a known Caspase-8 inhibitor
-
Vybrant™ FAM Caspase-8 Assay Kit or similar (containing FLICA reagent)[8]
-
Flow cytometer
Procedure:
-
Induce Apoptosis:
-
Treat cells with apoptosis inducers and test compounds as described in Protocol 1.
-
-
FLICA Staining:
-
After the treatment period, harvest the cells and adjust the cell concentration to 1 x 10^6 cells/mL in culture medium.[8]
-
Prepare the 30X FLICA working solution according to the manufacturer's protocol.
-
Add 10 µL of the 30X FLICA working solution to 300 µL of cell suspension in flow cytometry tubes.[8]
-
Incubate for 60 minutes at 37°C in a 5% CO2 incubator, protected from light.[8]
-
-
Washing:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using 488 nm excitation and monitoring green fluorescence emission (typically around 530 nm).[8]
-
Gate on the cell population of interest and quantify the percentage of FLICA-positive cells.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The percentage of Caspase-8 inhibition can be calculated using the following formula:
% Inhibition = [1 - (Signal_inhibitor - Signal_blank) / (Signal_vehicle - Signal_blank)] * 100
-
Signal_inhibitor: Signal from wells treated with the test compound and apoptosis inducer.
-
Signal_vehicle: Signal from wells treated with the vehicle and apoptosis inducer (maximum activity).
-
Signal_blank: Signal from wells with lysis buffer and substrate only (background).
-
-
Determine IC50 Values:
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background signal | Spontaneous apoptosis in cell culture. | Use healthy, low-passage number cells. Optimize cell seeding density. Include a "no-cell" control to determine the true background. |
| Low signal in induced samples | Inefficient apoptosis induction. | Optimize the concentration of the apoptosis inducer and the incubation time for your specific cell line. Ensure the inducer is active. |
| Cell density is too low or too high. | Optimize the cell number per well. | |
| Inactive Caspase-8. | Ensure proper storage and handling of reagents. Use fresh DTT in the reaction buffer. | |
| High variability between replicates | Inconsistent cell numbers. | Ensure accurate and consistent cell seeding. Mix cell suspension thoroughly before plating. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. | |
| Inhibitor appears inactive | Poor cell permeability. | Consider using a different assay or modifying the compound to improve permeability. |
| Compound instability. | Check the stability of the compound in the assay buffer and culture medium. | |
| Incorrect concentration range. | Test a wider range of inhibitor concentrations. |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Caspase-8 activation by TRAIL monotherapy predicts responses to IAPi and TRAIL combination treatment in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-8 mutations associated with head and neck cancer differentially retain functional properties related to TRAIL-induced apoptosis and cytokine induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase-8 dependent TRAIL-induced apoptosis in cancer cell lines is inhibited by vitamin C and catalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. invivogen.com [invivogen.com]
- 11. Real time analysis of tumor necrosis factor-related apoptosis-inducing ligand/cycloheximide-induced caspase activities during apoptosis initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TNF-alpha induces two distinct caspase-8 activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of Breast Cancer Cell Apoptosis by TRAIL and Smac Mimetics: Involvement of RIP1 and cFLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. IC50 Calculator | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low CHAC1 Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low CHAC1 expression following transfection experiments.
Frequently Asked Questions (FAQs)
Q1: I've transfected my cells with a CHAC1 expression plasmid, but I'm seeing very low or no CHAC1 expression at the mRNA and protein level. What are the common causes?
Low CHAC1 expression after transfection can stem from several factors, broadly categorized into issues with the transfection process itself, the health and type of cells used, the integrity and design of your plasmid, or the intrinsic regulation of the CHAC1 gene. Common causes include low transfection efficiency, poor cell health, suboptimal plasmid quality, or cellular states that do not support robust CHAC1 transcription.[1][2][3]
Q2: How can I determine if low transfection efficiency is the primary issue?
To assess transfection efficiency, it's recommended to use a reporter plasmid, such as one expressing Green Fluorescent Protein (GFP) or luciferase, either in a separate control experiment or co-transfected with your CHAC1 plasmid.[2][4] This will allow you to quantify the percentage of cells that have successfully taken up the plasmid DNA. If the reporter gene expression is also low, it strongly suggests a problem with the transfection protocol.
Q3: My transfection efficiency seems adequate based on a GFP reporter, but CHAC1 expression is still low. What should I investigate next?
If transfection is successful, the issue may lie with the CHAC1 plasmid itself or the cellular context. Here are several points to consider:
-
Plasmid Integrity and Sequence Verification: Ensure your CHAC1 plasmid is of high purity (A260/A280 ratio of ~1.8) and has been sequence-verified to confirm the CHAC1 open reading frame is correct and in-frame with any tags.[1][5]
-
Promoter Activity: The promoter driving CHAC1 expression in your vector (e.g., CMV, EF1a) might not be optimal for your specific cell line.[3] Consider testing a different promoter.
-
Cellular State and CHAC1 Regulation: CHAC1 expression is naturally induced by cellular stress, particularly endoplasmic reticulum (ER) stress and amino acid deprivation.[6][7][8] The basal expression of CHAC1 can be low in unstressed cells. Depending on your experimental goals, you may need to treat your cells with an ER stress inducer like tunicamycin or thapsigargin to stimulate CHAC1 promoter activity.[9]
-
Protein Degradation: The expressed CHAC1 protein might be rapidly degraded within the cell.[3] You can investigate this by treating your cells with a proteasome inhibitor (e.g., MG132) to see if CHAC1 protein levels increase.
Q4: What are the key transcription factors and signaling pathways that regulate CHAC1 expression?
CHAC1 transcription is primarily regulated by the integrated stress response (ISR) and the unfolded protein response (UPR). Key transcription factors that bind to the CHAC1 promoter and activate its transcription include ATF4, ATF3, and C/EBPβ.[6][9][10][11] These factors are typically upregulated in response to cellular stresses.
References
- 1. genscript.com [genscript.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Human CHAC1 Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | Expression of CHAC1 [reactome.org]
Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and preventing off-target effects of small molecule inhibitors. While the initial query mentioned "ChaC8 inhibitors," this term does not correspond to a known protein. Therefore, this guide will focus on general principles applicable to any small molecule inhibitor, using the related and well-characterized protein ChaC1 as an illustrative example where relevant. ChaC1 is a pro-apoptotic component of the Unfolded Protein Response (UPR) that plays a crucial role in ferroptosis by degrading glutathione.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to a variety of issues, including:
-
Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the inhibition of the intended target when it is actually caused by an off-target effect.
-
Toxicity and adverse effects: In a therapeutic context, off-target binding can lead to unwanted side effects.
-
Reduced efficacy: Binding to off-target proteins can lower the effective concentration of the inhibitor at its intended target.
Q2: How can I predict potential off-target effects of my inhibitor?
A2: Several computational, or in silico, methods can be used to predict potential off-target interactions in the early stages of inhibitor development. These approaches often utilize the chemical structure of the inhibitor to screen against databases of known protein structures, predicting binding affinities and potential interactions. While these methods are valuable for initial screening, they should always be followed by experimental validation.
Q3: What are the primary experimental strategies to identify off-target effects?
A3: A multi-pronged experimental approach is recommended to confidently identify off-target effects. Key strategies include:
-
Kinome Profiling: This is particularly useful for kinase inhibitors but can be adapted for other enzyme families. It involves screening the inhibitor against a large panel of purified kinases (or other enzymes) to determine its selectivity.[4][5]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon inhibitor binding. Off-target binding can also be detected through this approach.
-
Affinity Chromatography/Mass Spectrometry: The inhibitor is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.
-
Phenotypic Screening with Target Knockout/Knockdown: The definitive way to confirm that a phenotype is due to on-target inhibition is to show that the phenotype is lost in cells where the target protein has been knocked out (e.g., using CRISPR-Cas9) or knocked down (e.g., using siRNA or shRNA). If the inhibitor still produces the same effect in the absence of its intended target, the effect is unequivocally off-target.
Q4: How can I minimize off-target effects during my experiments?
A4: Minimizing off-target effects is crucial for generating reliable data. Consider the following:
-
Use the lowest effective concentration: Titrate your inhibitor to determine the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to induce off-target binding.
-
Use a structurally unrelated inhibitor: If possible, use a second, structurally different inhibitor against the same target. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Perform target validation experiments: As mentioned above, use genetic methods like CRISPR-Cas9 to validate that the observed phenotype is dependent on the presence of the target protein.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent phenotype observed after inhibitor treatment. | The phenotype may be due to an off-target effect. | 1. Perform a dose-response curve to ensure you are using the lowest effective concentration. 2. Validate the phenotype with a structurally unrelated inhibitor for the same target. 3. Use CRISPR-Cas9 to knock out the intended target and see if the phenotype is still observed with the inhibitor. |
| Discrepancy between in vitro potency (IC50) and cellular activity (EC50). | Poor cell permeability, active efflux from the cell, or high intracellular concentrations of a competing substrate (like ATP for kinase inhibitors). | 1. Assess cell permeability using standard assays. 2. Investigate if the inhibitor is a substrate for efflux pumps. 3. For kinase inhibitors, consider the high intracellular ATP concentration which can outcompete ATP-competitive inhibitors. |
| Toxicity observed in cell culture or animal models at effective concentrations. | The toxicity is likely due to off-target effects. | 1. Perform broad off-target profiling (e.g., kinome profiling, affinity chromatography) to identify potential off-targets. 2. If problematic off-targets are identified, consider redesigning the inhibitor to improve selectivity. |
Experimental Protocols
Protocol 1: Kinome Profiling for Inhibitor Selectivity
Objective: To determine the selectivity of a small molecule inhibitor by screening it against a large panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). From this, prepare a series of dilutions to be used in the assay.
-
Kinase Panel Selection: Choose a commercially available kinase panel that represents a broad sampling of the human kinome. Panels can range from a few dozen to over 400 kinases.[4][5]
-
Assay Performance: The assay is typically performed in a high-throughput format (e.g., 384-well plates). Each well contains a specific purified kinase, a suitable substrate (often a peptide), and ATP.
-
Inhibitor Addition: The test inhibitor is added to the wells at one or more concentrations. A control with no inhibitor (vehicle only) is also included.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a set period at a controlled temperature.
-
Detection: The amount of substrate phosphorylation is measured. Common detection methods include radiometric assays (measuring incorporation of 32P or 33P from ATP) or fluorescence/luminescence-based assays that use antibodies specific for the phosphorylated substrate.
-
Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to the vehicle control. The results are often presented as a percentage of inhibition at a given concentration or as IC50 values if multiple concentrations are tested.
Data Presentation: Sample Kinome Profiling Data
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| ChaC1 (Hypothetical) | 95% | 50 | Glutamylcyclotransferase |
| Kinase A | 85% | 250 | Tyrosine Kinase |
| Kinase B | 20% | >10,000 | Serine/Threonine Kinase |
| Kinase C | 15% | >10,000 | Serine/Threonine Kinase |
| Kinase D | 90% | 150 | Tyrosine Kinase |
This table illustrates how kinome profiling data can be presented to show the potency and selectivity of an inhibitor against its intended target versus other kinases.
Protocol 2: CRISPR-Cas9 Knockout for On-Target Validation
Objective: To validate that the cellular effect of an inhibitor is due to its action on the intended target by testing the inhibitor in cells lacking that target.
Methodology:
-
sgRNA Design and Synthesis: Design and synthesize two or more single-guide RNAs (sgRNAs) that target a critical exon of the gene of interest (e.g., CHAC1).[6]
-
Vector Construction: Clone the sgRNA sequences into a suitable expression vector that also contains the Cas9 nuclease gene.
-
Transfection: Transfect the target cell line with the Cas9/sgRNA expression vector.
-
Single-Cell Cloning: After transfection, isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Screening for Knockout Clones: Expand the clonal populations and screen for successful gene knockout. This can be done by:
-
Phenotypic Assay: Once a knockout clone is validated, treat both the knockout cells and the parental (wild-type) cells with the inhibitor.
-
Data Analysis: Compare the response to the inhibitor in the knockout and wild-type cells. If the inhibitor has no effect in the knockout cells, it confirms that the observed phenotype is on-target.
Visualizations
Signaling Pathway: ChaC1 in the Unfolded Protein Response and Ferroptosis
Caption: ChaC1 is induced by ER stress and promotes ferroptosis by degrading glutathione.
Experimental Workflow: Identifying and Validating Off-Target Effects
Caption: A workflow for systematically identifying and confirming off-target effects.
Logical Relationship: Troubleshooting Unexpected Results
Caption: A decision tree for troubleshooting unexpected inhibitor-induced phenotypes.
References
- 1. Frontiers | CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 2. CHAC1/MGC4504 Is a Novel Proapoptotic Component of the Unfolded Protein Response, Downstream of the ATF4-ATF3-CHOP Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pamgene.com [pamgene.com]
- 6. Successful CRISPR knockout experiments—here's what to consider before starting (Part I) [takarabio.com]
- 7. How to Validate a CRISPR Knockout [biognosys.com]
CHAC1 Antibody Specificity in Western Blotting: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered with CHAC1 antibody specificity in Western blotting.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of CHAC1 in a Western blot?
A1: The primary, active isoform of human CHAC1 (Isoform A) consists of 222 amino acids and has a predicted molecular weight of approximately 24.4 kDa.[1] However, the apparent molecular weight on an SDS-PAGE gel can vary, with some manufacturers reporting bands around 28-29 kDa.[2][3][4] Observed molecular weight can be influenced by post-translational modifications and the specifics of the electrophoresis conditions.
Q2: Why am I observing multiple bands when probing for CHAC1?
A2: The presence of multiple bands could be due to several factors:
-
Protein Isoforms: The CHAC1 gene can produce multiple splice variants. Isoform A is the primary active form, while a shorter Isoform B (inactive) and a longer Isoform X1 also exist.[5] Depending on the epitope your antibody targets, it may detect more than one isoform.
-
Post-Translational Modifications (PTMs): CHAC1 is known to be ubiquitinated, which can lead to the detection of higher molecular weight species.[6] Other PTMs can also alter the protein's migration in the gel.[7]
-
Non-Specific Binding: The antibody may be cross-reacting with other proteins in the lysate. It is crucial to optimize blocking and antibody concentrations.
-
Protein Degradation: CHAC1 protein can be unstable and rapidly degraded by the proteasome.[5][8] This can result in lower molecular weight bands. The use of protease inhibitors during sample preparation is critical.
Q3: Why am I getting a weak or no signal for CHAC1?
A3: A weak or absent signal for CHAC1 can be attributed to several reasons:
-
Low Endogenous Expression: CHAC1 is an inducible protein, primarily upregulated under conditions of endoplasmic reticulum (ER) stress through the ATF4 signaling pathway.[5][9] In unstimulated cells, the protein levels might be below the detection limit of your assay.
-
Protein Instability: CHAC1 is subject to rapid degradation via the proteasome pathway.[5][8] Ensure that your lysis buffer contains fresh protease inhibitors. In some cases, treating cells with a proteasome inhibitor like MG132 can help to stabilize the CHAC1 protein for detection.[6][8]
-
Inefficient Protein Extraction: The choice of lysis buffer is important. A buffer with sufficient detergent strength is needed to solubilize the protein effectively.
-
Suboptimal Antibody Performance: The primary antibody may not be sensitive enough, or the concentration used may be too low. Antibody titration is recommended.
Q4: How can I validate the specificity of my CHAC1 antibody?
A4: Antibody specificity is paramount for reliable results. Here are some recommended validation strategies:
-
siRNA-Mediated Knockdown: This is a robust method to confirm antibody specificity. Transfecting your cells with siRNA targeting CHAC1 should lead to a significant reduction in the corresponding band on your Western blot compared to a non-targeting control siRNA.[10][11][12] A persistent band after knockdown indicates non-specific binding.[10]
-
Use of Positive and Negative Controls: Include a positive control lysate from cells known to express CHAC1 (e.g., cells treated with an ER stress inducer like tunicamycin or thapsigargin to upregulate CHAC1 expression).[3][4][13] A negative control, such as a lysate from CHAC1 knockout cells, is also ideal if available.
-
Independent Antibody Validation: Use a second, validated antibody that recognizes a different epitope on the CHAC1 protein. If both antibodies produce a similar staining pattern, it increases confidence in the results.[4][8]
Troubleshooting Guide for CHAC1 Western Blotting
| Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | Low CHAC1 Expression: CHAC1 is an inducible protein. | Induce CHAC1 expression by treating cells with an ER stress inducer (e.g., tunicamycin at 4 µg/mL or thapsigargin).[5] |
| Protein Degradation: CHAC1 is rapidly degraded by the proteasome.[5][8] | Always use fresh protease and phosphatase inhibitors in your lysis buffer. Consider treating cells with a proteasome inhibitor (e.g., MG132) for a few hours before lysis to stabilize the protein.[6][8] | |
| Insufficient Protein Load: The amount of CHAC1 in the loaded lysate is too low. | Increase the amount of total protein loaded per lane (e.g., up to 40-50 µg).[14] | |
| Suboptimal Antibody Concentration: Primary antibody dilution is too high. | Perform an antibody titration to determine the optimal concentration. Increase the incubation time (e.g., overnight at 4°C). | |
| High Background | Insufficient Blocking: Non-specific antibody binding to the membrane. | Increase blocking time to at least 1 hour at room temperature.[14] Consider trying a different blocking agent (e.g., 5% non-fat dry milk or 3-5% BSA). Add 0.05% Tween 20 to the blocking buffer.[15] |
| High Antibody Concentration: Primary or secondary antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody.[16] | |
| Insufficient Washing: Unbound antibodies are not adequately removed. | Increase the number and duration of wash steps. Ensure the wash buffer contains a detergent like Tween 20 (e.g., 0.1% in TBST).[16] | |
| Multiple or Non-Specific Bands | Antibody Cross-Reactivity: The antibody may recognize other proteins. | Validate the antibody using siRNA knockdown.[10] A specific antibody will show a significantly reduced signal in the knockdown sample. |
| Presence of Isoforms or PTMs: The antibody may detect different forms of CHAC1.[5] | Consult the antibody datasheet for information on the immunogen sequence to determine if it might recognize multiple isoforms. The presence of ubiquitinated CHAC1 can result in higher molecular weight bands.[6] | |
| Protein Aggregation: Samples were not properly prepared. | Ensure complete denaturation of samples by boiling in Laemmli buffer with a fresh reducing agent for 5-10 minutes.[17] | |
| Incorrect Band Size | Post-Translational Modifications: PTMs like glycosylation or ubiquitination can alter the apparent molecular weight.[7] | Compare your results with published data or the manufacturer's datasheet. Some datasheets report observed molecular weights that differ from the predicted size. |
| Splice Variants: Different isoforms of CHAC1 have different molecular weights.[5] | Check the specificity of your antibody to the different known isoforms of CHAC1. |
Experimental Protocols
Protocol 1: Western Blotting for CHAC1
This protocol provides a general guideline. Optimization of incubation times, and antibody concentrations may be required.
1. Lysate Preparation (RIPA Buffer) a. Place cell culture dishes on ice and wash cells twice with ice-cold PBS. b. Aspirate PBS and add ice-cold RIPA buffer (150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with fresh protease and phosphatase inhibitors. c. Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 20-30 minutes with occasional vortexing. e. Centrifuge at 12,000 x g for 20 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).
2. SDS-PAGE and Protein Transfer a. Mix 20-40 µg of protein lysate with 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes.[1] c. Load samples onto a 12% SDS-polyacrylamide gel and run until the dye front reaches the bottom. d. Transfer proteins to a PVDF or nitrocellulose membrane. Confirm successful transfer by Ponceau S staining.[17]
3. Immunodetection a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.[14] b. Incubate the membrane with the primary CHAC1 antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
Protocol 2: Validation of CHAC1 Antibody Specificity using siRNA Knockdown
1. Cell Transfection a. Seed cells in a 6-well plate to reach 50-70% confluency on the day of transfection. b. Prepare three experimental conditions: 1) cells transfected with CHAC1-specific siRNA, 2) cells transfected with a non-targeting (scrambled) control siRNA, and 3) non-transfected cells.[12] c. Transfect the cells according to the transfection reagent manufacturer's protocol.
2. Cell Lysis and Western Blotting a. After 48-72 hours post-transfection, harvest the cells and prepare lysates as described in Protocol 1. b. Perform Western blotting as detailed in Protocol 1, loading equal amounts of protein from each of the three conditions. c. Probe the membrane with the CHAC1 primary antibody. d. To ensure equal protein loading, also probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH).
3. Data Analysis a. A specific CHAC1 antibody should show a strong band in the non-transfected and scrambled siRNA control lanes, and a significantly diminished or absent band in the CHAC1 siRNA lane.[10] b. The loading control band should be of similar intensity across all lanes.
Summary of Commercially Available CHAC1 Antibodies for Western Blotting
| Vendor | Product Name/ID | Type | Reactivity | Reported Applications | Recommended WB Dilution |
| Proteintech | 15207-1-AP | Polyclonal (Rabbit) | Human, Mouse, Rat, Hamster | WB, IHC, IF, IP, CoIP, ELISA | 1:500 - 1:2000 |
| GeneTex | GTX120775 (N1C3) | Polyclonal (Rabbit) | Human, Mouse | WB | 1:500 - 1:3000 |
| Abcam | ab217808 | Polyclonal (Rabbit) | Mouse, Rat | WB, IHC-P | 1:200 |
| Sigma-Aldrich | AV42623 | Polyclonal (Rabbit) | Human, Mouse, Rat, Dog, Bovine, Horse, Pig, Rabbit | WB | Suitable (concentration-dependent) |
| Thermo Fisher | PA5-42212 | Polyclonal (Rabbit) | Human | WB | Not specified |
| Santa Cruz | sc-133321 (T-12) | Polyclonal (Rabbit) | Human, Mouse, Rat | WB, IP, IF, ELISA | 1:100 - 1:500 |
Note: This table is not exhaustive and is for informational purposes only. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and validate the antibody in their specific experimental context.
Visual Guides
Caption: CHAC1 signaling pathway induction via ER stress.
Caption: Standard Western blotting experimental workflow.
Caption: Troubleshooting decision tree for CHAC1 Western blotting.
References
- 1. nsjbio.com [nsjbio.com]
- 2. Cell Lysate Preparation & Immunoblotting Protocols [protocols.io]
- 3. ChaC glutathione specific γ-glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot - Atlas Antibodies [atlasantibodies.com]
- 5. Anti-CHAC1 antibody [N1C3] (GTX120775) | GeneTex [genetex.com]
- 6. anti-CHAC1 Antibody [ABIN2773808] - Cow, Dog, Guinea Pig, WB [antibodies-online.com]
- 7. CHAC1 Polyclonal Antibody - Elabscience® [elabscience.com]
- 8. CHAC1 - Antibodies - The Human Protein Atlas [proteinatlas.org]
- 9. CHAC1 antibody (15207-1-AP) | Proteintech [ptglab.com]
- 10. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Western blot troubleshooting guide! [jacksonimmuno.com]
- 18. origene.com [origene.com]
Technical Support Center: Overcoming Solubility Challenges with Cell-Permeable Caspase-8 Inhibitors
For researchers, scientists, and drug development professionals, cell-permeable Caspase-8 inhibitors are invaluable tools for studying apoptosis and related cellular processes. However, their hydrophobic nature often presents significant solubility challenges, potentially impacting experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues directly, ensuring the effective application of these critical research compounds.
Troubleshooting Guide: Common Solubility Issues
This guide addresses the most frequent problems encountered when working with cell-permeable Caspase-8 inhibitors.
Question: My Caspase-8 inhibitor precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
Answer: This is a common issue arising from the hydrophobic nature of many peptide-based inhibitors. Here are several steps to troubleshoot and prevent precipitation:
-
Pre-dilution in a Protein-Containing Solution: Before adding the inhibitor to your final cell culture medium, try pre-diluting the DMSO stock solution in a small volume of protein-containing buffer, such as phosphate-buffered saline (PBS) with 1% Bovine Serum Albumin (BSA) or cell culture medium supplemented with 5-10% fetal bovine serum (FBS). The protein can help to keep the hydrophobic inhibitor in solution.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your aqueous medium, try a stepwise dilution. Add a small amount of the medium to your inhibitor stock, mix gently, and then incrementally add more medium.
-
Sonication: Briefly sonicating the solution can help to redissolve small precipitates. Use a bath sonicator for a few minutes, ensuring the sample does not heat up significantly.
-
Gentle Warming: Gently warming the solution to 37°C may aid in solubilization. However, be cautious with temperature-sensitive compounds.
-
Lower Final Concentration: If precipitation persists, you may be exceeding the inhibitor's solubility limit in your final experimental concentration. Consider performing a dose-response experiment to determine the highest workable concentration that remains in solution.
-
Solvent Control: Always include a vehicle control (e.g., the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent on your cells.
Question: I am concerned about the toxicity of DMSO in my cell-based assays. What is the maximum recommended concentration?
Answer: DMSO can be toxic to cells at higher concentrations. While tolerance varies between cell lines, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v).[1] Some robust cell lines may tolerate up to 1%, but it is always best to perform a dose-response curve with DMSO alone to determine the maximum non-toxic concentration for your specific cell line.[1] Primary cells are often more sensitive, and a final DMSO concentration below 0.1% is recommended.[1]
Question: Can I use a solvent other than DMSO to dissolve my Caspase-8 inhibitor?
Answer: While DMSO is the most common and recommended solvent for many commercially available Caspase-8 inhibitors due to its high solubilizing power, other organic solvents can be considered if DMSO is incompatible with your experimental setup. These may include:
-
Dimethylformamide (DMF)
-
Ethanol
-
Methanol
It is crucial to consult the manufacturer's datasheet for your specific inhibitor to see if alternative solvents are recommended. Always test the solubility of a small amount of the inhibitor in the alternative solvent before preparing a large stock solution. Be aware that these solvents can also exhibit cellular toxicity, so appropriate vehicle controls are essential.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of a lyophilized cell-permeable Caspase-8 inhibitor?
A1: To prepare a stock solution, reconstitute the lyophilized powder in high-purity DMSO. For example, to create a 10 mM stock solution of Z-IETD-FMK (MW: 654.7 g/mol ), you would dissolve 1 mg of the powder in 152.8 µL of DMSO. Gently vortex or sonicate to ensure the inhibitor is fully dissolved.
Q2: How should I store my Caspase-8 inhibitor stock solution?
A2: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored properly, stock solutions are typically stable for several months. Always refer to the manufacturer's datasheet for specific storage recommendations.
Q3: My inhibitor appears as an oil or a thin film in the vial. Is it still usable?
A3: Yes, this is normal for some lyophilized products. The inhibitor is present in the vial, and you can proceed with reconstitution in the recommended solvent as instructed on the product datasheet.
Q4: Can I dissolve my Caspase-8 inhibitor directly in water or PBS?
A4: Most cell-permeable Caspase-8 inhibitors are hydrophobic and have very low solubility in aqueous solutions like water or PBS. Direct dissolution is not recommended and will likely result in an incomplete solution or precipitation. It is best to first prepare a high-concentration stock solution in DMSO.
Quantitative Solubility Data
The following table summarizes the available solubility data for common cell-permeable Caspase-8 inhibitors. Please note that solubility can vary slightly between batches and manufacturers.
| Inhibitor Name | Abbreviation | Primary Solvent | Solubility | Other Solvents |
| Z-IETD-FMK | Z-Ile-Glu(OMe)-Thr-Asp(OMe)-FMK | DMSO | ≥32.73 mg/mL | Insoluble in Ethanol and Water.[2][3] |
| Ac-IETD-CHO | Ac-Ile-Glu-Thr-Asp-CHO | DMSO | 100 mg/mL (199.00 mM)[4] | - |
| Q-VD-OPh | Quinoline-Val-Asp-OPh | DMSO | - | - |
| Caspase-8 Inhibitor I | Ac-AAVALLPAVLLALLAP-IETD-CHO | DMSO | 5 mg/mL[1] | - |
Data not available for all inhibitors in all solvents.
Experimental Protocols
Protocol: Preparation and Use of Z-IETD-FMK in a Cell-Based Apoptosis Assay
This protocol provides a general guideline for using Z-IETD-FMK to inhibit Caspase-8 activity in cultured cells.
Materials:
-
Z-IETD-FMK (lyophilized powder)
-
High-purity DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Apoptosis-inducing agent (e.g., TNF-α plus cycloheximide)
-
96-well cell culture plate
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Stock Solution Preparation (10 mM): a. Briefly centrifuge the vial of lyophilized Z-IETD-FMK to ensure all the powder is at the bottom. b. Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration (e.g., for 1 mg of Z-IETD-FMK with a molecular weight of 654.7 g/mol , add 152.8 µL of DMSO). c. Gently vortex or sonicate until the inhibitor is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C.
-
Working Solution Preparation: a. Thaw an aliquot of the 10 mM Z-IETD-FMK stock solution at room temperature. b. For a final concentration of 20 µM in your cell culture, you will need to perform a 1:500 dilution. c. Recommended method: Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 98 µL of complete cell culture medium (containing FBS) to get a 200 µM solution. Mix gently. d. From this 200 µM intermediate solution, you can easily add the required volume to your experimental wells.
-
Cell Treatment: a. Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight. b. The next day, pre-treat the cells with the desired final concentration of Z-IETD-FMK (e.g., 20 µM) by adding the appropriate volume of the working solution. c. Include a vehicle control group treated with the same final concentration of DMSO. d. Incubate the cells for 1-2 hours at 37°C in a CO2 incubator. e. After the pre-treatment, add the apoptosis-inducing agent to the appropriate wells. f. Incubate for the desired period to induce apoptosis.
-
Assessing Caspase-8 Inhibition: a. Following the incubation period, assess cell viability using your chosen method (e.g., MTT assay, luminescence-based assay) according to the manufacturer's instructions. b. A higher cell viability in the inhibitor-treated group compared to the group treated with the apoptosis-inducer alone indicates successful inhibition of Caspase-8-mediated apoptosis.
Signaling Pathways and Experimental Workflows
To further aid in experimental design and data interpretation, the following diagrams illustrate the Caspase-8 signaling pathway and a typical experimental workflow.
Caption: Extrinsic apoptosis pathway initiated by death receptor ligation.
Caption: A typical workflow for a cell-based Caspase-8 inhibition assay.
References
- 1. Caspase-8 Inhibitor I, Cell-Permeable The Caspase 8 Inhibitor I, Cell-Permeable controls the biological activity of Caspase-8. This small molecule/inhibitor is primarily used for Cancer applications. [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Optimizing RSL3 concentration to induce ferroptosis in CHAC1 knockdown cells.
This guide provides troubleshooting advice and detailed protocols for researchers optimizing RSL3 concentration to induce ferroptosis specifically in CHAC1 knockdown cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between RSL3, CHAC1, and ferroptosis?
Ferroptosis is a form of iron-dependent cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[1] The process is primarily regulated by the glutathione peroxidase 4 (GPX4) enzyme, which neutralizes lipid peroxides using glutathione (GSH) as a cofactor.[2][3]
-
RSL3 is a potent and specific inhibitor of GPX4. By directly inactivating GPX4, RSL3 prevents the detoxification of lipid peroxides, leading to their accumulation and subsequent cell death via ferroptosis.[2][4]
-
CHAC1 (ChaC Glutathione-Specific Gamma-Glutamylcyclotransferase 1) is a pro-ferroptotic protein that functions by degrading glutathione (GSH).[5][6] Lower GSH levels impair GPX4 activity, thus promoting lipid peroxidation and ferroptosis.[7][8]
Therefore, RSL3 and CHAC1 both promote ferroptosis, but through different mechanisms: RSL3 directly inhibits the GPX4 enzyme, while CHAC1 depletes its essential cofactor, GSH.
Q2: I've knocked down CHAC1. Why are my cells more resistant to RSL3-induced ferroptosis?
This is an expected outcome. While it seems counterintuitive since CHAC1 is pro-ferroptotic, its knockdown increases the intracellular pool of glutathione (GSH).[9][10] Even though RSL3 directly inhibits GPX4, the elevated GSH levels can provide a temporary buffer against oxidative stress and lipid peroxidation. This increased antioxidant capacity means a higher concentration of RSL3 may be required to overwhelm the system and successfully induce ferroptosis compared to control cells with normal CHAC1 expression. Knockdown of CHAC1 has been shown to attenuate ferroptosis.[10][11][12]
Q3: How do I determine the optimal concentration of RSL3 for my experiment?
The optimal RSL3 concentration is highly cell-line specific and must be determined empirically.[13] The process involves a dose-response experiment:
-
Select a Range: Start with a broad range of RSL3 concentrations (e.g., 0.01 µM to 20 µM).
-
Treat Cells: Expose both your control and CHAC1 knockdown cells to the serial dilutions of RSL3 for a fixed time point (e.g., 24 hours).
-
Measure Viability: Use a cell viability assay (like CCK-8, MTT, or CellTiter-Glo) to measure the percentage of viable cells at each concentration.[14][15]
-
Calculate IC50: Plot the cell viability against the RSL3 concentration and determine the IC50 value (the concentration that causes 50% cell death). This value is a good starting point for your experiments. The 24-hour IC50 for RSL3 can range from approximately 2.75 µM to over 12 µM in different colorectal cancer cell lines.[16]
Q4: What are the essential positive and negative controls for my experiment?
Proper controls are critical to ensure that the observed cell death is indeed ferroptosis.
| Control Type | Reagent | Purpose |
| Negative Control (Inhibitor) | Ferrostatin-1 (Fer-1) or Liproxstatin-1 | A potent ferroptosis inhibitor that traps lipid radicals. Pre-treatment with Fer-1 should rescue cells from RSL3-induced death, confirming the mechanism is ferroptosis.[2][17] |
| Negative Control (Inhibitor) | Deferoxamine (DFO) | An iron chelator. Since ferroptosis is iron-dependent, DFO should also prevent RSL3-induced cell death.[2] |
| Positive Control (Inducer) | Erastin | Another ferroptosis inducer that works by inhibiting the System Xc- cystine/glutamate antiporter, leading to GSH depletion. Comparing RSL3 and Erastin effects can be informative.[4] |
| Vehicle Control | DMSO | RSL3 is typically dissolved in DMSO. This control ensures that the solvent itself is not causing cytotoxicity.[18] |
Q5: How can I definitively confirm that RSL3 is inducing ferroptosis in my CHAC1 knockdown cells?
Beyond cell viability assays and rescue with inhibitors like Ferrostatin-1, you should measure the specific hallmarks of ferroptosis:
-
Lipid Peroxidation: This is the central feature of ferroptosis.[3] It can be measured directly using fluorescent probes like C11-BODIPY 581/591 via flow cytometry or fluorescence microscopy.[1][19] An increase in the oxidized form of this probe indicates lipid ROS accumulation.
-
Iron Accumulation: Use fluorescent indicators like Phen Green or Calcein, which are quenched in the presence of Fe2+, to detect changes in the labile iron pool.[19]
-
Protein Expression: Use Western blotting to check for decreased expression of GPX4, a key target of RSL3.[4][16]
Troubleshooting Guide
Problem: I am not observing significant cell death, even at high RSL3 concentrations (>10 µM).
| Potential Cause | Recommended Solution |
| Inefficient CHAC1 Knockdown | Verify the knockdown efficiency at the protein level using Western blot. An incomplete knockdown may leave enough CHAC1 to have a minimal effect on the GSH pool. |
| Cell Line Resistance | Some cell lines are inherently resistant to ferroptosis.[13] Consider using a positive control cell line known to be sensitive to RSL3 (e.g., HT-1080) to confirm your RSL3 stock is active. |
| Inactive RSL3 Compound | RSL3 can degrade. Purchase a new batch from a reputable supplier. Test its activity on a sensitive cell line. |
| Incorrect Assay Timing | Ferroptosis is a dynamic process. The peak of cell death may occur earlier or later than your chosen time point (e.g., 24h). Perform a time-course experiment (e.g., 8h, 16h, 24h, 48h) to find the optimal endpoint. |
| High Intrinsic Antioxidant Levels | The CHAC1 knockdown cells may have compensatory antioxidant mechanisms beyond GSH. Measure baseline ROS levels to investigate this possibility. |
Problem: My cell viability results show high variability between replicate wells.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure you have a single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to distribute cells evenly. Avoid swirling, which concentrates cells in the center. |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation, altering media and compound concentrations. Avoid using the outermost wells for measurements; instead, fill them with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure consistent technique, especially when performing serial dilutions. For adding compounds, add them to the side of the well and gently mix. |
| Compound Precipitation | RSL3 has limited aqueous solubility.[20] Visually inspect the media after adding RSL3 to ensure it has not precipitated. Prepare fresh stock solutions in DMSO as needed. |
Visual Diagrams
Signaling Pathways
Caption: RSL3 and CHAC1 signaling pathways in ferroptosis.
Experimental Workflow
Caption: Workflow for optimizing RSL3 in CHAC1 knockdown cells.
Troubleshooting Logic
Caption: Troubleshooting flowchart for RSL3 resistance.
Detailed Experimental Protocols
Protocol 1: CHAC1 Knockdown via siRNA
-
Cell Seeding: One day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
siRNA Preparation: Dilute CHAC1-targeting siRNA and a non-targeting scramble control siRNA (siScr) into serum-free media. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free media.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Verification: Harvest a portion of the cells to verify knockdown efficiency via Western blot analysis of the CHAC1 protein. Proceed with the remaining cells for the RSL3 treatment.[9]
Protocol 2: RSL3 Dose-Response Assay
-
Cell Seeding: Seed both control (siScr) and CHAC1 knockdown (siCHAC1) cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
RSL3 Dilution: Prepare a 10-point two-fold serial dilution of RSL3 in your cell culture medium. Start from a high concentration (e.g., 40 µM) down to a low concentration (e.g., 0.04 µM). Include a vehicle-only (DMSO) control.[14]
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different RSL3 concentrations to the appropriate wells.
-
Incubation: Incubate the plate for a standard duration, typically 24 hours, at 37°C and 5% CO2.[16]
-
Viability Measurement: Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength (450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability versus the log of RSL3 concentration to determine the IC50 value.
Protocol 3: Measurement of Lipid Peroxidation
-
Cell Treatment: Seed and treat cells (e.g., in a 6-well plate) with the determined IC50 concentration of RSL3. Include negative (vehicle) and positive controls. A ferroptosis inhibitor (Ferrostatin-1) co-treatment group is essential to show the lipid ROS is specific to ferroptosis.
-
Probe Staining: Towards the end of the treatment period, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 5-10 µM. Incubate for 30-60 minutes at 37°C.[21]
-
Cell Harvesting: Wash the cells with PBS, then detach them using trypsin. Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Flow Cytometry: Analyze the cells on a flow cytometer. The C11-BODIPY 581/591 probe shifts its fluorescence emission from red to green upon oxidation. An increase in the green fluorescence signal indicates lipid peroxidation. Quantify the percentage of green-positive cells or the shift in mean fluorescence intensity.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 5. Frontiers | CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CHAC1 degradation of glutathione enhances cystine-starvation-induced necroptosis and ferroptosis in human triple negative breast cancer cells via the GCN2-eIF2α-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chac1 silencing mitigates hemorrhagic shock-induced intestinal injury by inhibiting oxidative stress and ferroptosis [signavitae.com]
- 11. CHAC1 promotes cell ferroptosis and enhances radiation sensitivity in thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. all-imm.com [all-imm.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 4.3. Cell Viability Assay [bio-protocol.org]
- 16. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Low-Concentration PTX And RSL3 Inhibits Tumor Cell Growth Synergistically By Inducing Ferroptosis In Mutant p53 Hypopharyngeal Squamous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. Ferroptosis Research Solutions | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. apexbt.com [apexbt.com]
- 21. Measurement of lipid peroxidation [bio-protocol.org]
Technical Support Center: CHAC1 Gene Silencing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results after CHAC1 gene silencing experiments. All experimental protocols are detailed, and quantitative data is summarized for clarity.
Troubleshooting Guide
This guide addresses common and unexpected issues that may arise during CHAC1 gene silencing experiments.
| Observed Problem | Potential Cause | Recommended Action |
| No change in apoptosis rates after CHAC1 silencing, but cells are resistant to ferroptosis inducers (e.g., erastin, RSL3). | CHAC1 is a key player in both apoptosis and ferroptosis. Its primary role in ferroptosis is the degradation of glutathione (GSH), which sensitizes cells to this form of cell death.[1][2] You may have successfully inhibited its pro-apoptotic function, but the more significant effect in your cell type under these conditions is on ferroptosis. | 1. Assess ferroptosis markers: Measure lipid ROS production (e.g., using C11-BODIPY), and analyze the expression of key ferroptosis-related proteins like GPX4 and ACSL4.[3] 2. Measure intracellular glutathione (GSH) levels. CHAC1 silencing is expected to increase GSH levels.[3][4] |
| Increased cell viability or proliferation after CHAC1 silencing in cancer cells, contrary to the expected pro-apoptotic function. | In some cancer contexts, CHAC1's role as a tumor suppressor is prominent.[4][5] By silencing CHAC1, you may be removing a natural brake on cell growth in these specific cell lines. | 1. Review the literature for the specific role of CHAC1 in your cancer cell line of interest. Its function can be context-dependent.[1][5] 2. Perform a clonogenic or cell proliferation assay to quantify the observed increase in viability. |
| Inefficient CHAC1 knockdown at the protein level despite confirmed mRNA reduction. | This could be due to a long half-life of the CHAC1 protein.[6] Even with efficient mRNA degradation, the existing protein may take longer to be cleared from the cell. | 1. Perform a time-course experiment, assessing CHAC1 protein levels at 48, 72, and 96 hours post-transfection.[7] 2. Ensure your lysis buffer and protocol are optimized for CHAC1 protein extraction. |
| Significant off-target effects are observed, leading to confounding results. | The siRNA or shRNA sequence used may have partial complementarity to other mRNAs, causing unintended gene silencing.[8][9][10] | 1. Use a pool of multiple siRNAs targeting different regions of the CHAC1 mRNA to minimize off-target effects of any single siRNA.[9] 2. Perform rescue experiments by re-expressing a siRNA-resistant form of CHAC1 to confirm that the observed phenotype is due to CHAC1 knockdown. 3. Reduce the concentration of the siRNA used for transfection.[11] |
| High cell toxicity or death after transfection with CHAC1 siRNA. | The transfection reagent itself might be toxic to your specific cell line, or the siRNA concentration may be too high.[7][12] | 1. Include a control with only the transfection reagent to assess its toxicity. 2. Titrate the concentration of your siRNA to find the lowest effective concentration that achieves knockdown without significant toxicity.[13] 3. Optimize cell density at the time of transfection.[13] |
Frequently Asked Questions (FAQs)
Q1: We silenced CHAC1 to inhibit apoptosis, but our cells are now resistant to a new compound that we later found induces ferroptosis. Why?
A1: This is an excellent observation and highlights the dual role of CHAC1 in programmed cell death. CHAC1 is a pro-apoptotic factor, often induced during the unfolded protein response (UPR).[14][15] However, it is also a critical regulator of ferroptosis.[1][2] CHAC1 is a gamma-glutamylcyclotransferase that degrades glutathione (GSH). GSH is a crucial antioxidant that protects cells from lipid peroxidation, a key event in ferroptosis. By silencing CHAC1, you have likely increased the intracellular pool of GSH, thereby making the cells more resistant to ferroptotic stimuli.[3][16]
Q2: We are seeing an increase in the expression of ATF4 after silencing CHAC1. Is this an expected result?
A2: This could be an indirect feedback mechanism. CHAC1 is a downstream target of the ATF4 transcription factor, particularly during the unfolded protein response (UPR) or amino acid deprivation.[17][18][19] While CHAC1 silencing directly reduces its own expression, the cell might attempt to compensate for the altered cellular stress state by upregulating key stress response regulators like ATF4. It is also possible that the experimental conditions themselves are inducing ATF4. It is recommended to have a mock-transfected or non-targeting siRNA control to compare against.
Q3: Does CHAC1 silencing affect mitochondrial function?
A3: Yes, CHAC1 silencing can indirectly affect mitochondrial function. CHAC1-mediated degradation of GSH can lead to increased oxidative stress, which can, in turn, impact mitochondrial integrity and function.[17] By silencing CHAC1 and thereby preserving GSH levels, you may be protecting mitochondria from oxidative damage.[16]
Q4: What is the typical timeframe to observe the effects of CHAC1 silencing?
Q5: Are there any known compensatory mechanisms that might be activated upon CHAC1 silencing?
A5: The cellular response to CHAC1 silencing is not fully elucidated. However, given its role in GSH metabolism and the UPR, it is plausible that cells might upregulate other antioxidant pathways or alternative stress response genes. For instance, cells might increase the expression of genes involved in GSH synthesis to further boost the antioxidant capacity. Monitoring the expression of other UPR- and oxidative stress-related genes would be informative.
Experimental Protocols
siRNA Transfection for CHAC1 Silencing
Materials:
-
siRNA targeting CHAC1 (and non-targeting control)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Culture medium appropriate for the cell line
-
6-well plates
-
Cells to be transfected
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 20-50 pmol of siRNA into 100 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Add the 200 µL of siRNA-lipid complex to each well containing cells and fresh culture medium. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the experimental endpoint.
-
Validation: After incubation, harvest the cells to assess CHAC1 knockdown by qRT-PCR and/or Western blotting.
Quantitative Real-Time PCR (qRT-PCR) for CHAC1 mRNA Levels
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan qPCR master mix
-
Primers for CHAC1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from transfected and control cells according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: a. Prepare a reaction mix containing qPCR master mix, forward and reverse primers (for CHAC1 or housekeeping gene), and cDNA template. b. Run the reaction on a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative expression of CHAC1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Western Blotting for CHAC1 Protein Levels
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CHAC1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the membrane with the primary anti-CHAC1 antibody overnight at 4°C. b. Wash the membrane with TBST. c. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip and re-probe the membrane with an antibody against a loading control or run a parallel gel.
Visualizations
Caption: CHAC1 signaling pathway in response to cellular stress.
Caption: General experimental workflow for CHAC1 gene silencing.
Caption: Logical troubleshooting flow for CHAC1 silencing experiments.
References
- 1. CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | CHAC1 in urological tumors: contextual dualism and therapeutic implications [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 10. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 11. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 12. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 14. CHAC1/MGC4504 Is a Novel Proapoptotic Component of the Unfolded Protein Response, Downstream of the ATF4-ATF3-CHOP Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. Chac1 silencing mitigates hemorrhagic shock-induced intestinal injury by inhibiting oxidative stress and ferroptosis [signavitae.com]
- 17. Frontiers | CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 18. oncotarget.com [oncotarget.com]
- 19. CHAC1 ChaC glutathione specific gamma-glutamylcyclotransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Improving the efficiency of Caspase-8 activity assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency and reliability of their Caspase-8 activity assays.
Frequently Asked Questions (FAQs)
Q1: What are the different types of Caspase-8 activity assays available?
A1: There are three main types of Caspase-8 activity assays, categorized by their detection method:
-
Colorimetric assays measure the absorbance of a chromophore (like p-nitroanilide, pNA) that is released upon cleavage of a substrate by Caspase-8.[1][2]
-
Fluorometric assays detect the fluorescence of a reporter molecule (like 7-amino-4-methylcoumarin, AMC, or 7-amino-4-trifluoromethyl coumarin, AFC) that is liberated from a peptide substrate after being cleaved by Caspase-8.[3][4]
-
Luminescent assays measure the light produced from a luciferase-based reaction that is initiated when a specific substrate is cleaved by Caspase-8, releasing a luciferase substrate.[5][6][7]
Q2: What is the optimal substrate for a Caspase-8 activity assay?
A2: The most common and specific peptide sequence recognized by Caspase-8 is IETD (Ile-Glu-Thr-Asp).[1][2] Therefore, substrates such as Ac-IETD-pNA (colorimetric), Ac-IETD-AFC (fluorometric), and Z-LETD-aminoluciferin (luminescent) are widely used.[6][8][9]
Q3: What are appropriate positive and negative controls for my Caspase-8 assay?
A3:
-
Positive Controls:
-
Negative Controls:
-
A reaction blank containing all reagents except the cell lysate or purified enzyme to determine the background signal.[4]
-
Lysate from untreated or healthy cells to establish a baseline Caspase-8 activity.
-
A sample treated with a specific Caspase-8 inhibitor (e.g., Z-IETD-FMK) to confirm that the measured activity is specific to Caspase-8.[8]
-
Q4: How can I minimize background signal in my assay?
A4: High background can be caused by several factors. To minimize it:
-
Ensure complete cell lysis to avoid interference from intact cells.
-
Use the recommended amount of cell lysate or protein; excessive amounts can lead to non-specific cleavage of the substrate.
-
For luminescent assays, a protease inhibitor such as MG-132 can be added to the reagent to reduce non-specific background.[6][7]
-
Subtract the absorbance/fluorescence/luminescence of a blank control (containing all reagents except the sample) from all readings.
Q5: What should I do if I observe low or no Caspase-8 activity?
A5: Low or no signal can be due to several reasons:
-
Inefficient Apoptosis Induction: Ensure that the chosen stimulus and treatment duration are sufficient to induce apoptosis and activate Caspase-8 in your specific cell line. A time-course experiment is recommended to determine the optimal induction time.
-
Insufficient Sample: The concentration of Caspase-8 in your sample may be too low. Try increasing the amount of cell lysate used in the assay.
-
Improper Sample Handling: Caspases are sensitive to degradation. Keep cell lysates on ice and store them at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Expired or Improperly Stored Reagents: Check the expiration dates of your kit components and ensure they have been stored at the recommended temperatures. DTT, a common component in assay buffers, is particularly unstable and should be added fresh.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | 1. Contaminated reagents. | 1. Use fresh, high-quality reagents. Include a "no enzyme" control to check for substrate auto-hydrolysis. |
| 2. Non-specific protease activity in the cell lysate. | 2. Add a protease inhibitor cocktail (caspase-specific inhibitors should be avoided). For luminescent assays, consider adding MG-132.[6] | |
| 3. Substrate concentration is too high. | 3. Optimize the substrate concentration by performing a titration experiment. | |
| 4. Reading taken at an incorrect wavelength/filter setting. | 4. Ensure the microplate reader is set to the correct excitation and emission wavelengths for the specific substrate used. | |
| Low Signal or No Activity | 1. Inactive enzyme. | 1. Use a positive control (e.g., recombinant active Caspase-8) to verify reagent and buffer integrity. |
| 2. Insufficient amount of active Caspase-8 in the sample. | 2. Increase the amount of cell lysate or protein concentrate in the assay. Optimize the apoptosis induction protocol. | |
| 3. Sub-optimal assay conditions. | 3. Ensure the assay is performed at the recommended temperature (typically 37°C) and for the optimal duration (usually 1-2 hours).[4][10] | |
| 4. Presence of inhibitors in the sample. | 4. If inhibitors are suspected, dilute the sample or perform a buffer exchange. | |
| Inconsistent Results/High Variability | 1. Pipetting errors. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for reagents to be added to multiple wells. |
| 2. Incomplete mixing of reagents. | 2. Gently mix the contents of the wells after adding all reagents. Avoid introducing bubbles. | |
| 3. Temperature fluctuations across the plate. | 3. Ensure the entire plate is incubated at a uniform temperature. | |
| 4. Edge effects in the microplate. | 4. Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment. |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for Caspase-8 Assays
| Reagent | Colorimetric Assay | Fluorometric Assay | Luminescent Assay |
| Substrate (Ac-IETD-pNA) | 200 µM final concentration | - | - |
| Substrate (IETD-AFC/R110) | - | 50 µM final concentration | - |
| Substrate (Z-LETD-aminoluciferin) | - | - | Provided in kit |
| Cell Lysate (Protein) | 50-200 µg | 100-200 µg | 10,000-50,000 cells/well |
| DTT | 10 mM final concentration | 10 mM final concentration | Included in buffer |
| Caspase-8 Inhibitor (Ac-IETD-CHO) | 25 µM | 10 µM | - |
Table 2: Typical Incubation Parameters and Instrument Settings
| Parameter | Colorimetric Assay | Fluorometric Assay | Luminescent Assay |
| Incubation Time | 1-2 hours | 1-2 hours | 0.5-3 hours |
| Incubation Temperature | 37°C | 37°C | Room Temperature |
| Wavelength (Absorbance) | 400-405 nm | - | - |
| Wavelength (Excitation/Emission) | - | 400 nm / 505 nm (AFC) 490 nm / 525 nm (R110)[11] | - |
| Detection | - | - | Luminescence |
Experimental Protocols
General Sample Preparation (for all assay types)
-
Induce apoptosis in your cell line using the desired method. For a positive control, treat cells with an agent like anti-Fas antibody or TNF-α. Prepare an untreated cell sample as a negative control.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer on ice for 10-30 minutes.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the cytosolic extract for the assay. Determine the protein concentration of the lysate.
Colorimetric Assay Protocol
-
In a 96-well plate, add 50-200 µg of cell lysate to each well and adjust the volume with lysis buffer.
-
Add 2x Reaction Buffer containing DTT to each well.
-
For inhibitor control wells, add the Caspase-8 inhibitor and incubate for 5-10 minutes.
-
Add the Ac-IETD-pNA substrate to all wells to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm using a microplate reader.[1]
Fluorometric Assay Protocol
-
In a black 96-well plate, add your cell lysate to each well.
-
Add 2x Reaction Buffer containing DTT.
-
Add the Caspase-8 inhibitor to control wells and incubate briefly.
-
Add the fluorogenic substrate (e.g., Ac-IETD-AFC) to all wells.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[4]
Luminescent Assay Protocol
-
In a white 96-well plate, add your cell lysate or cultured cells.
-
Prepare the Caspase-Glo® 8 Reagent according to the manufacturer's instructions (this typically involves reconstituting a lyophilized substrate with buffer).
-
Add an equal volume of the Caspase-Glo® 8 Reagent to each well.[6]
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.[6]
Visualizations
References
- 1. abcam.com [abcam.com]
- 2. Caspase-8 Assay Kit (Colorimetric) (ab39700) | Abcam [abcam.com]
- 3. Caspase-8 Fluorometric Assay Kit [cellbiologics.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Caspase-Glo® 8 Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. Caspase-Glo® 8 Assay Systems [promega.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. protocols.io [protocols.io]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. abcam.com [abcam.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Caspase-8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway, making it a key target for therapeutic intervention in various diseases, including inflammatory disorders and ischemia-reperfusion injury. The development of potent and selective Caspase-8 inhibitors is paramount for advancing research and clinical applications. This guide provides an objective comparison of the efficacy of different commercially available Caspase-8 inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The efficacy of a Caspase-8 inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values of three prominent Caspase-8 inhibitors—Z-IETD-FMK, Emricasan (IDN-6556), and Ac-LESD-CMK—against Caspase-8 and other caspases to illustrate their selectivity.
| Inhibitor | Target Caspase | IC50 (nM) | Inhibitor Type | Key Characteristics |
| Z-IETD-FMK | Caspase-8 | 350[1][2] | Peptide-based (Irreversible) | Selective and cell-permeable.[3][4][5][6][7] Also inhibits Granzyme B.[3][6] |
| Emricasan (IDN-6556) | Caspase-8 | 6 | Small Molecule (Irreversible) | Pan-caspase inhibitor, orally bioavailable.[8][9] |
| Ac-LESD-CMK | Caspase-8 | 50[1][2] | Peptide-based (Irreversible) | Reported to be more potent for Caspase-8 than Z-IETD-FMK.[1] |
Table 1: Comparison of IC50 Values for Caspase-8. This table highlights the significant differences in potency among the three inhibitors against their primary target, Caspase-8.
| Inhibitor | Caspase-1 (nM) | Caspase-2 (nM) | Caspase-3 (nM) | Caspase-6 (nM) | Caspase-7 (nM) | Caspase-9 (nM) | Caspase-10 (nM) |
| Z-IETD-FMK | >10,000 | 3,700 | 1,600 | 1,300 | 2,200 | 3,700[1] | 5,760[2] |
| Emricasan (IDN-6556) | 0.4 | 20 | 2 | 4 | 6 | 0.3 | N/A |
| Ac-LESD-CMK | 5,670 | >25,000 | >25,000 | >25,000 | >25,000 | 12,000[1] | 520[2] |
Table 2: Selectivity Profile of Caspase-8 Inhibitors. This table illustrates the broader activity of each inhibitor against other caspase family members. Note that a higher IC50 value indicates lower inhibitory activity. N/A indicates that data was not available in the cited sources.
Mandatory Visualization
Caspase-8 Signaling Pathway
Caption: The extrinsic apoptosis pathway initiated by Caspase-8 activation.
Experimental Workflow for Evaluating Caspase-8 Inhibitors
Caption: A typical workflow for the in vitro and cell-based evaluation of Caspase-8 inhibitors.
Experimental Protocols
In Vitro Caspase-8 Activity Assay (IC50 Determination)
This protocol describes a typical fluorometric assay to determine the IC50 value of a Caspase-8 inhibitor.
Materials:
-
Recombinant active human Caspase-8
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)
-
Caspase-8 Inhibitor (e.g., Z-IETD-FMK, Emricasan, or Ac-LESD-CMK) dissolved in DMSO
-
Fluorogenic Caspase-8 substrate (e.g., Ac-IETD-AFC or Ac-IETD-pNA)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of the Caspase-8 inhibitor in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In the wells of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Add 20 µL of recombinant active Caspase-8 solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the Caspase-8 substrate solution to each well.
-
Immediately measure the fluorescence (e.g., excitation at 400 nm and emission at 505 nm for AFC substrate) in a kinetic mode for 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.
-
Calculate the rate of substrate cleavage (slope of the kinetic curve) for each inhibitor concentration.
-
Plot the percentage of Caspase-8 inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Apoptosis Assay (Inhibition of Fas-Ligand-Induced Apoptosis)
This protocol outlines a method to assess the ability of a Caspase-8 inhibitor to block apoptosis induced via the extrinsic pathway in a cell-based model.
Materials:
-
Jurkat cells (or other suitable cell line expressing Fas receptor)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Fas Ligand (FasL) or an activating anti-Fas antibody (e.g., clone CH11)
-
Caspase-8 Inhibitor dissolved in DMSO
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed Jurkat cells in a 24-well plate at a density of 2 x 10^5 cells/mL in complete RPMI-1640 medium.
-
Pre-treat the cells with various concentrations of the Caspase-8 inhibitor or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.
-
Induce apoptosis by adding FasL (e.g., 100 ng/mL) to the cell cultures.
-
Incubate the cells for an additional 4-6 hours at 37°C.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group to determine the inhibitory effect of the Caspase-8 inhibitor.
This guide provides a foundational comparison of key Caspase-8 inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to optimize experimental conditions for their specific applications. The provided protocols serve as a starting point for the in-vitro and cell-based evaluation of these and other novel Caspase-8 inhibitors.
References
- 1. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sanbio.nl [sanbio.nl]
- 5. invivogen.com [invivogen.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Z-IETD-FMK | AAT Bioquest [aatbio.com]
- 8. Emricasan (CAS 254750-02-2) | Abcam [abcam.com]
- 9. Emricasan, Caspase Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
Comparison Guide: CHAC1 vs. GPX4 in the Regulation of Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation.[1][2] Understanding its molecular regulators is critical for developing novel therapeutic strategies for diseases ranging from cancer to neurodegeneration.[1][3][4][5] Among the key proteins governing this pathway, Glutathione Peroxidase 4 (GPX4) and ChaC Glutathione-Specific Gamma-Glutamylcyclotransferase 1 (CHAC1) play pivotal, yet opposing, roles. GPX4 is the central suppressor of ferroptosis, while CHAC1 acts as a crucial promoter. This guide provides an objective comparison of their functions, supported by experimental data and detailed methodologies.
Core Mechanisms of Action: The Defender vs. The Saboteur
The fundamental difference between GPX4 and CHAC1 lies in their relationship with glutathione (GSH), the cell's primary antioxidant and an essential cofactor for GPX4.[6]
-
GPX4: The Central Defender: GPX4 is a selenoenzyme that directly detoxifies lipid hydroperoxides (L-OOH) by reducing them to non-toxic lipid alcohols (L-OH), using two molecules of GSH in the process.[7][8] This enzymatic activity is the primary barrier against the accumulation of lipid reactive oxygen species (ROS) that ultimately executes ferroptotic cell death.[1][8] The loss of GPX4 activity, either through genetic deletion or chemical inhibition, is a direct and potent trigger for ferroptosis.[3][9]
-
CHAC1: The Upstream Saboteur: CHAC1's role is indirect but equally critical. It functions as a γ-glutamyl cyclotransferase that specifically degrades glutathione.[3][4][5] By depleting the cellular pool of GSH, CHAC1 effectively cuts off the fuel supply for GPX4.[10] This GSH depletion leads to the inactivation of GPX4, allowing lipid peroxides to accumulate unchecked and thereby promoting ferroptosis.[10] CHAC1 expression is often induced by cellular stress, particularly endoplasmic reticulum (ER) stress, via the ATF4 transcription factor.[3][11]
The interplay between these two proteins forms a critical axis in determining a cell's sensitivity to ferroptosis.
Caption: Opposing roles of CHAC1 and GPX4 in the ferroptosis signaling cascade.
Quantitative Data Comparison
The following table summarizes the typical effects observed on key ferroptosis markers when CHAC1 or GPX4 expression/activity is modulated in cancer cell lines.
| Experimental Condition | Effect on GPX4 Protein Level | Effect on GSH Level | Effect on Lipid ROS | Effect on Cell Viability | Supporting Evidence |
| CHAC1 Overexpression | Decreased or unchanged | Significantly Decreased | Significantly Increased | Significantly Decreased | [6][12] |
| CHAC1 Knockdown/Silence | Increased | Increased | Decreased | Increased | [6][12] |
| GPX4 Inhibition (e.g., RSL3) | Decreased (via degradation) | Unchanged or slightly decreased | Significantly Increased | Significantly Decreased | [12][13][14] |
| GPX4 Overexpression | Increased | Unchanged | Significantly Decreased | Significantly Increased | [6] |
| Ferroptosis Inducer (Erastin) | Unchanged | Significantly Decreased | Significantly Increased | Significantly Decreased | [13][14] |
Experimental Protocols & Workflow
Reproducible and standardized assays are crucial for studying ferroptosis. Below is a generalized workflow and detailed protocols for key experiments.
Caption: A typical workflow for inducing and measuring ferroptosis in vitro.
This assay measures lipid peroxidation, a key hallmark of ferroptosis.[13] The C11-BODIPY probe shifts its fluorescence from red to green upon oxidation.
-
Cell Preparation: Seed cells in a 12-well plate or 35mm glass-bottom dish and culture overnight.
-
Treatment: Treat cells with ferroptosis inducers (e.g., RSL3, Erastin) and/or inhibitors (Ferrostatin-1) for the desired duration. Include a vehicle control (e.g., DMSO).
-
Probe Loading:
-
Prepare a 2.5 µM working solution of C11-BODIPY 581/591 in pre-warmed, serum-free culture medium.
-
Remove the treatment medium from cells, wash once with PBS.
-
Add the C11-BODIPY working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Analysis:
-
Wash cells twice with PBS to remove excess probe.
-
Add fresh medium or PBS for imaging.
-
Flow Cytometry: Trypsinize and resuspend cells in PBS. Analyze on a flow cytometer using channels appropriate for green (e.g., FITC) and red (e.g., PE) fluorescence. The ratio of green to red fluorescence indicates the level of lipid peroxidation.
-
Fluorescence Microscopy: Image cells immediately using filters for red and green fluorescence.
-
This colorimetric assay quantifies cell viability to assess the extent of cell death.[12]
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Add compounds of interest (inducers, inhibitors) at various concentrations. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Assay:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for 1-4 hours at 37°C until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control wells: (Absorbance of treated sample / Absorbance of control) * 100%.
This method is used to detect changes in the protein expression levels of CHAC1 and GPX4.[2][6][12]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 10-12% SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CHAC1 (e.g., 1:1000 dilution) and GPX4 (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager. Quantify band intensities using software like ImageJ.
Conclusion
CHAC1 and GPX4 are functionally intertwined regulators of ferroptosis, operating as a pro-ferroptotic promoter and a direct anti-ferroptotic suppressor, respectively.
-
GPX4 is the direct enzymatic barrier to ferroptosis, responsible for neutralizing the lipid peroxides that execute this death program. Its activity is paramount for cell survival under oxidative stress.[1][7]
-
CHAC1 acts upstream by degrading the GSH that GPX4 requires to function.[10] Its induction under cellular stress creates a state of vulnerability to ferroptosis by crippling the cell's primary defense mechanism.[3][5]
This CHAC1-GSH-GPX4 axis represents a critical control point in cell fate. For drug development, this offers distinct therapeutic opportunities: inhibiting CHAC1 could be a strategy to protect against unwanted ferroptosis in degenerative diseases, while inducing CHAC1 or directly inhibiting GPX4 are promising avenues for triggering ferroptosis in therapy-resistant cancers.[3][4]
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. In-Cell Western Assay in Ferroptosis | Springer Nature Experiments [experiments.springernature.com]
- 3. CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 6. all-imm.com [all-imm.com]
- 7. GPX4: The hub of lipid oxidation, ferroptosis, disease and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CHAC1 promotes cell ferroptosis and enhances radiation sensitivity in thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ferroptotic cell death triggered by conjugated linolenic acids is mediated by ACSL1 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity of Caspase-8 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of pharmacological tools is paramount. This guide provides a detailed comparison of the cross-reactivity profiles of commonly used Caspase-8 inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagents for apoptosis research.
Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway, making it a key target for studying and modulating programmed cell death. However, the high degree of structural similarity among the active sites of caspase family members presents a significant challenge in developing truly selective inhibitors. This guide examines the selectivity of several widely used Caspase-8 inhibitors against other key caspases, providing a quantitative basis for experimental design and interpretation.
Comparative Selectivity of Caspase-8 Inhibitors
The inhibitory potency of several common Caspase-8 inhibitors against a panel of other caspases is summarized in Table 1. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), reveals varying degrees of cross-reactivity.
| Inhibitor | Caspase-8 IC50 (nM) | Caspase-1 IC50 (nM) | Caspase-3 IC50 (nM) | Caspase-4 IC50 (nM) | Caspase-5 IC50 (nM) | Caspase-6 IC50 (nM) | Caspase-7 IC50 (nM) | Caspase-9 IC50 (nM) | Caspase-10 IC50 (nM) |
| Z-IETD-FMK | 350[1] | >10,000 | >10,000 | - | - | >10,000 | >10,000 | 3,700[1] | 5,760[1] |
| Ac-LESD-CMK | 50[1] | 5,670[1] | >25,000 | 59,000[1] | 2,000[1] | >25,000 | >25,000 | 12,000[1] | 520[1] |
| z-LEHD-FMK | 0.70[1] | - | >25,000 | - | - | >25,000 | >25,000 | 1,500[1] | 3,590[1] |
| VX-765 | 1,000[1] | 530[1] | >25,000 | - | - | >25,000 | >25,000 | 4,000[1] | 42,000[1] |
| Emricasan (IDN-6556) | - | - | - | - | - | - | - | - | - |
Data for Emricasan (IDN-6556), a pan-caspase inhibitor, is included as a reference for broad-spectrum caspase inhibition. While specific IC50 values against each caspase are not detailed in the provided search results, it is known to be a potent inhibitor of multiple caspases.[2][3][4]
- indicates data not available in the search results.
From the data, it is evident that while these inhibitors show a preference for Caspase-8, significant cross-reactivity exists, particularly with other initiator caspases like Caspase-9 and Caspase-10. For instance, Ac-LESD-CMK is a potent Caspase-8 inhibitor but also displays considerable activity against Caspase-10.[1] Similarly, z-LEHD-FMK, though highly potent against Caspase-8, also inhibits Caspase-9.[1] VX-765, often marketed as a Caspase-1 inhibitor, also demonstrates inhibitory activity against Caspase-8.[1] Z-IETD-FMK, a widely used Caspase-8 inhibitor, shows good selectivity against the executioner caspases but still inhibits Caspase-9 and -10 at higher concentrations.[1]
Signaling Pathways Involving Caspase-8
To understand the implications of inhibitor cross-reactivity, it is crucial to visualize the position of Caspase-8 and other caspases in the apoptosis signaling cascade.
Caption: Overview of apoptosis signaling pathways.
Experimental Protocols
The determination of inhibitor selectivity is crucial for the validation of research findings. Below are detailed methodologies for fluorometric and colorimetric caspase activity assays, commonly employed to determine IC50 values.
Fluorometric Caspase Activity Assay
This assay measures the cleavage of a fluorogenic caspase substrate, which releases a fluorescent molecule.
Materials:
-
Recombinant active caspases (e.g., Caspase-1, -3, -6, -7, -8, -9, -10)
-
Caspase-8 inhibitor to be tested
-
Fluorogenic caspase substrates (e.g., Ac-IETD-AFC for Caspase-8, Ac-DEVD-AFC for Caspase-3, Ac-LEHD-AFC for Caspase-9)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 0.1% CHAPS, 5 mM DTT, 2 mM EDTA)[5]
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the Caspase-8 inhibitor in Assay Buffer.
-
In a 96-well plate, add a fixed concentration of the recombinant active caspase to each well. Enzyme concentrations should be optimized to ensure the reaction is in the linear range and can range from 1 to 500 nM.[6]
-
Add the serially diluted inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for 10-30 minutes at 37°C.[7]
-
Initiate the reaction by adding the specific fluorogenic substrate to each well. A final substrate concentration of 50 µM is commonly used.[7][8]
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 400 nm, Em: 505 nm for AFC substrates) over a period of 1-2 hours at 37°C.[8][9]
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Colorimetric Caspase Activity Assay
This assay relies on the cleavage of a colorimetric substrate, releasing a chromophore that can be quantified by absorbance.
Materials:
-
Recombinant active caspases
-
Caspase-8 inhibitor to be tested
-
Colorimetric caspase substrates (e.g., Ac-IETD-pNA for Caspase-8, Ac-DEVD-pNA for Caspase-3)[10]
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 0.1% CHAPS, 5 mM DTT, 2 mM EDTA)[11]
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Follow steps 1-4 of the fluorometric assay protocol.
-
Initiate the reaction by adding the specific colorimetric substrate to each well. A final substrate concentration of 200 µM is often used for pNA substrates.[12]
-
Calculate the percentage of inhibition and determine the IC50 value as described for the fluorometric assay.
Caption: Experimental workflow for IC50 determination.
Conclusion
The selection of a Caspase-8 inhibitor should be guided by a thorough understanding of its cross-reactivity profile. While several inhibitors demonstrate a preference for Caspase-8, none are entirely specific. For experiments where the distinction between the activities of different initiator caspases is critical, it is advisable to use multiple inhibitors at concentrations carefully chosen to minimize off-target effects. The data and protocols presented in this guide serve as a valuable resource for making informed decisions in the study of apoptosis and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Carcinogenicity assessment of the pan-caspase inhibitor, emricasan, in Tg.rasH2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. issuhub.com [issuhub.com]
- 7. researchgate.net [researchgate.net]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. cephamls.com [cephamls.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Caspase Assay Kits - Elabscience® [elabscience.com]
Comparative analysis of CHAC1 expression in different cancer types.
A Comparative Analysis Across Various Cancer Types Reveals a Context-Dependent Role for CHAC1, Influencing Prognosis and Therapeutic Response.
For researchers, scientists, and drug development professionals, understanding the nuanced role of molecular players in cancer is paramount. Cation transport regulator homolog 1 (CHAC1) has emerged as one such protein with a complex and often contradictory role in oncology. This guide provides a comparative analysis of CHAC1 expression across different cancer types, supported by experimental data and detailed methodologies, to elucidate its potential as a biomarker and therapeutic target.
Data Presentation: CHAC1 Expression Landscape in Cancer
The expression of CHAC1 varies significantly among different cancer types, as evidenced by data from The Cancer Genome Atlas (TCGA) and other large-scale studies. While in some cancers, elevated CHAC1 expression is linked to a poor prognosis, in others, it appears to function as a tumor suppressor. The following tables summarize the differential mRNA and protein expression of CHAC1 in various malignancies.
Table 1: Comparative mRNA Expression of CHAC1 in Various Cancers (TCGA Data)
| Cancer Type | Abbreviation | CHAC1 mRNA Expression vs. Normal Tissue | Associated Prognosis with High Expression |
| Breast Invasive Carcinoma | BRCA | Upregulated[1][2] | Poor[1] |
| Ovarian Serous Cystadenocarcinoma | OV | Upregulated[3] | Poor[3] |
| Lung Adenocarcinoma | LUAD | Upregulated[4] | Poor[4] |
| Uveal Melanoma | UVM | Upregulated | Poor |
| Kidney Renal Clear Cell Carcinoma | KIRC | Downregulated (early stage), Upregulated (late stage) | Poor (with upregulation) |
| Liver Hepatocellular Carcinoma | LIHC | Downregulated | Favorable |
| Stomach Adenocarcinoma | STAD | Downregulated | Favorable |
| Prostate Adenocarcinoma | PRAD | Downregulated | Favorable |
| Thyroid Carcinoma | THCA | Downregulated[5] | Favorable[5] |
Data is compiled from pan-cancer analyses of The Cancer Genome Atlas (TCGA) dataset, accessible through portals like UALCAN and GEPIA2.[1][2][6][7]
Table 2: Comparative Protein Expression of CHAC1 in Various Cancers (Human Protein Atlas Data)
| Cancer Type | Staining Intensity (Tumor vs. Normal) | Subcellular Localization |
| Breast Cancer | High vs. Low/Not detected | Cytoplasmic/membranous |
| Ovarian Cancer | High vs. Low/Not detected | Cytoplasmic/membranous |
| Lung Cancer | Medium vs. Low/Not detected | Cytoplasmic/membranous |
| Renal Cancer | Medium vs. Low/Not detected | Cytoplasmic/membranous |
| Liver Cancer | Low vs. Not detected | Cytoplasmic/membranous |
| Stomach Cancer | Low vs. Not detected | Cytoplasmic/membranous |
| Prostate Cancer | Low vs. Not detected | Cytoplasmic/membranous |
| Thyroid Cancer | Low vs. Not detected | Cytoplasmic/membranous |
This table summarizes immunohistochemistry (IHC) data from The Human Protein Atlas, providing a general overview of protein expression levels.[8][9]
Signaling Pathways Involving CHAC1
CHAC1 is a key downstream component of the unfolded protein response (UPR) and a critical mediator of ferroptosis, a form of iron-dependent programmed cell death.
CHAC1 in the Unfolded Protein Response (UPR)
Cellular stress, such as the accumulation of unfolded proteins in the endoplasmic reticulum (ER), activates the UPR. One of the key branches of the UPR involves the transcription factor ATF4, which in turn induces the expression of CHOP. CHAC1 is a downstream target of the ATF4-CHOP signaling axis, and its induction contributes to the pro-apoptotic effects of prolonged ER stress.[10]
CHAC1 in Ferroptosis
CHAC1's primary biochemical function is the degradation of glutathione (GSH), a crucial intracellular antioxidant. By depleting GSH, CHAC1 sensitizes cells to ferroptosis. GSH is a necessary cofactor for the enzyme glutathione peroxidase 4 (GPX4), which detoxifies lipid peroxides. Reduced GPX4 activity leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[10]
Experimental Protocols
Accurate and reproducible measurement of CHAC1 expression is critical for research and clinical applications. Below are detailed methodologies for key experiments.
Experimental Workflow for CHAC1 Expression Analysis
Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, followed by blocking with a serum-free protein block to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against CHAC1. Recommended antibodies include:
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate kit for visualization.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
Western Blotting
-
Protein Extraction and Quantification: Total protein is extracted from cell lines or tissues using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against CHAC1. Recommended antibodies include:
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system.
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is isolated from cells or tissues using a suitable kit, and its quality and quantity are assessed. First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix. A typical reaction includes cDNA, forward and reverse primers, and master mix.
-
Primer Sequences: Validated primer sequences for human CHAC1 include:
-
Data Analysis: The relative expression of CHAC1 is calculated using the 2-ΔΔCt method, with a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
Conclusion
The expression of CHAC1 in cancer is highly context-dependent, acting as a prognostic marker for either poor or favorable outcomes depending on the tumor type. Its integral role in the unfolded protein response and ferroptosis pathways makes it a compelling target for further investigation. The provided data and protocols offer a solid foundation for researchers to explore the multifaceted role of CHAC1 in their specific cancer models, paving the way for the development of novel diagnostic and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. UALCAN: A Portal for Facilitating Tumor Subgroup Gene Expression and Survival Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UALCAN: An update to the integrated cancer data analysis platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHAC1 blockade suppresses progression of lung adenocarcinoma by interfering with glucose metabolism via hijacking PKM2 nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cBioPortal for Cancer Genomics [cbioportal.org]
- 6. UALCAN [ualcan.path.uab.edu]
- 7. GEPIA 2 [gepia2.cancer-pku.cn]
- 8. Expression of CHAC1 in cancer - Summary - The Human Protein Atlas [v23.proteinatlas.org]
- 9. CHAC1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. Frontiers | CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 11. cBioPortal for Cancer Genomics [cbioportal.org]
- 12. GEPIA (Gene Expression Profiling Interactive Analysis) [gepia.cancer-pku.cn]
CHAC1 vs. ACSL4: A Comparative Guide to Ferroptosis Markers
In the rapidly evolving field of ferroptosis research, the identification of reliable biomarkers is paramount for accurately monitoring this unique form of regulated cell death. Among the candidates, ChaC Glutathione-Specific Gamma-Glutamylcyclotransferase 1 (CHAC1) and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) have emerged as key players. This guide provides a comprehensive comparison of CHAC1 and ACSL4 as ferroptosis markers, supported by experimental data and detailed protocols to assist researchers in their study design and interpretation.
Core Functional Differences in Ferroptosis
CHAC1 and ACSL4 contribute to ferroptosis through distinct but interconnected mechanisms. ACSL4 is a critical enzyme in lipid metabolism that enriches cellular membranes with long-chain polyunsaturated fatty acids (PUFAs), the primary substrates for lipid peroxidation, a hallmark of ferroptosis.[1][2] Its expression level directly correlates with sensitivity to ferroptosis.[2][3]
CHAC1, on the other hand, is a pro-apoptotic component of the unfolded protein response (UPR).[4] It functions by degrading glutathione (GSH), a major intracellular antioxidant that protects against lipid peroxidation.[5][6] Depletion of GSH by CHAC1 compromises the cell's antioxidant defenses, thereby promoting ferroptosis.[5] Interestingly, some evidence suggests a hierarchical relationship, where the silencing of CHAC1 can lead to reduced ACSL4 levels, mitigating ferroptosis.[7]
Comparative Expression Analysis in Ferroptosis
While both markers are upregulated during ferroptosis, their expression dynamics and utility as prognostic indicators can vary. A study on cholangiocarcinoma (CCA) provides a direct comparison of their expression in a clinical context.
| Marker | Low Expression (%) | High Expression (%) | Association with Poorer Prognosis |
| ACSL4 | 48.9% (67/137) | 51.1% (70/137) | Yes |
| CHAC1 | 38.7% (53/137) | 61.3% (84/137) | Yes (shorter survival time) |
Quantitative data from a study on 137 cholangiocarcinoma tissue samples.[5]
In this study, high expression of both ACSL4 and CHAC1 was associated with a poorer prognosis in CCA patients, with high CHAC1 levels significantly correlating with shorter survival times.[5] This suggests both are valuable prognostic markers, with CHAC1 showing a particularly strong correlation with patient outcomes in this cancer type.
Signaling Pathways and Experimental Workflows
To visualize the roles of CHAC1 and ACSL4 in ferroptosis and the experimental procedures to measure them, the following diagrams are provided.
Caption: Signaling pathways of CHAC1 and ACSL4 in ferroptosis.
Caption: Experimental workflow for CHAC1 and ACSL4 analysis.
Which is a More Reliable Marker?
Determining whether CHAC1 or ACSL4 is "more reliable" depends on the experimental context.
-
ACSL4 as a sensitivity marker: ACSL4 expression is a strong predictor of a cell's intrinsic sensitivity to ferroptosis.[2][3] Its presence is a prerequisite for the execution of ferroptosis, making it a reliable marker for identifying cell types susceptible to this death pathway.
-
CHAC1 as a pharmacodynamic marker: The upregulation of CHAC1 is a robust response to the inhibition of system xc-, a key transporter whose blockade by molecules like erastin induces ferroptosis.[8] This makes CHAC1 an excellent pharmacodynamic marker to confirm the on-target effect of such inhibitors.
Experimental Protocols
Western Blot for CHAC1 and ACSL4
This protocol outlines the general steps for detecting CHAC1 and ACSL4 protein levels in cell lysates.
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C with gentle agitation.
-
Anti-CHAC1 antibody: Dilution 1:1000.
-
Anti-ACSL4 antibody: Dilution 1:1000.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Real-Time PCR (qPCR) for CHAC1 and ACSL4
This protocol is for quantifying the mRNA expression levels of CHAC1 and ACSL4.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Primer sequences:
-
Human CHAC1:
-
Forward: 5'-TGTGGATTTTCGGGTACGGC-3'
-
Reverse: 5'-CTTGCTTACCTGCTCCCCTT-3'[9]
-
-
Human ACSL4: (Primer sequences should be designed using tools like Primer-BLAST or obtained from published studies).
-
Human β-actin (housekeeping gene):
-
Forward: 5'-GTTGCTATCCAGGCTGTGCTA-3'
-
Reverse: 5'-TGTCACGCACGATTTCCCGCT-3'[9]
-
-
-
Perform qPCR using a thermal cycler with the following conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative mRNA expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
-
Immunohistochemistry (IHC) for CHAC1 and ACSL4
This protocol is for detecting CHAC1 and ACSL4 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with 5% normal goat serum.
-
Incubate with primary antibody overnight at 4°C.
-
Anti-CHAC1 antibody: Dilution 1:100 - 1:200.
-
Anti-ACSL4 antibody: Dilution 1:100 - 1:500.
-
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Wash with PBS.
-
Develop the signal with DAB substrate and counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Image using a light microscope and score the staining intensity and percentage of positive cells.
-
By understanding their distinct roles and utilizing optimized detection methods, researchers can effectively employ both CHAC1 and ACSL4 to unravel the complexities of ferroptosis in health and disease.
References
- 1. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
- 2. ACSL4 Polyclonal Antibody (PA5-27137) [thermofisher.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. CHAC1/MGC4504 Is a Novel Proapoptotic Component of the Unfolded Protein Response, Downstream of the ATF4-ATF3-CHOP Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-CHAC1 Antibody (A28322) | Antibodies.com [antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. elifesciences.org [elifesciences.org]
- 9. ChaC glutathione specific γ-glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dichotomy of CHAC Proteins: A Comparative Guide to CHAC1 and CHAC2
For Immediate Release
In the intricate landscape of cellular stress responses, the ChaC family of proteins has emerged as a critical regulator of glutathione metabolism and cell fate decisions. This guide provides a comprehensive comparison of two key members, CHAC1 and CHAC2, offering researchers, scientists, and drug development professionals a detailed overview of their functional differences, supported by experimental data and detailed methodologies.
At a Glance: Key Functional Distinctions
| Feature | CHAC1 (ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 1) | CHAC2 (ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 2) |
| Primary Function | Potent degradation of glutathione (GSH) in response to cellular stress.[1][2] | Basal, slow turnover of cytosolic glutathione to maintain homeostasis.[3][4] |
| Enzymatic Activity | High catalytic efficiency for GSH degradation.[3][4] | 10-20 fold lower catalytic efficiency compared to CHAC1.[3][4][5] |
| Expression Regulation | Tightly regulated and induced by various cellular stresses, including the Unfolded Protein Response (UPR) and amino acid deprivation.[1][4][6] | Constitutively expressed under normal physiological conditions.[1][4][7] |
| Cellular Role | Pro-apoptotic factor, promotes ferroptosis and necroptosis by depleting GSH and increasing oxidative stress.[1][8][9][10] | Maintains cellular redox balance, supports self-renewal of embryonic stem cells, and exhibits dual roles as a tumor suppressor or promoter depending on the cancer type.[5][7][11] |
| Signaling Pathway | Key downstream target of the PERK/eIF2α/ATF4/ATF3/CHOP cascade of the UPR and the GCN2/eIF2α/ATF4 pathway.[1][6][8][9] | Less defined, not significantly induced by ER stress; may be involved in Nrf2 signaling.[4][11] |
Quantitative Comparison of Enzymatic Activity
The differential roles of CHAC1 and CHAC2 are rooted in their distinct enzymatic kinetics for the degradation of glutathione. The following table summarizes their key kinetic parameters.
| Protein | Substrate | Km (mM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) |
| Human CHAC1 | Glutathione | 2.2 ± 0.4[3][4] | 225.2 ± 15[3][4] | ~102 min-1mM-1 |
| Human CHAC2 | Glutathione | 3.7 ± 0.4[3][4] | 15.9 ± 1.0[3][4] | ~4.3 min-1mM-1 |
Data presented as mean ± standard deviation.
Signaling Pathways and Regulation
CHAC1: A Stress-Inducible Effector
CHAC1 expression is tightly controlled and serves as a key indicator of cellular stress. Its induction is primarily mediated by the activating transcription factor 4 (ATF4), a central player in the Integrated Stress Response (ISR).
CHAC2: A Constitutive Regulator
In contrast to CHAC1, CHAC2 expression is generally stable and not significantly induced by stressors like ER stress.[4][12] This constitutive expression pattern aligns with its proposed role in maintaining basal glutathione levels and overall cellular redox homeostasis.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the functional differences between CHAC1 and CHAC2.
1. γ-Glutamylcyclotransferase Activity Assay (Dug1p-Coupled Assay)
This assay is used to determine the kinetic parameters of CHAC1 and CHAC2.
-
Principle: The assay measures the amount of cysteinyl-glycine (Cys-Gly) produced from the degradation of glutathione by CHAC proteins. The Cys-Gly is then cleaved by the Cys-Gly peptidase Dug1p, releasing cysteine, which is quantified using a ninhydrin-based method.
-
Protocol Outline:
-
Purified recombinant CHAC1 or CHAC2 protein is incubated with varying concentrations of glutathione in a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM DTT) at 37°C.
-
The reaction is terminated by heat inactivation.
-
Recombinant Dug1p and MnCl2 are added to the reaction mixture and incubated at 37°C to cleave the Cys-Gly dipeptide.
-
The amount of released cysteine is quantified by adding a ninhydrin reagent, heating the mixture, and measuring the absorbance at 560 nm.
-
Kinetic parameters (Km and kcat) are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[5][13][14][15]
-
2. Chromatin Immunoprecipitation (ChIP)-qPCR for ATF4 Binding to the CHAC1 Promoter
This technique is used to confirm the in vivo binding of transcription factors, such as ATF4, to the promoter region of the CHAC1 gene.
-
Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the transcription factor of interest (ATF4) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by quantitative PCR (qPCR) using primers specific for the CHAC1 promoter.
-
Protocol Outline:
-
HEK293 cells are treated with an ER stress inducer (e.g., thapsigargin) to activate the UPR.
-
Proteins are cross-linked to DNA using formaldehyde.
-
Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
The sheared chromatin is incubated with an anti-ATF4 antibody or a control IgG overnight.
-
Protein A/G agarose beads are used to pull down the antibody-chromatin complexes.
-
The complexes are washed, and the cross-links are reversed by heating in the presence of high salt.
-
The DNA is purified and analyzed by qPCR using primers flanking the predicted ATF4 binding sites in the CHAC1 promoter.[4][16][17][18]
-
3. Measurement of Intracellular Glutathione (GSH) Levels
This assay quantifies the intracellular concentration of GSH to assess the impact of CHAC1 or CHAC2 expression.
-
Principle: Cells are lysed, and the total glutathione (GSH and GSSG) is measured using a colorimetric or fluorometric assay. A common method involves the reduction of GSSG to GSH, followed by the reaction of total GSH with a chromogenic substrate (e.g., 5,5'-dithio-bis(2-nitrobenzoic acid), DTNB) in the presence of glutathione reductase. The rate of color development is proportional to the glutathione concentration.
-
Protocol Outline:
-
Cells overexpressing CHAC1, CHAC2, or a control vector are harvested.
-
The cells are lysed, and proteins are precipitated.
-
The supernatant containing glutathione is collected.
-
The sample is mixed with a reaction cocktail containing DTNB, glutathione reductase, and NADPH.
-
The absorbance is measured kinetically at 412 nm.
-
The GSH concentration is calculated from a standard curve.[3][8][10]
-
4. Apoptosis and Ferroptosis Assays
-
TUNEL Assay (for Apoptosis):
-
Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Protocol Outline: Cells are fixed, permeabilized, and then incubated with a reaction mixture containing TdT and fluorescently labeled dUTP. The incorporated label is visualized by fluorescence microscopy.[12][19][20][21]
-
-
PARP Cleavage Western Blot (for Apoptosis):
-
Principle: During apoptosis, caspases cleave poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme. The appearance of the cleaved PARP fragment (89 kDa) is a reliable marker of apoptosis.
-
Protocol Outline: Protein lysates from treated and control cells are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody that specifically recognizes the cleaved form of PARP.[7][22][23][24][25]
-
-
C11-BODIPY Assay (for Lipid Peroxidation in Ferroptosis):
-
Principle: The fluorescent probe C11-BODIPY™ 581/591 is a lipid-soluble dye that shifts its fluorescence emission from red to green upon oxidation by lipid peroxides, a key event in ferroptosis.
-
Protocol Outline: Cells are loaded with the C11-BODIPY probe and then treated with ferroptosis inducers. The shift in fluorescence is quantified by flow cytometry or fluorescence microscopy.[1][6][9][11][26]
-
Logical Workflow for Investigating CHAC Protein Function
The following diagram illustrates a typical experimental workflow to characterize the function of a CHAC protein.
Conclusion
CHAC1 and CHAC2, despite their sequence homology, play distinct and non-redundant roles in cellular physiology. CHAC1 is a potent, stress-inducible enzyme that drives pro-death pathways through rapid glutathione depletion. In contrast, CHAC2 functions as a constitutive, low-efficiency enzyme crucial for maintaining basal glutathione homeostasis. Understanding these functional differences is paramount for developing targeted therapeutic strategies for diseases where glutathione metabolism is dysregulated, such as cancer and neurodegenerative disorders. This guide provides a foundational resource for researchers to further explore the intricate biology of the CHAC family of proteins.
References
- 1. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Functional Analyses of Human ChaC2 in Glutathione Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation and Quantitative Real-Time PCR to Assess Binding of a Protein of Interest to Identified Predicted Binding Sites Within a Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dug1p Is a Cys-Gly Peptidase of the γ-Glutamyl Cycle of Saccharomyces cerevisiae and Represents a Novel Family of Cys-Gly Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Ferroptosis by BODIPY™ 581/591 C11 | Springer Nature Experiments [experiments.springernature.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. matilda.science [matilda.science]
- 10. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 12. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ChaC2, an Enzyme for Slow Turnover of Cytosolic Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. Dug1p Is a Cys-Gly peptidase of the gamma-glutamyl cycle of Saccharomyces cerevisiae and represents a novel family of Cys-Gly peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human CHAC1 Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reactome | ATF4, CEBPB, and ATF3 bind the CHAC1 promoter [reactome.org]
- 18. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CHAC1 degradation of glutathione enhances cystine-starvation-induced necroptosis and ferroptosis in human triple negative breast cancer cells via the GCN2-eIF2α-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Detection of Ferroptosis by BODIPY™ 581/591 C11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CHAC1 as a Therapeutic Target: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The pro-apoptotic protein, ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 1 (CHAC1), has emerged as a compelling therapeutic target in oncology. By degrading the key intracellular antioxidant glutathione (GSH), CHAC1 induction can sensitize cancer cells to programmed cell death, particularly ferroptosis. This guide provides an objective comparison of preclinical data supporting the validation of CHAC1 as a therapeutic target, focusing on different strategies to leverage its activity against cancer.
Data Presentation: CHAC1 Modulation in Preclinical Cancer Models
The following tables summarize quantitative data from key preclinical studies investigating the therapeutic potential of modulating CHAC1 activity. These studies highlight two primary strategies: enhancing CHAC1's pro-cancer effects and inhibiting CHAC1 in contexts where it promotes tumor progression.
Table 1: Upregulating CHAC1 Activity to Enhance Cancer Therapy
| Therapeutic Strategy | Cancer Model | Key Findings | Comparison/Control | Reference |
| CHAC1 Overexpression | Prostate Cancer (DU145 & 22RV1 cells) | Overexpression of CHAC1 significantly decreased cell viability. In combination with 1 nM Docetaxel, cell viability was significantly inhibited, an effect not seen with Docetaxel alone at that concentration. | Docetaxel alone | [1] |
| CHAC1 Overexpression | Thyroid Carcinoma (BCPAP cells) | CHAC1 overexpression suppressed tumor growth in xenografted nude mice and enhanced sensitivity to radiation. The inhibitory effects on cell viability were attenuated by the ferroptosis inhibitor Ferrostatin-1. | Control (no overexpression), Ferrostatin-1 | [2] |
| CHAC1 Induction (via Juglone) | Glioblastoma (LN229 & T98G cells) | Juglone, a CHAC1 inducer, inhibited glioblastoma cell proliferation in a time-dependent manner with IC50 values of 9.417 µM (48h) for LN229 and 23.52 µM (48h) for T98G cells. In a xenograft model, Juglone (200 mg/kg/day) inhibited tumor growth, and this effect was reversed by Ferrostatin-1. | Saline control, Ferrostatin-1 | [3] |
Table 2: Targeting CHAC1 Downregulation or Inhibition
| Therapeutic Strategy | Cancer Model | Key Findings | Comparison/Control | Reference |
| CHAC1 siRNA Knockdown | Triple-Negative Breast Cancer (MDA-MB-231, Hs 578T, HCC 1937 cells) | Knockdown of CHAC1 rescued the reduction in cell viability and glutathione (GSH) levels induced by cystine starvation. | Scrambled siRNA | [4] |
| CHAC1 Inhibition (Juglone) | In vitro enzymatic assay | Juglone, a naturally occurring naphthoquinone, was identified as a "first-in-class" inhibitor of human CHAC1 with an IC50 of 8.7 µM. | Vehicle control | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Cell Viability and Drug Synergy Assays
-
Cell Culture: Prostate cancer cell lines (DU145, 22RV1) are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
CHAC1 Overexpression: Cells are transfected with a CHAC1-overexpressing plasmid or a control vector using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Drug Treatment: 24 hours post-transfection, cells are treated with varying concentrations of Docetaxel (e.g., 0, 0.1, 1, 5, 10, 20, 50, or 100 nM).
-
Cell Viability Assessment (CCK-8 Assay): After 48 hours of drug treatment, Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours. The absorbance is measured at 450 nm using a microplate reader to determine cell viability.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. Synergy between CHAC1 overexpression and Docetaxel is determined by comparing the viability of cells with CHAC1 overexpression and Docetaxel treatment to cells treated with Docetaxel alone.
In Vivo Xenograft Studies
-
Animal Models: Athymic nude mice (4-6 weeks old) are used. All animal procedures are performed in accordance with institutional animal care and use committee guidelines.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 2 x 10^6 BCPAP thyroid cancer cells or glioblastoma cells) in a suitable medium is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 3 days) using calipers and calculated using the formula: (length × width²) / 2.
-
Therapeutic Intervention:
-
For CHAC1 Overexpression Models: Once tumors reach a certain volume (e.g., 100 mm³), mice are randomized into treatment and control groups. For radiation sensitivity studies, tumors in the treatment group are irradiated with a specified dose of radiation.
-
For CHAC1 Inhibitor Studies: Mice are randomized into groups and treated with the CHAC1 inhibitor (e.g., Juglone at 200 mg/kg/day via intraperitoneal injection), a vehicle control, or the inhibitor in combination with a ferroptosis inhibitor (e.g., Ferrostatin-1).
-
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting for protein expression, immunohistochemistry for proliferation markers like Ki67).
Western Blot Analysis for Protein Expression
-
Protein Extraction: Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., CHAC1, GPX4, Ki67) and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The CHAC1 signaling pathway is activated by cellular stress, leading to glutathione degradation and promoting ferroptosis and apoptosis.
References
- 1. ChaC glutathione specific γ-glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHAC1 promotes cell ferroptosis and enhances radiation sensitivity in thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Juglone induces ferroptosis in glioblastoma cells by inhibiting the Nrf2-GPX4 axis through the phosphorylation of p38MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHAC1 degradation of glutathione enhances cystine-starvation-induced necroptosis and ferroptosis in human triple negative breast cancer cells via the GCN2-eIF2α-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of inhibitors of human ChaC1, a cytoplasmic glutathione degrading enzyme through high throughput screens in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
A Comparative Guide to Pan-Caspase Inhibitors: Z-IETD-FMK in Focus
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of apoptosis research and drug development, the selection of an appropriate caspase inhibitor is paramount. This guide provides an objective comparison of Z-IETD-FMK, a selective caspase-8 inhibitor, with other widely used pan-caspase inhibitors, namely Z-VAD-FMK, Q-VD-OPh, and Emricasan. This comparison is supported by experimental data to aid researchers in making informed decisions for their specific applications.
Mechanism of Action and Specificity
Caspases, a family of cysteine-aspartic proteases, are central to the apoptotic process. They are broadly categorized into initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7). Pan-caspase inhibitors are designed to block the activity of a broad range of these enzymes.
-
Z-IETD-FMK is a cell-permeable, irreversible inhibitor that specifically targets caspase-8.[1][2][3][4][5][6][7] Its tetrapeptide sequence, Ile-Glu-Thr-Asp (IETD), mimics the cleavage site preferentially recognized by caspase-8.[1][5] While highly selective for caspase-8, it can also inhibit granzyme B.[4][6] At higher concentrations, it may partially inhibit other caspases like caspase-3 and PARP cleavage.[4][6]
-
Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeant, irreversible pan-caspase inhibitor that binds to the catalytic site of multiple caspases, thereby blocking apoptosis.[8] However, it has been reported to have off-target effects, including the inhibition of other cysteine proteases and the induction of autophagy through inhibition of NGLY1.[9]
-
Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone) is another potent, irreversible pan-caspase inhibitor with broad-spectrum activity against caspases-1, -3, -8, and -9.[10] It is considered a next-generation inhibitor with potentially lower toxicity compared to FMK-based inhibitors.[11] Unlike Z-VAD-FMK, Q-VD-OPh does not appear to induce autophagy.[12]
-
Emricasan (IDN-6556) is an orally active, irreversible pan-caspase inhibitor that has been evaluated in clinical trials for liver diseases.[13][14][15][16][17] It demonstrates potent anti-apoptotic and anti-inflammatory effects.[13][14][15][16][17]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. The following table summarizes the reported IC50 values for Z-IETD-FMK and other pan-caspase inhibitors against various caspases. It is important to note that these values can vary depending on the experimental conditions.
| Inhibitor | Caspase-1 (nM) | Caspase-3 (nM) | Caspase-7 (nM) | Caspase-8 (nM) | Caspase-9 (nM) | Reference(s) |
| Z-IETD-FMK | - | - | - | 350 | 3700 | [18] |
| Z-VAD-FMK | - | - | - | - | - | [8] |
| Q-VD-OPh | 50 | 25 | - | 100 | 430 | |
| Emricasan | - | - | - | - | - | - |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed methodologies for key experiments used to evaluate and compare caspase inhibitors.
Fluorometric Caspase Activity Assay
This assay quantifies caspase activity by measuring the fluorescence of a reporter molecule released upon cleavage of a specific substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Caspase inhibitor (Z-IETD-FMK or other pan-caspase inhibitors)
-
Cell Lysis Buffer (e.g., 0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-IETD-AFC for caspase-8)
-
2x Reaction Buffer
-
Dithiothreitol (DTT)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the apoptosis-inducing agent in the presence or absence of the caspase inhibitor for the desired time. Include untreated cells as a negative control.
-
Cell Lysis:
-
Assay Reaction:
-
Transfer the supernatant (cell lysate) to a pre-chilled 96-well black microplate.
-
Prepare the reaction mix by combining 2x Reaction Buffer, DTT (final concentration 10 mM), and the fluorogenic caspase substrate.
-
Add the reaction mix to each well containing the cell lysate.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).[19]
-
-
Data Analysis: The fold-increase in caspase activity can be determined by comparing the fluorescence of the treated samples to the untreated control.
Western Blot Analysis of Caspase Cleavage
Western blotting allows for the visualization of the cleavage of caspases and their substrates, providing a qualitative assessment of caspase activation.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-caspase-8, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system. The appearance of cleaved caspase fragments or cleaved PARP indicates caspase activation.[21]
Visualizing Cellular Pathways and Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate the caspase signaling pathway and a typical experimental workflow for comparing caspase inhibitors.
Caption: Simplified overview of the extrinsic and intrinsic caspase signaling pathways leading to apoptosis.
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 2. igg-light-chain-variable-region.com [igg-light-chain-variable-region.com]
- 3. invivogen.com [invivogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sanbio.nl [sanbio.nl]
- 6. selleckchem.com [selleckchem.com]
- 7. Z-IETD-FMK | AAT Bioquest [aatbio.com]
- 8. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 9. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. jpp.krakow.pl [jpp.krakow.pl]
- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Emricasan Improves Liver Function in Patients With Cirrhosis and High Model for End-Stage Liver Disease Scores Compared With Placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomised clinical trial: emricasan versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A randomized, placebo-controlled trial of emricasan in patients with NASH and F1-F3 fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Randomised clinical trial: emricasan versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 21. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal Procedures for Compound ChaC8
Disclaimer: The following procedures are provided as a template for the safe handling and disposal of a hypothetical moderately hazardous chemical, referred to as "Compound ChaC8." This information is for illustrative purposes and must be adapted based on the specific chemical's Safety Data Sheet (SDS). Always consult the SDS and your institution's Environmental Health and Safety (EHS) department before handling, storing, or disposing of any chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of chemical waste.
I. Chemical Waste Profile and Handling Summary
This table summarizes the critical parameters for the safe handling and disposal of waste containing Compound this compound.
| Parameter | Guideline | Citation |
| Waste Category | Organic Solvent Waste | [1][2] |
| pH Range for Aqueous Waste | 5.5 - 9.5 for drain disposal (if non-hazardous) | [3][4][5] |
| Primary Hazards | Flammable, Toxic | [6][7] |
| Compatible Container Materials | Glass, High-Density Polyethylene (HDPE) | [8] |
| Incompatible Waste Streams | Strong Oxidizers, Strong Acids, Strong Bases | [1][5] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [1][7] |
II. Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling Compound this compound waste. The level of PPE may vary based on the scale of the operation and the potential for splashing or aerosol generation.
| Equipment | Specification | Citation |
| Eye Protection | Chemical splash goggles or a face shield. | [9][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | [11] |
| Body Protection | Flame-resistant lab coat or chemical-resistant apron. | [11] |
| Respiratory Protection | Use in a certified chemical fume hood. Respirator may be required for large spills. | [11][12] |
| Footwear | Closed-toe shoes made of a non-porous material. | [11] |
III. Standard Operating Protocol for this compound Waste Disposal
This protocol outlines the step-by-step procedure for the routine disposal of Compound this compound waste generated in a laboratory setting.
1. Waste Segregation:
-
Keep non-halogenated and halogenated organic solvent wastes in separate, designated containers.[5]
-
Do not mix Compound this compound waste with other waste streams such as acids, bases, or heavy metals.[1][5]
-
Solid waste contaminated with this compound (e.g., gloves, absorbent pads) should be collected separately from liquid waste.[2]
2. Container Management:
-
Use only approved, properly labeled hazardous waste containers.[7][8] The original container may be used if it is in good condition.[1]
-
Ensure containers are made of compatible materials (e.g., glass or HDPE).[8]
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5] The label must include the chemical name and approximate concentrations of the contents.[2]
-
Keep the waste container securely capped at all times, except when adding waste.[1][6]
3. Waste Accumulation:
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[1][7]
-
Ensure the SAA is inspected weekly for leaks or container degradation.[1]
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[7]
4. Disposal Request:
-
Once the waste container is full, or within one year of the accumulation start date, submit a chemical waste pickup request to your institution's EHS department.[1]
-
Provide accurate information on the waste composition and volume.
IV. Protocol for Neutralization of Corrosive Waste
This protocol is for the treatment of corrosive waste that is not contaminated with other hazardous materials like Compound this compound. Wastes that are solely hazardous due to their corrosive properties (pH ≤ 2 or pH ≥ 12.5) can often be neutralized for drain disposal, pending local regulations.[13]
1. Preparation:
-
Work in a chemical fume hood and wear appropriate PPE.[13]
-
Prepare a dilute solution of the acidic or basic waste in a large, appropriate container. Always add acid or base to water, never the other way around.[13]
-
Use an ice bath to control the temperature of the solution, as neutralization reactions can be exothermic.[13]
2. Neutralization:
-
For acidic waste (pH < 5.5): Slowly add a dilute base, such as sodium bicarbonate or sodium hydroxide, while stirring continuously.[4][14]
-
For basic waste (pH > 9.5): Slowly add a dilute acid, such as citric acid or hydrochloric acid, while stirring.[4][14]
-
Monitor the pH of the solution frequently using a pH meter or pH strips.[4]
3. Disposal:
-
Continue adding the neutralizing agent until the pH is within the acceptable range for drain disposal (typically between 5.5 and 9.5).[3][4]
-
Once neutralized, the solution can be flushed down the sanitary sewer with copious amounts of water, provided it does not contain any other hazardous components.[4][13]
V. Emergency Procedures: Chemical Spill Response
In the event of a Compound this compound spill, immediate and appropriate action is critical to minimize harm to personnel and the environment.
1. Immediate Actions:
-
Alert all personnel in the immediate area and evacuate if necessary.[15]
-
If the spill is flammable, turn off all nearby ignition sources.[15]
-
Attend to any injured or contaminated individuals. Use an emergency eyewash or shower if there has been direct contact.[16]
2. Spill Assessment:
-
Assess the size and nature of the spill.
3. Spill Containment and Cleanup (Minor Spills):
-
Contain the spill by creating a dike around the liquid with an appropriate absorbent material (e.g., vermiculite, sand, or commercial spill pads).[18][19]
-
Apply the absorbent material to the spill, working from the outside in.[18]
-
Once the liquid is absorbed, carefully scoop the material into a designated hazardous waste container.[17][18]
-
Wipe the spill area with a towel soaked in a suitable disinfectant or cleaning agent.[17]
-
Place all contaminated materials, including gloves and absorbent pads, into a sealed, labeled hazardous waste bag or container.[2][17]
4. Reporting:
-
Report all spills, regardless of size, to your supervisor and EHS department.
VI. Visual Workflows
The following diagrams illustrate the decision-making processes for waste disposal and emergency spill response.
Caption: Decision workflow for chemical waste disposal.
Caption: Workflow for emergency chemical spill response.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. web.mit.edu [web.mit.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. uwb.edu [uwb.edu]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. protectivecoverall.com [protectivecoverall.com]
- 12. files.upei.ca [files.upei.ca]
- 13. esd.uga.edu [esd.uga.edu]
- 14. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 15. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 16. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 17. westlab.com [westlab.com]
- 18. ehs.wisc.edu [ehs.wisc.edu]
- 19. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]
Navigating Safety Protocols for Specialized Compounds: A Guide to Handling "ChaC8"
The term "ChaC8" does not correspond to a standardized chemical entity in readily available safety databases. It is likely a specific product name, an internal laboratory code, or a component of a multi-part system, as search results point to various materials with similar designations, such as Facilan™ C8 and Hydro-Cast8. The personal protective equipment (PPE) required for handling any substance is dictated by its specific chemical composition and associated hazards.
Given the ambiguity of "this compound," this guide provides a procedural framework for researchers, scientists, and drug development professionals to establish safe handling and disposal plans. This process will ensure that safety measures are tailored to the actual risks of the material being used.
Step 1: Identify the Chemical Composition
The first and most critical step is to identify the precise chemical composition of the material designated as "this compound." This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer or supplier. An SDS will detail the hazardous components, physical and chemical properties, and toxicological data.
Step 2: Hazard Assessment and PPE Selection
Once the chemical identity and its hazards are known, a risk assessment should be performed to determine the appropriate level of PPE. The following table outlines general PPE recommendations based on hazard categories that may be associated with various industrial and research materials.
| Hazard Category | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Eye Irritant | Use in a well-ventilated area. | Safety glasses with side shields or goggles.[1] | Not generally required, but chemical-resistant gloves (e.g., nitrile, butyl rubber) are recommended.[1] | Lab coat or long-sleeved clothing.[1] | None required under normal use with adequate ventilation.[1] |
| Skin Irritant/Sensitizer | Fume hood or ventilated enclosure. | Safety glasses with side shields or goggles. | Chemical-resistant gloves (e.g., nitrile, PVC, butyl rubber).[1] | Lab coat or chemical-resistant apron. | Not typically required if engineering controls are sufficient. |
| Inhalation Hazard (Dusts/Vapors) | Fume hood or glove box. | Safety goggles or a face shield. | Appropriate chemical-resistant gloves. | Lab coat or full-body suit. | NIOSH-approved respirator appropriate for the specific airborne contaminant. |
| Reactive/Flammable | Use in a designated area away from ignition sources. | Safety goggles and/or face shield. | Flame-resistant and chemical-resistant gloves. | Flame-resistant lab coat. | May be required depending on the volatility and toxicity of the substance. |
Note: This table provides general guidance. Always consult the specific Safety Data Sheet for the material you are handling.
Step 3: Handling and Storage Procedures
Safe handling and storage are crucial to minimizing exposure and ensuring laboratory safety.
Handling:
-
Always handle the material in a well-ventilated area, preferably within a fume hood.[1]
-
Avoid direct contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Take precautionary measures against static discharge if the material is flammable or creates combustible dust.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]
-
Keep away from incompatible materials, such as oxidizing agents and strong bases.[1]
Step 4: Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
-
Waste Characterization: Determine if the waste is hazardous based on the SDS and local regulations.
-
Segregation: Do not mix incompatible waste streams.
-
Labeling: Clearly label all waste containers with their contents.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal service, following all local, regional, and national regulations.[2]
Experimental Workflow for Safe Chemical Handling
The following diagram illustrates a generalized workflow for safely handling a chemical with an unconfirmed identity like "this compound."
Caption: General workflow for safe chemical handling.
By following this structured approach, researchers can ensure a high level of safety when working with materials like "this compound," even when the identity is not immediately clear from the name alone. The foundation of laboratory safety is a thorough understanding of the materials being used, which always begins with the Safety Data Sheet.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
